Neuropeptide S (human)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCUKBVXFDZBKP-XJEBPGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H155N31O28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2187.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Human Neuropeptide S: A Technical Guide
An In-Depth Exploration of the Deorphanization, Characterization, and Signaling of a Novel Neuropeptide System
This technical guide provides a comprehensive overview of the historical discovery and characterization of Neuropeptide S (NPS) in humans. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental methodologies, quantitative data, and signaling pathways associated with this pivotal neuropeptide system.
Introduction: The Dawn of a New Neuromodulator
The early 21st century saw a concerted effort in the scientific community to "deorphanize" G protein-coupled receptors (GPCRs), a large family of receptors with significant therapeutic potential, for which the endogenous ligands were unknown. It was within this scientific context that Neuropeptide S (NPS) and its cognate receptor, NPSR1 (formerly known as GPR154), were discovered in 2004. This discovery, achieved through a meticulous "reverse pharmacology" approach, unveiled a novel neuromodulatory system with profound implications for arousal, anxiety, and other physiological processes. This guide will chronologically detail the key experimental steps that led to the identification and functional characterization of human NPS.
The Discovery of Neuropeptide S: A Reverse Pharmacology Approach
The identification of NPS as the endogenous ligand for the orphan receptor NPSR1 was a landmark achievement in neuropeptide research. The experimental workflow, a classic example of reverse pharmacology, involved a series of sophisticated biochemical and molecular biology techniques.
Experimental Workflow: From Orphan Receptor to Endogenous Ligand
The overall process began with the selection of an orphan GPCR, NPSR1, and culminated in the identification and synthesis of its activating peptide, NPS.
Figure 1: Experimental workflow for the discovery of Neuropeptide S.
Detailed Experimental Protocols
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used as the host for receptor expression due to their robust growth and high transfection efficiency.
-
Transfection: The full-length human NPSR1 cDNA was cloned into a mammalian expression vector. HEK293 cells were then transfected with this vector using a lipid-based transfection reagent such as Lipofectamine.
-
Selection: Stably transfected cells were selected by culturing in a medium containing a selection antibiotic (e.g., G418 or hygromycin), the resistance gene for which was co-expressed from the vector.
-
Validation: Clonal cell lines were isolated and validated for NPSR1 expression and function. This was typically done by assessing the response of the cells to a known, non-specific GPCR agonist or by measuring basal signaling activity.
-
Tissue Preparation: Frozen bovine brain tissue was homogenized in an acidic extraction buffer to preserve peptide integrity and precipitate larger proteins.
-
Chromatographic Fractionation: The crude extract was subjected to multiple rounds of chromatography to separate the complex mixture of molecules. This typically involved:
-
Solid-Phase Extraction (SPE): To initially desalt and concentrate the peptide fraction.
-
Ion-Exchange Chromatography: To separate molecules based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to separate peptides based on their hydrophobicity. Fractions were collected at each stage.
-
-
Assay Principle: The NPSR1-expressing HEK293 cells were used as a biological sensor to detect the presence of the activating ligand in the chromatographic fractions. The activation of NPSR1 leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Calcium Mobilization Assay:
-
NPSR1-HEK293 cells were plated in 96- or 384-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Aliquots of the chromatographic fractions were added to the wells.
-
Changes in fluorescence, indicating an increase in [Ca²⁺]i, were monitored in real-time using a fluorescence plate reader.
-
-
Identification of Active Fractions: Fractions that induced a significant increase in fluorescence were considered "active" and selected for further purification.
-
Final Purification: The active fractions were subjected to further rounds of RP-HPLC to purify the active component to homogeneity.
-
Mass Spectrometry: The purified active component was analyzed by mass spectrometry (MS) to determine its molecular weight.
-
Edman Degradation: The amino acid sequence of the peptide was determined by automated Edman degradation.
-
Sequence Identification: The obtained 20-amino acid sequence, SFRNGVGTGMKKTSFQRAKS, was identified as a novel peptide and named Neuropeptide S.
-
Solid-Phase Peptide Synthesis: Based on the determined amino acid sequence, human NPS was chemically synthesized to confirm that the synthetic peptide could activate the NPSR1 receptor.
Pharmacological Characterization of the Human NPS-NPSR1 System
Following its discovery, the interaction between NPS and NPSR1 was extensively characterized using a variety of in vitro assays to determine binding affinity, potency, and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the human NPS-NPSR1 interaction from various studies.
| Binding Affinity Data | |
| Parameter | Value |
| Kd ([¹²⁵I]Y¹⁰-hNPS) | 0.33 nM[1] |
| IC₅₀ (hNPS vs [¹²⁵I]Y¹⁰-hNPS) | 0.42 nM[1] |
| Functional Potency Data (EC₅₀) | |
| Assay | Value |
| [Ca²⁺]i Mobilization (hNPS) | 9.4 nM[1] |
| [Ca²⁺]i Mobilization (hNPS, NPSR1-107I variant) | ~1 nM |
| cAMP Accumulation (hNPS) | 6.7 nM[1] |
Detailed Experimental Protocols
-
Objective: To determine the binding affinity (Kd) of NPS to NPSR1 and the inhibition constant (Ki) of competing ligands.
-
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing NPSR1 were prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled version of NPS, typically [¹²⁵I]Y¹⁰-NPS, was used.
-
Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled NPS (for saturation binding) or a competing ligand (for competition binding).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine Kd and IC₅₀ values.
-
-
Objective: To measure the potency (EC₅₀) of NPS in activating the Gαq signaling pathway.
-
Protocol:
-
Cell Plating: NPSR1-expressing cells were plated in black-walled, clear-bottom microplates.
-
Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition: Increasing concentrations of NPS were added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium were measured as changes in fluorescence intensity using a fluorescence plate reader with automated injection capabilities.
-
Data Analysis: Dose-response curves were generated to calculate the EC₅₀ value.
-
-
Objective: To measure the potency (EC₅₀) of NPS in activating the Gαs signaling pathway.
-
Protocol:
-
Cell Stimulation: NPSR1-expressing cells were incubated with increasing concentrations of NPS in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Cells were lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate was measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves were constructed to determine the EC₅₀ value.
-
NPSR1 Signaling Pathways
The activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to heterotrimeric G proteins. Functional studies have demonstrated that NPSR1 couples to both Gαq and Gαs proteins, leading to the activation of two distinct signaling pathways.
Figure 2: NPSR1 signaling pathways.
Conclusion
The discovery of Neuropeptide S and its receptor, NPSR1, through a systematic reverse pharmacology approach has provided the scientific community with a novel and potent neuromodulatory system to investigate. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to further explore the physiological roles of NPS and the therapeutic potential of targeting the NPS-NPSR1 system in various disorders, including those related to anxiety, sleep, and inflammation. The dual coupling of NPSR1 to both Gαq and Gαs signaling pathways underscores the complexity of its cellular actions and provides multiple avenues for pharmacological intervention.
References
The Distribution of Neuropeptide S and its Receptor in the Human Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution of Neuropeptide S (NPS) and its receptor (NPSR1) within the human brain. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for research and therapeutic development.
Introduction to the Neuropeptide S System
Neuropeptide S (NPS) is a 20-amino-acid peptide that was identified as the endogenous ligand for the previously orphan G protein-coupled receptor, NPSR1.[1] The NPS system is implicated in a variety of physiological processes, including the regulation of arousal, anxiety, and fear.[1][2] Animal studies have demonstrated that NPS can produce both anxiolytic and wakefulness-promoting effects, making the NPS/NPSR1 system a promising target for novel therapeutic agents.[2] Understanding the precise anatomical distribution of NPS and NPSR1 in the human brain is crucial for elucidating its functions in health and disease and for the development of targeted pharmaceuticals.
Quantitative Distribution of NPS and NPSR1 in the Human Brain
The expression of NPS and its receptor, NPSR1, exhibits a distinct and functionally relevant distribution pattern in the human brain. While NPS-producing neurons are localized to specific brainstem nuclei, the NPSR1 receptor is more broadly distributed, suggesting a wide range of influence for this neuropeptide system.
Neuropeptide S (NPS) mRNA Expression
Quantitative data on NPS mRNA expression in the human brain is primarily focused on the pons. Stereological estimation has revealed a significant number of NPS mRNA-positive neurons in this region.
Table 1: Quantitative Analysis of NPS mRNA-Expressing Neurons in the Human Pons
| Brain Region Sub-cluster | Mean Number of NPS mRNA-positive Neurons (± S.E.M.) | Percentage of Total NPS Neurons in Pons |
| Parabrachial Cluster | 18,733 ± 1,848 | 84% |
| Pontine Central Gray Matter | 2,517 ± 573 | 11% |
| Peri-locus Coeruleus | 1,067 ± 364 | 5% |
| Total in Pons (bilaterally) | 22,317 ± 2,411 | 100% |
Data extracted from a study by an unlisted source, based on stereological methods in 3 human subjects.[2][3]
Neuropeptide S Receptor (NPSR1) mRNA Expression
Quantitative data for NPSR1 mRNA expression across various human brain regions is available from the Human Protein Atlas, expressed in normalized Tags Per Million (nTPM).
Table 2: NPSR1 mRNA Expression in Major Regions of the Human Brain
| Brain Region | Maximum nTPM Value |
| Cerebral Cortex | 4.5 |
| Hippocampal formation | 3.8 |
| Amygdala | 5.2 |
| Basal Ganglia | 3.5 |
| Thalamus | 6.1 |
| Hypothalamus | 4.8 |
| Midbrain | 4.1 |
| Cerebellum | 1.9 |
| Pons | 3.7 |
| Medulla Oblongata | 2.9 |
| Spinal Cord | 2.4 |
| White Matter | 2.1 |
| Choroid Plexus | 0.8 |
Data sourced from the Human Protein Atlas ("bulk" RNAseq of micro-punched brain areas).[4] nTPM: normalized Tags Per Million.
Table 3: Detailed NPSR1 mRNA Expression in Sub-regions of the Human Brain (Top 5 Highest Expression)
| Brain Sub-region | nTPM Value |
| Thalamus | 6.1 |
| Amygdala | 5.2 |
| Hypothalamus | 4.8 |
| Cerebral Cortex | 4.5 |
| Midbrain | 4.1 |
Data sourced from the Human Protein Atlas ("bulk" RNAseq of micro-punched brain areas).[4] nTPM: normalized Tags Per Million.
Experimental Protocols
The following sections outline generalized protocols for the detection and quantification of NPS and NPSR1 mRNA and protein in human brain tissue, based on established methodologies.
In Situ Hybridization (ISH) for NPS and NPSR1 mRNA
This protocol provides a framework for detecting NPS and NPSR1 mRNA in formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen human brain sections.
3.1.1. Tissue Preparation
-
For FFPE tissue: Human brain tissue is fixed in 10% neutral buffered formalin for 24-48 hours, followed by dehydration through a graded ethanol (B145695) series and xylene, and finally embedded in paraffin (B1166041) wax. 5-10 µm sections are cut using a microtome and mounted on charged slides.[5]
-
For fresh-frozen tissue: Brain tissue is rapidly frozen in isopentane (B150273) cooled by liquid nitrogen and stored at -80°C. 10-20 µm sections are cut using a cryostat and thaw-mounted onto charged slides.[6]
3.1.2. Probe Preparation
-
Antisense and sense digoxigenin (B1670575) (DIG)-labeled RNA probes for human NPS and NPSR1 are generated by in vitro transcription from linearized plasmid templates containing the target cDNA sequence.
3.1.3. Hybridization
-
Sections are deparaffinized (for FFPE) and rehydrated.
-
Pre-treatment steps include proteinase K digestion to improve probe accessibility.
-
Sections are prehybridized in hybridization buffer.
-
The DIG-labeled probe is diluted in hybridization buffer and applied to the sections. Hybridization is carried out overnight in a humidified chamber at a temperature optimized for the specific probe (typically 55-65°C).
3.1.4. Post-Hybridization Washes and Detection
-
Stringent washes are performed to remove non-specifically bound probe.
-
Sections are incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
The signal is visualized using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
3.1.5. Quantification
-
The hybridization signal can be quantified using densitometric analysis of the resulting images with appropriate imaging software.[5]
Immunohistochemistry (IHC) for NPS and NPSR1 Protein
This protocol outlines the steps for localizing NPS and NPSR1 protein in human brain sections.
3.2.1. Tissue Preparation
-
Follow the same tissue preparation steps as for in situ hybridization (FFPE or fresh-frozen).[7]
3.2.2. Antigen Retrieval (for FFPE)
-
Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[7]
3.2.3. Staining Procedure
-
Sections are washed in a buffer solution (e.g., PBS or TBS).
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.
-
Sections are incubated with the primary antibody specific for NPS or NPSR1 overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex (ABC) reagent is then applied.
-
The signal is visualized using a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and coverslipped.
Quantitative Real-Time PCR (qPCR) for NPS and NPSR1 mRNA
This method allows for the sensitive quantification of NPS and NPSR1 mRNA levels from dissected human brain regions.
3.3.1. RNA Extraction and cDNA Synthesis
-
Total RNA is extracted from homogenized brain tissue samples using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
3.3.2. qPCR Reaction
-
The qPCR reaction is set up using a master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific TaqMan probe.
-
Primers specific for human NPS, NPSR1, and one or more stable reference genes are added to the reaction.
-
The reaction is run on a real-time PCR instrument, and the fluorescence is measured at each cycle.
3.3.3. Data Analysis
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of NPS and NPSR1 to the expression of the reference gene(s).
Signaling Pathways and Experimental Workflows
NPS-NPSR1 Signaling Pathway
Activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+).[1] Downstream of these second messengers, various signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular function.[8]
References
- 1. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain tissue expression of NPSR1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. A quantitative in situ hybridization protocol for formalin-fixed paraffin-embedded archival post-mortem human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified and rapid procedure for in situ hybridization on human, flash-frozen, post-mortem brain and its combination with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuropeptide S Receptor 1 (NPSR1) Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide S Receptor 1 (NPSR1), a G-protein coupled receptor (GPCR), and its endogenous ligand, Neuropeptide S (NPS), form a critical signaling system implicated in a diverse array of physiological and pathological processes. These include the regulation of anxiety, fear, wakefulness, inflammation, and asthma.[1][2] This technical guide provides a detailed overview of the NPSR1 signaling cascade, quantitative data on receptor activation, methodologies for key experiments, and visual diagrams of the core pathways.
Core Signaling Pathways
NPSR1, formerly known as GPR154, is a member of the vasopressin/oxytocin subfamily of GPCRs.[3] Upon binding of Neuropeptide S (NPS), the receptor undergoes a conformational change, initiating intracellular signaling cascades. A key feature of NPSR1 is its ability to couple to multiple heterotrimeric G-proteins, primarily Gαs and Gαq, leading to the activation of distinct downstream effector pathways.[4][5][6]
Gαs-cAMP Pathway
Activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.[7][8][9]
Gαq-Calcium Mobilization Pathway
Concurrent with Gαs coupling, NPSR1 activation engages the Gαq subunit.[5] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[10][11] This initial calcium release can be followed by store-operated calcium entry (SOCE), a secondary influx of extracellular calcium to replenish ER stores.[11] The rise in intracellular Ca2+ is a critical signaling event that influences numerous cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Downstream of both Gαs and Gαq activation, NPSR1 signaling converges on the mitogen-activated protein kinase (MAPK) cascade.[12][13] The most consistently reported activation is of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[7] This activation can be triggered by both cAMP/PKA and calcium-dependent signaling intermediates. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, regulating cellular processes like proliferation and differentiation.[14] While the broader MAPK family includes p38 and JNK, their direct and specific activation by NPSR1 is less characterized, though they are common downstream effectors in related GPCR pathways.[14][15]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by NPSR1 activation.
Caption: NPSR1 dual signaling through Gαq and Gαs pathways.
Quantitative Data Summary
The functional activity of ligands at NPSR1 is quantified by their potency (EC₅₀) and binding affinity (Kᵢ). The following tables summarize key quantitative data for NPSR1 activation.
| Ligand | Assay Type | Cell Line / System | Parameter | Value (nM) | Reference(s) |
| Neuropeptide S (NPS) | Calcium Mobilization | NPSR1-expressing neurons | EC₅₀ | 19.8 ± 1.3 | [16],[11] |
| Neuropeptide S (NPS) | SRE-Luciferase Reporter | CHO cells expressing chicken NPSR1 | EC₅₀ | 5.86 | [7] |
| [¹²⁵I] Y¹⁰-NPS | Radioligand Binding | CHO cells expressing human NPSR1 | Kᵢ | Data not specified | [17] |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) represents the affinity of a ligand for a receptor.
Experimental Protocols
Elucidating the NPSR1 signaling cascade relies on a variety of established molecular and cellular assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human NPSR1 (CHO-NPSR1) are seeded in black, clear-bottom 96- or 384-well plates and cultured overnight.[17]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit) in a buffered salt solution at 37°C for 1 hour.[17]
-
Compound Addition: Test compounds (agonists, antagonists) are prepared at various concentrations. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Signal Detection: The test compounds are added to the wells, and the fluorescence intensity is measured kinetically over several minutes. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak response minus baseline) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
References
- 1. What are NPSR1 modulators and how do they work? [synapse.patsnap.com]
- 2. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Gene - NPSR1 [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/CREB and p38 MAPK/MMP14 Signaling Pathway Influences Spermatogenesis through Regulating the Expression of Junctional Proteins in Eriocheir sinensis Testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of the Neuropeptide S Signaling Pathway
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: Neuropeptide S (NPS) is a 20-amino-acid bioactive peptide that modulates a variety of physiological processes, including arousal, anxiety, and immune responses, through its specific G-protein coupled receptor, NPSR1.[1][2] Activation of NPSR1 initiates a cascade of intracellular signaling events that impact cellular function through the modulation of second messengers, protein kinase cascades, ion channel activity, and gene expression. This document provides a detailed overview of the key downstream targets of the NPS-NPSR1 signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling architecture.
Core Signaling Cascades
The Neuropeptide S receptor (NPSR1) is distinguished by its ability to couple to two primary classes of heterotrimeric G-proteins: Gαs and Gαq.[3][4] This dual coupling allows NPS to activate multiple downstream effector systems simultaneously, leading to a complex and integrated cellular response.
-
Gαs Pathway: Upon NPS binding, NPSR1 activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB).[6][7]
-
Gαq Pathway: Concurrently, NPSR1 activates the Gαq subunit, which stimulates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This initial Ca2+ release can then trigger further Ca2+ release through ryanodine (B192298) receptors (RyR) in a process known as calcium-induced calcium release. The increase in intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).
These primary signaling events converge on further downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade.
Key Downstream Targets and Quantitative Data
The activation of the NPS-NPSR1 pathway leads to measurable changes in several key downstream effectors. The potency of NPS varies depending on the specific signaling branch and cellular context.
| Downstream Target | Cell Type | EC50 Value (nM) | Citation |
| ERK1/2 Phosphorylation | CHO-NPSR1 | 0.27 ± 0.048 | [9] |
| Intracellular Ca²⁺ Mobilization | CHO-NPSR1 | 0.91 ± 0.044 | [9] |
| Intracellular Ca²⁺ Mobilization | Mouse Hippocampal Neurons | 19.8 ± 1.3 | [4][8] |
| cAMP Accumulation | CHO-NPSR1 | 1.12 ± 0.030 | [9] |
| cAMP (CRE-Luciferase) | HEK293 (NPSR1-Asn¹⁰⁷) | ~428 | [7] |
| cAMP (CRE-Luciferase) | HEK293 (NPSR1-Ile¹⁰⁷) | ~4.8 | [7] |
EC50 (Half-maximal effective concentration) values represent the concentration of NPS required to elicit 50% of the maximal response.
| Target Gene | Effect of NPS Stimulation | Cell System | Citation |
| Transcription Factors | |||
| FOS (c-Fos) | Upregulation | SH-SY5Y cells | [7][10] |
| NR4A1 | Upregulation | SH-SY5Y cells | [7] |
| EGR1 | Upregulation | SH-SY5Y cells | [7] |
| Effector Proteins & Cytokines | |||
| MMP10 | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |
| INHBA (Activin A) | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |
| IL8 (Interleukin 8) | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |
| EPHA2 | Upregulation (dose-dependent) | NPSR1-transfected cell line | [11] |
| Neuropeptides | |||
| SST (Somatostatin) | Upregulation (>40-fold) | NPSR1-transfected HEK293 | |
| CCK (Cholecystokinin) | Upregulation | NPSR1-transfected HEK293 | |
| VIP (Vasoactive Intestinal Peptide) | Upregulation | NPSR1-transfected HEK293 | |
| PYY (Peptide YY) | Upregulation | NPSR1-transfected HEK293 |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the NPS signaling pathway.
This protocol is based on the use of the ratiometric fluorescent indicator Fura-2 AM.[12][13][14][15]
-
Cell Preparation:
-
Culture cells (e.g., CHO or HEK293 stably expressing NPSR1, or primary neurons) on glass coverslips suitable for microscopy.
-
On the day of the experiment, wash cells with a buffered salt solution (e.g., HBSS) containing 0.1% BSA.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. Dilute the stock solution in HBSS+BSA to a final working concentration of 2-5 µM.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with HBSS+BSA to remove extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM group, trapping the dye inside the cells.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto a fluorescence imaging system equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.
-
Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation every 1-5 seconds.
-
Apply NPS at the desired concentration via a perfusion system.
-
Continue recording the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular free Ca²⁺ concentration.
-
Normalize the data by dividing the ratio at each time point by the baseline ratio (R/R₀) to represent the fold change in Ca²⁺ levels.
-
For dose-response curves, plot the peak normalized ratio against the logarithm of the NPS concentration and fit with a sigmoidal function to determine the EC50.
-
This protocol details the detection of activated ERK1/2 (p44/p42 MAPK) via immunoblotting.[16][17][18]
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HEK293-NPSR1) in 6-well plates.
-
Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate cells with various concentrations of NPS for a short duration (typically 5-10 minutes at 37°C).
-
-
Protein Extraction:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK signal to the total-ERK signal.
-
This protocol describes the relative quantification of target gene mRNA levels following NPS stimulation.[19][20][21][22]
-
Cell Stimulation and RNA Isolation:
-
Culture cells in appropriate plates and stimulate with NPS for the desired time course (e.g., 6 hours for genes like MMP10).[11]
-
Wash cells with PBS and lyse them using a reagent such as TRIzol.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer or microfluidics-based system.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., FOS, MMP10), and a SYBR Green or probe-based qPCR master mix.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control (unstimulated) sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
-
Conclusion
The Neuropeptide S signaling pathway is a complex network initiated by the activation of the dual-coupling G-protein receptor, NPSR1. Its downstream effects are mediated through the canonical Gαs/cAMP/PKA and Gαq/PLC/Ca²⁺ pathways, which converge to activate kinase cascades like the ERK/MAPK pathway and modulate neuronal ion channels. These proximal signaling events ultimately lead to significant changes in the transcriptional landscape of the cell, regulating genes involved in cellular proliferation, immune response, and neuroplasticity. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers investigating the physiological roles of NPS and for professionals engaged in the development of novel therapeutics targeting the NPSR1.
References
- 1. Neuropeptide S and its receptor: a newly deorphanized G protein-coupled receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide S (NPS) variants modify the signaling and risk effects of NPS Receptor 1 (NPSR1) variants in asthma | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuropeptide Gene Identification Using the Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gene-quantification.de [gene-quantification.de]
- 22. oaepublish.com [oaepublish.com]
The Role of Neuropeptide S in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide S (NPS) is a 20-amino-acid peptide that, together with its cognate receptor (NPSR1), forms a critical neuromodulatory system in the central nervous system (CNS).[1][2] Despite the highly localized expression of NPS-producing neurons primarily within the brainstem, the NPSR1 is widely distributed throughout the brain, suggesting a broad range of influence on neuronal circuits.[2][3] This system is a key regulator of several fundamental physiological and behavioral processes, most notably arousal, anxiety, and memory. Uniquely, NPS promotes a state of wakefulness and heightened arousal while simultaneously exerting potent anxiolytic-like effects, a pharmacological profile that has garnered significant interest for its therapeutic potential in treating anxiety and sleep disorders.[4][5] Furthermore, the NPS/NPSR1 system has been implicated in the modulation of memory consolidation, fear responses, food intake, and the neurobiology of addiction.[2][4] This technical guide provides an in-depth overview of the physiological functions of NPS in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining common experimental protocols for its study.
The Neuropeptide S System: Ligand and Receptor
The NPS system consists of the endogenous ligand, Neuropeptide S, and its specific G protein-coupled receptor, NPSR1.
-
Neuropeptide S (NPS): A 20-amino-acid peptide identified as the endogenous ligand for the previously orphan receptor GPR154 (now NPSR1).[5] NPS-producing neurons are sparsely located, with principal clusters found in the pericoerulear region (peri-locus coeruleus), the lateral parabrachial nucleus (including the Kölliker-Fuse nucleus), and the principal sensory trigeminal nucleus in the brainstem of rodents.[2][3] In the human pons, an estimated 22,000 NPS-producing neurons have been identified, with the vast majority located in the parabrachial region.[1]
-
Neuropeptide S Receptor (NPSR1): A G protein-coupled receptor that is widely expressed across various regions of the rodent and human brain.[2][3] High densities of NPSR1 mRNA are found in areas critical for emotion, memory, and arousal, including the amygdala (particularly the basolateral amygdala), hippocampus (subiculum), thalamic nuclei, hypothalamus, and various cortical structures.[2][3] This broad distribution contrasts sharply with the restricted localization of NPS neurons, implying that NPS acts as a powerful neuromodulator capable of influencing diverse and widespread neural networks.[3]
NPSR1 Signaling Pathways
Activation of NPSR1 by NPS initiates excitatory intracellular signaling cascades primarily through the coupling of Gαq and Gαs proteins.[4][6] This dual coupling leads to the activation of multiple downstream effector systems.
-
Gαq Pathway: Binding of NPS to NPSR1 activates the Gαq protein subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Gαs Pathway: Concurrently, NPSR1 activation stimulates the Gαs protein subunit, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Increased cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: The rise in intracellular Ca2+ and activation of PKA lead to a cascade of downstream events, including the phosphorylation of various protein targets and the activation of transcription factors, such as those in the JUN/FOS families.[6] These signaling events ultimately alter neuronal excitability, gene expression, and synaptic plasticity, forming the molecular basis for the physiological effects of NPS.
Physiological Functions & Quantitative Data
NPS modulates a diverse array of functions within the CNS. The following sections detail its primary roles, supported by quantitative data from rodent studies.
Arousal and Wakefulness
One of the most robust effects of NPS is the promotion of arousal and wakefulness. Central administration of NPS potently increases locomotor activity and reduces all stages of sleep.[4] This effect is thought to be mediated by NPS projections from the brainstem to arousal-promoting centers in the hypothalamus and thalamus.
| Parameter | Species | NPS Dose (i.c.v.) | Effect | Reference |
| Cumulative Distance Travelled (0-60 min) | Mouse | 10 pmol | ~2x increase vs. saline | |
| Cumulative Distance Travelled (0-60 min) | Mouse | 100 pmol | ~3.5x increase vs. saline | |
| Total Time Immobile (0-60 min) | Mouse | 100 pmol | ~60% decrease vs. saline | |
| Number of Rearings (0-60 min) | Mouse | 100 pmol | ~4x increase vs. saline | |
| Table 1: Dose-Response Effects of Intracerebroventricular (i.c.v.) NPS on Locomotor Activity in Mice. |
Anxiety and Fear
Paradoxically, alongside its arousal-promoting properties, NPS exhibits strong anxiolytic (anxiety-reducing) effects. It reduces anxiety-like behaviors in various rodent models, such as the elevated plus-maze (EPM), and facilitates the extinction of conditioned fear.[8] This anxiolytic action is primarily mediated by NPS acting on circuits within the amygdala.
| Parameter | Rat Strain | NPS Dose (i.c.v.) | Effect on Open Arm Time (%) | Reference |
| % Time in Open Arms | Wistar | 1.0 nmol | No significant effect | [8] |
| % Time in Open Arms | msP (anxious strain) | 1.0 nmol | Increased from ~15% to ~40% | [8] |
| % Entries into Open Arms | Wistar | 1.0 nmol | No significant effect | [8] |
| % Entries into Open Arms | msP (anxious strain) | 1.0 nmol | Increased from ~20% to ~45% | [8] |
| Table 2: Anxiolytic-like Effects of Intracerebroventricular (i.c.v.) NPS in the Elevated Plus-Maze (EPM). |
Learning and Memory
The NPS/NPSR1 system plays a significant role in memory formation, particularly during the consolidation phase. Post-training administration of NPS enhances long-term memory in both aversive and non-aversive tasks. This effect may be linked to its arousal-promoting properties, which can strengthen the encoding of salient information. The interaction with noradrenergic systems appears to be a key mechanism for this memory enhancement.
| Parameter | Species | NPS Dose (i.c.v.) | Effect on Memory Retention | Reference |
| Step-through Latency (48h post-training) | Mouse | 0.1 nmol | ~1.5x increase vs. vehicle | |
| Step-through Latency (48h post-training) | Mouse | 1.0 nmol | ~2x increase vs. vehicle | |
| Table 3: Effect of Post-Training Intracerebroventricular (i.c.v.) NPS on Inhibitory Avoidance Memory in Mice. |
Other Functions
-
Food Intake: Central NPS administration has been shown to have an anorexigenic effect, reducing food intake. This function is likely mediated by NPSR1 expression in feeding-related hypothalamic nuclei.[2]
-
Drug Addiction: The NPS system interacts with brain circuits involved in reward and addiction. It has been shown to modulate the seeking of drugs like cocaine and alcohol, suggesting it may play a role in relapse vulnerability.[2]
Receptor Potency
The potency of NPS at its receptor has been characterized in cellular assays. These studies confirm that NPS activates its receptor at low nanomolar concentrations.
| Signaling Pathway | Cell Line | Ligand | EC₅₀ (nM) | Reference |
| Calcium Mobilization | CHO cells (expressing chicken NPSR1) | Chicken NPS | 0.23 ± 0.07 | [4] |
| cAMP/PKA Signaling | CHO cells (expressing chicken NPSR1) | Chicken NPS | 0.90 ± 0.07 | [4] |
| Dynamic Mass Redistribution | HEK293 cells (expressing mouse NPSR1) | Mouse NPS | ~0.16 (pEC₅₀ = 8.78) | [9] |
| Table 4: In Vitro Potency of NPS at the NPSR1. |
Key Experimental Protocols
Studying the central effects of neuropeptides like NPS requires specialized in vivo techniques. Below are methodologies for two common experimental paradigms.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This surgical procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier and ensuring central action.
Methodology:
-
Anesthesia: Anesthetize the mouse or rat using an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Drilling: Identify the coordinates for the lateral ventricle relative to bregma (e.g., for mice: AP -0.6 mm, ML 1.2 mm). Drill a small hole through the skull at this location, taking care not to damage the underlying dura.
-
Cannula Implantation: Lower a guide cannula (e.g., 26-gauge) through the burr hole to a predetermined depth (e.g., for mice: DV -2.0 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Post-Operative Care: Close the incision with sutures. Administer analgesics and allow the animal to recover for several days before experimentation. A dummy cannula is kept in the guide to maintain patency.
-
Injection: For injection, the dummy cannula is removed, and an internal injector cannula (e.g., 30-gauge), attached to a microsyringe, is inserted into the guide. The solution (e.g., NPS dissolved in sterile saline) is infused slowly over a set period (e.g., 1-2 minutes).
Inhibitory Avoidance (IA) Task
This task assesses long-term memory for an aversive event and is sensitive to memory-enhancing agents.
Methodology:
-
Apparatus: A two-compartment box consisting of a small, illuminated "safe" compartment and a larger, dark compartment with an electrified grid floor. A guillotine door separates the compartments.
-
Training Session:
-
Place the animal in the illuminated compartment, facing away from the door.
-
After a brief habituation period, the door opens. Rodents have a natural tendency to enter the dark compartment.
-
Once the animal enters the dark compartment with all four paws, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.5 mA for 1-2 seconds).
-
Immediately after the shock, the animal is removed from the apparatus.
-
The experimental drug (e.g., NPS) or vehicle is administered (e.g., via i.c.v. infusion) immediately post-training to target the memory consolidation window.
-
-
Testing Session (Retention Test):
-
Typically conducted 24 to 48 hours after training.
-
The animal is again placed in the illuminated compartment.
-
The latency to step through into the dark compartment is measured (up to a cutoff time, e.g., 300-600 seconds).
-
No foot shock is delivered during the test session.
-
A longer step-through latency is interpreted as better memory retention of the aversive experience.
-
Logical Relationships and Therapeutic Implications
The diverse functions of NPS are interconnected. Its ability to promote arousal may be intrinsically linked to its capacity to enhance memory consolidation, as a state of heightened alertness can facilitate the encoding of significant events. The unique combination of anxiolytic and arousal-promoting effects makes the NPSR1 a highly attractive target for drug development. NPSR1 agonists could potentially treat anxiety disorders without the sedative side effects common to many current anxiolytics, while also offering cognitive enhancement. Conversely, NPSR1 antagonists may have utility in conditions characterized by hyper-arousal or in preventing relapse in substance use disorders.
Conclusion
The Neuropeptide S system is a potent and pleiotropic neuromodulator within the central nervous system. Its unique ability to concurrently promote arousal and reduce anxiety, coupled with its role in enhancing memory, positions the NPSR1 as a promising therapeutic target. Further research into the precise circuit-level mechanisms of NPS action and the development of selective, bioavailable NPSR1 ligands will be crucial for translating the potential of this system into novel treatments for a range of neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatomical characterization of the neuropeptide S system in the mouse brain by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Neuropeptide S receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
role of Neuropeptide S in human sleep-wake cycle regulation
An In-depth Technical Guide to the Role of Neuropeptide S in Human Sleep-Wake Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropeptide S (NPS) and its cognate receptor, NPSR1, have emerged as a critical neuromodulatory system in the regulation of arousal and sleep-wake cycles.[1][2][3][4][5] Extensive research in animal models demonstrates that central administration of NPS potently promotes wakefulness, increases locomotor activity, and reduces both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7][8] The underlying mechanism involves the activation of key arousal centers, including orexinergic and histaminergic neurons, and the inhibition of sleep-promoting regions such as the ventrolateral preoptic nucleus (VLPO).[2][9][10] In humans, genetic variations in the NPSR1 gene are associated with altered sleep duration and risk for primary insomnia, corroborating the system's relevance across species.[11][12][13][14] This document provides a comprehensive technical overview of the NPS-NPSR1 system's role in sleep-wake regulation, detailing its signaling pathways, effects on sleep architecture, and the experimental methodologies used in its investigation. The unique profile of NPS as a wake-promoting agent with anxiolytic properties presents a promising avenue for the development of novel therapeutics for sleep and anxiety disorders.[15]
The Neuropeptide S System
Neuropeptide S (NPS)
NPS is a 20-amino-acid peptide highly conserved among species.[15] It is expressed by distinct clusters of neurons located primarily in the brainstem, between the locus coeruleus (LC) and Barrington's nucleus, as well as in the parabrachial nucleus (PB) and central gray (CGPn).[6][16] These neurons project widely throughout the brain to areas implicated in arousal, anxiety, and sleep, including the thalamus, hypothalamus, and amygdala.[6][9]
Neuropeptide S Receptor (NPSR1)
NPS exerts its biological effects by activating a single G-protein coupled receptor, NPSR1.[1][11] NPSR1 activation primarily couples to Gq and Gs proteins, leading to the mobilization of intracellular calcium (Ca²⁺) and the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).[1][6][13] This signaling cascade ultimately alters neuronal excitability and transcription.[2] NPSR1 mRNA is broadly distributed in the brain, with notable expression in sleep-wake regulatory centers.[6]
Mechanism of Action in Sleep-Wake Regulation
The wake-promoting effect of NPS is mediated through a multi-faceted mechanism involving the activation of arousal systems and the suppression of sleep-promoting circuits.
NPSR1 Intracellular Signaling
Upon NPS binding, NPSR1 initiates a signaling cascade that increases neuronal excitability. This pathway is fundamental to the arousal-promoting effects of the peptide.
Caption: NPSR1 signaling cascade leading to increased neuronal excitability and arousal.
Modulation of Key Sleep-Wake Circuits
NPS orchestrates a pro-arousal state by directly influencing several key neuronal populations that govern the sleep-wake switch.
-
Activation of Arousal Systems: NPS administration leads to the activation of orexin (B13118510)/hypocretin neurons in the lateral hypothalamus (LH) and histaminergic neurons in the tuberomammillary nucleus (TMN).[9][17][18][19] Both orexin and histamine (B1213489) are critical wake-promoting neurotransmitters.[9][17]
-
Inhibition of Sleep-Promoting Centers: The ventrolateral preoptic nucleus (VLPO) contains sleep-active GABAergic neurons that inhibit arousal centers.[2][9] NPS promotes wakefulness by inhibiting these sleep-promoting neurons.[10] This inhibition is indirect; NPS depolarizes local GABAergic interneurons in the VLPO, which in turn create a feed-forward inhibition onto the primary sleep-promoting cells.[10]
-
Interaction with Glutamatergic and GABAergic Systems: The regulation of sleep and wakefulness relies on a balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[20][21][22] NPS modulates this balance, for instance, by enhancing glutamatergic transmission in the amygdala and indirectly inhibiting sleep-promoting GABAergic neurons in the VLPO.[10][23]
Caption: NPS modulation of key arousal and sleep-promoting brain circuits.
Quantitative Effects on Sleep-Wake Architecture
Animal studies using intracerebroventricular (i.c.v.) administration of NPS have provided robust quantitative data on its effects on sleep.
Table 1: Effects of Exogenous NPS Administration on Sleep-Wake Parameters in Rodents
| Parameter | Species | Dose (i.c.v.) | Observation Period | Change from Control | Citation(s) |
| Active Waking | Rat | 1 nmol | First 2 hours | +88% | [7][8] |
| Rat | 10 nmol | First 2 hours | +87% | [7][8] | |
| Light SWS (NREM) | Rat | 1 nmol | First 2 hours | -84% | [7][8] |
| Rat | 10 nmol | First 2 hours | -68% | [7][8] | |
| Deep SWS (NREM) | Rat | 1 nmol | First 2 hours | -47% | [7][8] |
| Rat | 10 nmol | First 2 hours | -33% | [7][8] | |
| REM Sleep | Rat | 1 nmol | First 2 hours | -71% | [7][8] |
| Rat | 10 nmol | First 2 hours | -70% | [7][8] | |
| Sleep Latency | Rat | 1 nmol | Post-PSD | Prolonged | [24][25] |
| Total Sleep Time | Rat | 1 nmol | 24 hours (Post-PSD) | Decreased by 8% | [24] |
| EEG Delta Activity | Rat | 1-2 nmol | During Propofol Anesthesia | Decreased | [9][26] |
| EEG Theta Activity | Rat | 1 nmol | Post-PSD | Suppressed | [24][25] |
SWS: Slow-Wave Sleep; PSD: Paradoxical Sleep Deprivation.
Table 2: NPS-Induced Neuronal Activation in Wake-Promoting Regions
| Neuronal Population | Brain Region | Method | Change in c-Fos Expression | Citation(s) |
| Histaminergic Neurons | Posterior Hypothalamus | Immunohistochemistry | +76.0% | [9] |
| Orexinergic Neurons | Posterior Hypothalamus | Immunohistochemistry | +28.2% | [9] |
| General Neurons | Perifornical Nucleus (PeF) | Immunohistochemistry | +24.3% | [9] |
| General Neurons | Dorsomedial Hypothalamus (DMH) | Immunohistochemistry | +13.7% | [9] |
Genetic Evidence in Humans
The role of the NPS-NPSR1 system in human sleep is strongly supported by genetic association studies linking polymorphisms in the NPSR1 gene to sleep phenotypes and disorders.
Table 3: Association of Human NPSR1 Gene Polymorphisms with Sleep Phenotypes
| Polymorphism | Phenotype/Disorder | Key Finding | Population | Citation(s) |
| rs324981 (Asn107Ile) | Sleep Duration | Homozygous T-allele carriers have significantly shorter sleep duration. | 393 white adults | [13][14] |
| Primary Insomnia | T-allele associated with sleep dissatisfaction. A-allele associated with longer sleep latency in PI patients. | 147 men; PI patients | [12][27] | |
| Y206H (missense) | Familial Natural Short Sleep | Causal mutation identified in a family with a natural short sleep phenotype. | Human family | [11][28][29] |
The T-allele of the rs324981 polymorphism results in a more sensitive receptor, which aligns with the finding that carriers exhibit shorter sleep duration, consistent with the arousal-promoting function of NPS.[13][14] Furthermore, the identification of the NPSR1-Y206H mutation as a cause for familial natural short sleep provides definitive evidence for the system's critical role in regulating human sleep duration.[11][28]
Experimental Protocols
The following section details the core methodologies employed in the study of the NPS system's role in sleep-wake regulation.
Intracerebroventricular (i.c.v.) NPS Administration and Polysomnography
This is the primary experimental paradigm used to assess the effects of NPS on sleep architecture in rodents.
Caption: Standard experimental workflow for rodent sleep studies involving NPS.
Methodology Details:
-
Surgical Implantation: Under anesthesia, rodents are chronically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. A guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).[7]
-
Recovery and Habituation: Animals are allowed to recover for at least one week. Prior to the experiment, they are habituated to the recording cables and environment.
-
Recording and Injection: Continuous EEG/EMG recordings are taken to establish a baseline. NPS, an antagonist, or a vehicle solution is then administered via the i.c.v. cannula, and recordings continue to assess changes in sleep-wake states (Wake, NREM, REM), sleep latencies, and episode durations.[7][24]
-
Data Analysis: Sleep-wake states are scored in epochs (e.g., 10-30 seconds) based on EEG and EMG characteristics. Power spectral analysis is performed on the EEG signal to quantify changes in frequency bands (e.g., delta, theta).[24][26][30]
In Vivo Microdialysis
This technique allows for the measurement of endogenous neuropeptide levels in the extracellular fluid of specific brain regions in awake, behaving animals.
Caption: General protocol for in vivo microdialysis for neuropeptide measurement.
Methodology Details:
-
Probe and Perfusion: A microdialysis probe with a semi-permeable membrane (e.g., 20 kDa MWCO) is inserted into the target brain region.[31][32][33] It is perfused at a low flow rate (e.g., 0.2-2 µL/min) with artificial cerebrospinal fluid (aCSF).[31][34]
-
Sampling: Extracellular molecules, including NPS, diffuse across the membrane into the aCSF, which is collected in timed fractions.[31]
-
Analysis: Due to the low picomolar concentrations of neuropeptides, highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA) are required for quantification.[34][35] Samples may require stabilization (e.g., with acetic acid) to prevent degradation.[34]
Therapeutic Implications and Future Directions
The robust wake-promoting and anxiolytic effects of NPS make the NPSR1 a highly attractive target for drug development.[15]
-
Insomnia and Sleep Disorders: NPSR1 antagonists could potentially promote sleep and treat insomnia by blocking the arousal-promoting signal of endogenous NPS.[1][36]
-
Hypersomnia and Narcolepsy: Conversely, potent and stable NPSR1 agonists could be developed as novel wake-promoting agents for disorders of excessive daytime sleepiness.[36]
-
Comorbid Anxiety and Sleep Disturbance: The unique dual anxiolytic and arousal-promoting profile of NPS suggests that NPSR1 modulators could be particularly beneficial for conditions where anxiety and sleep disturbances are intertwined.[24][25]
Future research should focus on developing selective, brain-penetrant NPSR1 modulators and further elucidating the downstream circuits that mediate the distinct behavioral effects of NPS. Understanding how the NPS system interacts with homeostatic sleep pressure and the circadian clock will be crucial for translating these preclinical findings into effective therapies.
References
- 1. What are NPSR1 modulators and how do they work? [synapse.patsnap.com]
- 2. Roles of Neuropeptides in Sleep–Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Neuropeptides in Sleep-Wake Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide-S evoked arousal with electroencephalogram slow-wave compensatory drive in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuropeptide S promotes wakefulness through the inhibition of sleep-promoting ventrolateral preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene polymorphisms (rs324957, rs324981) in NPSR1 are associated with increased risk of primary insomnia: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Association of Objective Sleep Phenotypes with a Functional Polymorphism in the Neuropeptide S Receptor Gene | PLOS One [journals.plos.org]
- 14. Genetic Association of Objective Sleep Phenotypes with a Functional Polymorphism in the Neuropeptide S Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypocretin/Orexin Neuropeptides: Participation in the Control of Sleep-Wakefulness Cycle and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-sleep effects of hypocretin/orexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of glutamatergic and GABAergic neurotransmission on obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GABA and glutamate neurons in the VTA regulate sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GABA and glutamate neurons in the VTA regulate sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances [frontiersin.org]
- 25. Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuropeptide S reduces propofol- or ketamine-induced slow wave states through activation of cognate receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cambridge.org [cambridge.org]
- 28. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Biologist Explains Why Some People Need Only 4 Hours Of Sleep. Hint: It’s In Their Genes [forbes.com]
- 30. researchgate.net [researchgate.net]
- 31. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. What are Neuropeptide S receptor family modulators and how do they work? [synapse.patsnap.com]
The Role of Neuropeptide S in the Regulation of Appetite and Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide S (NPS) is a 20-amino-acid peptide that has emerged as a significant modulator of various central nervous system functions, including arousal, anxiety, and, notably, the regulation of food intake. Acting through its cognate G protein-coupled receptor, NPSR1, NPS predominantly exerts a potent anorexigenic effect, reducing food consumption in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of the NPS system's role in appetite and feeding behavior. It details the quantitative effects of NPS on food intake, outlines key experimental methodologies for its study, and illustrates the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry who are investigating the therapeutic potential of the NPS/NPSR1 system for metabolic disorders.
Introduction
The intricate neurobiological control of energy homeostasis involves a complex interplay of various neuropeptides and neurotransmitter systems. The hypothalamus, a key brain region in appetite regulation, integrates peripheral signals of energy status with central neuronal circuits to modulate feeding behavior.[1] Among the numerous neuropeptides implicated in this process, Neuropeptide S (NPS) has garnered significant interest for its potent effects on food intake.[1][2]
NPS acts as the endogenous ligand for the NPSR1 receptor, which is expressed in several brain regions critical for appetite control, including the paraventricular nucleus (PVN) and lateral hypothalamus (LH).[1][2] While initial studies on NPS focused on its role in arousal and anxiety, a growing body of evidence has established its primary function as an anorexigenic agent, capable of suppressing food intake in both sated and fasted states.[1][3] This guide will synthesize the key findings related to the effects of NPS on feeding behavior, providing quantitative data, detailed experimental protocols, and an overview of the underlying molecular mechanisms.
Quantitative Effects of Neuropeptide S on Food Intake
Central administration of NPS has been consistently shown to reduce food intake in a dose-dependent manner across different species. The following tables summarize the quantitative data from key studies investigating the anorectic effects of NPS.
Table 1: Effect of Intracerebroventricular (ICV) NPS on Food Intake in Rodents
| Species | Dose (nmol) | Feeding Condition | Time Point | % Reduction in Food Intake (vs. Vehicle) | Reference |
| Rat | 1.0 | Freely fed, standard chow | 30 min | Significant reduction | [1] |
| Rat | 3.0 | Freely fed, standard chow | 30 min | Significant reduction | [1] |
| Rat | 1.0 | Freely fed, standard chow | 60 min | Significant reduction | [1] |
| Rat | 3.0 | Freely fed, standard chow | 60 min | Significant reduction | [1] |
| Rat | 1.0 | Highly palatable food | 15 min | Significant reduction | [1] |
| Rat | 1.0 | Food restricted | Not specified | Significant reduction | [4] |
| Mouse | 0.001 | Fasted | Not specified | Dose-dependent inhibition | [5] |
| Mouse | 0.01 | Fasted | Not specified | Dose-dependent inhibition | [5] |
| Mouse | 0.1 | Fasted | Not specified | Maximal anorectic effect | [5] |
Table 2: Effect of NPS Administered into Specific Hypothalamic Nuclei
| Species | Injection Site | Dose (nmol) | Time Point | Effect on Food Intake | Reference |
| Chick | Lateral Hypothalamus (LH) | 0.28 | Not specified | Decreased food consumption | [1] |
| Chick | Paraventricular Nucleus (PVN) | 0.28 | Not specified | Decreased food consumption | [1] |
Signaling Pathways of the NPS/NPSR1 System
NPS exerts its effects by binding to the NPSR1, a G protein-coupled receptor (GPCR).[6] Activation of NPSR1 initiates downstream signaling cascades that ultimately modulate neuronal activity and influence feeding behavior.
NPSR1 G Protein Coupling and Second Messenger Systems
NPSR1 is known to couple to both Gαs and Gαq proteins.[6] This dual coupling leads to the activation of two primary second messenger pathways:
-
Adenylate Cyclase Pathway (via Gαs): Activation of Gαs stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Phospholipase C Pathway (via Gαq): Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
Caption: NPSR1 signaling cascade leading to anorexigenic effects.
Interaction with Other Neuropeptide Systems
The anorexigenic effect of NPS is likely mediated through its interaction with other key appetite-regulating systems.
-
Corticotropin-Releasing Factor (CRF): While both NPS and CRF are involved in stress and appetite, studies suggest that the anorectic effect of NPS is not mediated by the CRF1 receptor.[5]
-
Orexin (B13118510): The interaction between NPS and the orexin system is complex and subject to some conflicting reports. While most evidence points to an anorexigenic role for NPS, some studies have shown that central NPS administration can activate orexin-containing neurons in the lateral hypothalamus, which is typically associated with increased feeding.[7] This discrepancy may be due to differences in experimental conditions or the specific neural circuits being examined. Further research is needed to fully elucidate the interplay between these two systems.[1]
-
Neuropeptide Y (NPY): NPS does not appear to suppress the orexigenic effects of NPY, suggesting that these two systems regulate appetite through independent pathways.[1]
Experimental Protocols
Intracerebroventricular (ICV) Injection of Neuropeptide S
This protocol describes the central administration of NPS into the lateral ventricle of a rodent brain to assess its effects on food intake.
Caption: Experimental workflow for ICV injection and food intake analysis.
Materials:
-
Neuropeptide S (lyophilized powder)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
Surgical tools
Procedure:
-
Animal Preparation and Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula aimed at the lateral ventricle using appropriate stereotaxic coordinates (species and strain-specific). Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
Drug Preparation: Dissolve lyophilized NPS in sterile saline or aCSF to the desired concentration.
-
Injection: Gently restrain the animal and remove the dummy cannula. Insert the injection cannula, which extends slightly beyond the guide cannula, into the lateral ventricle. Infuse the NPS solution or vehicle at a slow, controlled rate (e.g., 1 µL/min).
-
Behavioral Observation: Immediately after the injection, return the animal to its home cage with a pre-weighed amount of food. Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
c-Fos is an immediate-early gene whose protein product is expressed in neurons following stimulation. Immunohistochemical detection of c-Fos can be used to map the brain regions activated by NPS.
Procedure Outline:
-
NPS Administration: Administer NPS via ICV injection as described above.
-
Perfusion and Tissue Collection: 90-120 minutes after NPS injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix in 4% PFA.
-
Sectioning: Cryoprotect the brain in a sucrose (B13894) solution and then section on a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos overnight.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the sections using a light microscope and quantify the number of c-Fos-positive cells in specific brain regions of interest.
Behavioral Satiety Sequence (BSS) Analysis
BSS analysis is used to determine if a treatment reduces food intake by promoting natural satiety or by causing aversive side effects.[8][9] The sequence of behaviors following food intake (eating, grooming, activity, resting) is observed.
Procedure:
-
Habituation: Habituate the animals to the testing environment.
-
NPS Administration and Observation: After NPS or vehicle administration, place the animal in the observation chamber with food. Continuously record the animal's behavior for a set period (e.g., 60 minutes).
-
Behavioral Scoring: Score the duration and frequency of specific behaviors, including eating, grooming, locomotor activity, and resting.
-
Analysis: Compare the behavioral sequence and the time spent in each behavioral category between the NPS-treated and vehicle-treated groups. A normal BSS in the presence of reduced food intake suggests that NPS is promoting satiety.
Summary and Future Directions
The evidence strongly supports a primary role for Neuropeptide S as an anorexigenic signal in the central nervous system. Its ability to potently reduce food intake, particularly in key hypothalamic nuclei, makes the NPS/NPSR1 system an attractive target for the development of novel anti-obesity therapeutics.
Future research should focus on:
-
Chronic Effects: Investigating the long-term effects of NPS administration on body weight and metabolic parameters.
-
Mechanism of Action: Further elucidating the downstream signaling pathways and the specific neuronal populations through which NPS exerts its anorectic effects.
-
NPS-Orexin Interaction: Resolving the conflicting findings regarding the interaction between the NPS and orexin systems.
-
Pharmacological Tools: Developing potent and selective NPSR1 agonists and antagonists for further preclinical and potential clinical investigation.
By addressing these questions, the scientific community can fully unlock the therapeutic potential of modulating the Neuropeptide S system for the treatment of obesity and other metabolic disorders.
References
- 1. The Neural Network of Neuropeptide S (NPS): Implications in Food Intake and Gastrointestinal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of neuropeptide S receptor antagonists and partial agonists on palatable food consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
The Modulatory Role of Neuropeptide S on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide S (NPS) is a 20-amino-acid peptide that has been identified as a potent modulator of arousal, anxiety, and stress. It exerts its effects through the Neuropeptide S receptor (NPSR1), a G protein-coupled receptor. A significant body of evidence points to a critical interaction between the NPS/NPSR1 system and the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary neuroendocrine stress response system. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. The aim is to furnish researchers and drug development professionals with a comprehensive resource for understanding and targeting the NPS system in the context of stress-related disorders.
Introduction to the NPS/NPSR1 System and the HPA Axis
Neuropeptide S was first identified in 2002 as the endogenous ligand for the previously orphan G protein-coupled receptor GPR154, now designated NPSR1. The NPS precursor is primarily expressed in a discrete group of neurons in the brainstem, specifically in the locus coeruleus, subcoeruleus nucleus, and the principal sensory trigeminal nucleus. From these nuclei, NPSergic neurons project widely throughout the brain to areas rich in NPSR1, including the thalamus, hypothalamus, amygdala, and cortex. This distribution overlaps significantly with key regions of the HPA axis.
The HPA axis is a cornerstone of the stress response. In response to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF). CRF acts on the anterior pituitary gland to stimulate the secretion of adrenocorticotropic hormone (ACTH), which in turn travels through the bloodstream to the adrenal cortex, prompting the synthesis and release of glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans. The NPS system has been shown to potently modulate this cascade at multiple levels.
Interaction of NPS with the HPA Axis
The primary effect of NPS on the HPA axis is a complex modulatory one, often resulting in anxiolysis and a reduction in the overall stress response, despite sometimes causing an initial, transient activation of HPA hormones. Central administration of NPS has been consistently shown to decrease anxiety-like behavior in a variety of animal models.
Effects on HPA Axis Hormones
NPS administration directly influences the release of key HPA axis hormones. Intracerebroventricular (ICV) injection of NPS has been shown to induce a dose-dependent increase in plasma levels of ACTH and corticosterone. However, this neuroendocrine activation appears to be dissociated from the behavioral effects of NPS, which are primarily anxiolytic. For instance, NPS can reduce stress-induced hyperthermia and suppress anxiety-like behaviors in the elevated plus-maze and open-field tests, even while elevating basal corticosterone levels. This suggests that NPS may modulate the emotional response to stress independently of its direct effects on the HPA hormonal cascade.
Anxiolytic Effects
The anxiolytic properties of NPS are well-documented. NPS reduces innate anxiety and fear expression. Studies have demonstrated that central NPS administration decreases risk assessment behaviors and increases exploration in novel environments. Furthermore, NPS has been shown to facilitate the extinction of learned fear, highlighting its potential role in therapies for trauma- and stressor-related disorders like PTSD.
Quantitative Data Summary
The following tables summarize quantitative findings from key preclinical studies investigating the effects of NPS on HPA axis activity and related behaviors.
Table 1: Effect of Central NPS Administration on Plasma HPA Axis Hormones in Rats
| Dosage (nmol, ICV) | Analyte | Mean Concentration (± SEM) | Fold Change vs. Vehicle | Reference |
| Vehicle | ACTH | 75.8 ± 10.1 pg/mL | - | |
| 0.1 nmol NPS | ACTH | 189.2 ± 32.5 pg/mL | ~2.5x | |
| 1.0 nmol NPS | ACTH | 340.5 ± 55.6 pg/mL | ~4.5x | |
| Vehicle | Corticosterone | 12.1 ± 2.3 µg/dL | - | |
| 0.1 nmol NPS | Corticosterone | 25.4 ± 3.9 µg/dL | ~2.1x | |
| 1.0 nmol NPS | Corticosterone | 39.8 ± 4.7 µg/dL | ~3.3x |
Table 2: Behavioral Effects of Central NPS Administration in Rodent Anxiety Models
| Model | Species | NPS Dose (ICV) | Key Behavioral Metric | % Change vs. Vehicle | Reference |
| Elevated Plus Maze | Rat | 1.0 nmol | Time in Open Arms | + 150% | |
| Open Field Test | Mouse | 0.5 nmol | Time in Center | + 120% | |
| Stress-Induced Hyperthermia | Mouse | 1.0 nmol | Change in Body Temp (°C) | - 50% (Reduction in stress response) | |
| Marble Burying | Mouse | 0.5 nmol | Number of Marbles Buried | - 60% |
Signaling and Interaction Pathways
Upon binding to its receptor, NPSR1, NPS initiates a cascade of intracellular signaling events. NPSR1 is known to couple primarily through Gαq/11 and Gαs proteins. This dual coupling leads to the mobilization of intracellular calcium (Ca2+) and the stimulation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. These second messengers, in turn, activate downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and the phosphorylation of the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately alters neuronal excitability and gene expression in key brain regions that regulate the HPA axis, such as the amygdala and hypothalamus.
Caption: NPS-NPSR1 intracellular signaling cascade.
The interaction with the HPA axis involves NPSergic projections to hypothalamic and limbic structures. NPS can directly or indirectly modulate the activity of CRF-releasing neurons in the PVN. While the exact mechanism is still under investigation, it is hypothesized that NPS's anxiolytic effects are mediated by its actions in the amygdala, which in turn dampens the stress-induced drive on the HPA axis.
Caption: NPS modulation of the HPA axis and anxiety circuits.
Key Experimental Protocols and Workflows
Reproducible and standardized methodologies are crucial for studying the NPS/HPA axis interaction. Below are detailed protocols for common experimental procedures.
Intracerebroventricular (ICV) Cannulation and Injection in Rodents
This protocol is fundamental for delivering NPS directly into the central nervous system, bypassing the blood-brain barrier.
-
Animal Preparation: Anesthetize the rodent (e.g., male Wistar rat, 250-300g) using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Coordinate Identification: Using a stereotaxic atlas, identify the coordinates for the lateral ventricle. For a rat, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
Cannula Implantation: Slowly lower a sterile guide cannula (e.g., 26-gauge) to the target DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and jeweler's screws. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for signs of infection or distress.
-
Injection Procedure: Gently restrain the recovered animal. Remove the dummy cannula and insert an internal injection cannula (e.g., 33-gauge) that extends slightly beyond the guide. Infuse the NPS solution (e.g., 1 nmol dissolved in 5 µL of sterile saline) over a period of 1-2 minutes using a microsyringe pump. Leave the injector in place for an additional minute to allow for diffusion.
Caption: Experimental workflow for ICV NPS administration.
Corticosterone Measurement by ELISA
This protocol outlines a common method for quantifying corticosterone in rodent plasma.
-
Blood Collection: Collect trunk blood in EDTA-coated tubes immediately following decapitation or via tail-vein sampling at specified time points post-injection.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
ELISA Procedure: Use a commercial corticosterone ELISA kit (e.g., from Enzo Life Sciences or similar).
-
Standard Preparation: Prepare a standard curve using the provided corticosterone standards.
-
Sample Preparation: Thaw plasma samples on ice. Dilute samples as required based on expected concentrations.
-
Assay Plate: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add the corticosterone-peroxidase conjugate to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well, which will react with the bound peroxidase to produce a color.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition: Read the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the corticosterone concentration in each sample by interpolating its optical density against the generated standard curve.
Therapeutic Implications and Future Directions
The robust anxiolytic effects of NPS, coupled with its ability to modulate the HPA axis, make the NPSR1 a promising target for the development of novel therapeutics for stress-related psychiatric disorders, including anxiety disorders, depression, and PTSD. The dissociation between the anxiolytic behavioral effects and the transient increase in basal corticosterone suggests that NPSR1 agonists might promote adaptive coping with stress without the blunting effects of global HPA axis suppression.
Future research should focus on developing orally available, brain-penetrant NPSR1 agonists and antagonists to fully explore the therapeutic potential of this system. Furthermore, delineating the precise neural circuits through which NPS modulates the HPA axis will be critical for understanding its mechanism of action and for predicting the therapeutic profile of NPSR1-targeting drugs. The development of selective ligands will be a crucial step in translating the compelling preclinical findings into clinical applications.
An In-depth Technical Guide to the Endogenous Ligand of the Neuropeptide S Receptor
Introduction
The Neuropeptide S (NPS) receptor, NPSR1, is a G protein-coupled receptor (GPCR) that was initially identified as an orphan receptor, GPR154.[1][2] In 2004, a seminal study employing "reverse pharmacology" successfully de-orphanized this receptor by identifying its cognate endogenous ligand: a 20-amino acid peptide named Neuropeptide S (NPS).[2][3] The NPS/NPSR1 system is a key neuromodulatory pathway involved in a multitude of physiological processes, including arousal, anxiety, memory, and immune responses.[4][5] Genetic variations in the NPSR1 gene have been associated with conditions such as asthma and panic disorders.[1][3] This technical guide provides a comprehensive overview of the endogenous ligand, its quantitative pharmacology, receptor signaling pathways, and the key experimental protocols used for its characterization.
The Endogenous Ligand: Neuropeptide S (NPS)
Neuropeptide S is the sole identified endogenous ligand for the NPSR1.[4][5] It is a 20-residue peptide derived from a small precursor protein.[2] The N-terminal region of NPS is highly conserved across all tetrapod species, particularly the first seven amino acids, highlighting its critical role in receptor binding and activation.[2] The discovery of NPS as the ligand for NPSR1 has paved the way for understanding its excitatory functions in the central nervous system and its potential as a therapeutic target.[2][6]
Quantitative Pharmacology of Neuropeptide S
The interaction of NPS with its receptor has been quantified through various in vitro assays, primarily using recombinant cell lines (e.g., CHO or HEK293) stably expressing the NPSR1. The data reveals high-affinity binding and potent functional activity in the low nanomolar range.
Table 1: Binding Affinity of Neuropeptide S for NPSR1
This table summarizes the binding affinity constants (Kd, Ki, IC50) for NPS at the NPSR1. These values are typically determined through competitive radioligand binding assays.
| Species / Ligand | Receptor | Kd (nM) | Ki (nM) | IC50 (nM) | Assay Details |
| Human | hNPSR1 | 0.33 | - | - | Saturation binding with [125I]Y10-hNPS in CHO cells.[7] |
| Human | hNPSR1 | - | - | 0.42 | Competition assay displacing [125I]Y10-NPS with unlabeled hNPS.[7] |
| Mouse | mNPSR1 | - | 0.203 | - | Competition assay with mNPS1-20.[8] |
Table 2: Functional Potency of Neuropeptide S at NPSR1
This table presents the half-maximal effective concentration (EC50) or pEC50 values for NPS-induced signaling. Calcium mobilization is the most commonly measured functional readout, reflecting the activation of the Gq pathway.
| Species | Receptor | Functional Readout | EC50 (nM) | pEC50 |
| Human | hNPSR1 | Intracellular Ca2+ Mobilization | 9.4 | - |
| Human | hNPSR1 | Intracellular Ca2+ Mobilization | 46 | 7.34 |
| Rat | rNPSR1 | Intracellular Ca2+ Mobilization | 3.2 | - |
| Mouse | mNPSR1 | Intracellular Ca2+ Mobilization | 3.0 | - |
| Mouse | mNPSR1 | Intracellular Ca2+ Mobilization | 3.73 | - |
| Mouse | mNPSR1 | Dynamic Mass Redistribution (DMR) | ~1.66 | 8.78 |
| Chicken | cNPSR1 | MAPK/ERK Signaling (Luciferase) | 5.86 | - |
NPSR1 Signaling Pathways
Upon binding of NPS, the NPSR1 undergoes a conformational change that triggers intracellular signaling cascades. The receptor is known to dually couple to Gs and Gq proteins, leading to cellular excitation through two primary pathways.[2][9]
-
Gq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+).[3][10] This Ca2+ release can be further amplified through calcium-induced calcium release (CICR) via ryanodine (B192298) receptors.[3]
-
Gs Pathway : Activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[5][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets.
Both the Gq and Gs pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade.[9][11]
Key Experimental Methodologies
The characterization of the NPS-NPSR1 system relies on a workflow that confirms binding and quantifies functional activity.
Radioligand Competition Binding Assay Protocol
This protocol is adapted from methods used to determine the binding affinity of unlabeled ligands for NPSR1.[12]
-
Cell Plating : Seed Chinese Hamster Ovary (CHO) cells stably expressing the human NPSR1 (CHO-hNPSR1) into 24-well plates and culture until they reach 90–95% confluency.
-
Preparation : On the day of the experiment, wash the cell monolayers once with 1 mL of binding buffer (e.g., DMEM with 0.1% Bovine Serum Albumin).
-
Incubation : Add binding buffer containing a fixed concentration of radiolabeled NPS (e.g., 0.15 nM [125I]Y10-NPS) to all wells.
-
Competition : To competition wells, add increasing concentrations of unlabeled NPS (e.g., 1 pM to 3 µM).[7] For determining non-specific binding, add a high concentration of unlabeled NPS (e.g., 1 µM).
-
Reaction : Incubate the plates at room temperature (approx. 20°C) for 1.5 hours.
-
Washing : Aspirate the incubation medium and wash the cells twice with cold Phosphate-Buffered Saline (PBS) to remove unbound radioligand.
-
Lysis and Counting : Lyse the cells by adding 1 N NaOH to each well. Transfer the lysate to scintillation vials and measure the bound radioactivity using a liquid scintillation counter.
-
Analysis : Analyze the competition data using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay Protocol
This protocol outlines a common method for measuring NPSR1 activation via the Gq pathway in a high-throughput format.[10][13]
-
Cell Plating : Plate CHO-hNPSR1 or HEK293-hNPSR1 cells into black, clear-bottom 384- or 1536-well microplates at a suitable density (e.g., 2000 cells/well) and incubate overnight at 37°C with 5% CO2.[12][14]
-
Dye Loading : Remove the culture medium and load the cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.[13]
-
Incubation : Incubate the plate for 1 hour at 37°C, followed by a 10-20 minute incubation at room temperature to allow for de-esterification of the dye.[12][13]
-
Measurement : Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Compound Addition : Record a baseline fluorescence signal for several seconds. The instrument then adds varying concentrations of NPS to the wells.
-
Data Acquisition : Continue to record the fluorescence intensity kinetically for several minutes to capture the transient increase in intracellular calcium.
-
Analysis : Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the NPS concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Neuropeptide S is the definitive endogenous agonist for the NPSR1, exhibiting high-affinity binding and potent activation of Gq and Gs signaling pathways. The robust and well-characterized methodologies for quantifying its interaction with NPSR1 provide a solid foundation for drug discovery efforts. For professionals in drug development, the NPS/NPSR1 system represents a compelling target for novel therapeutics aimed at modulating anxiety, arousal, and other neurological functions. The development of small-molecule agonists or antagonists for this receptor holds significant promise for treating a range of psychiatric and inflammatory disorders.[5]
References
- 1. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide S receptor ligands: a patent review (2005-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide S receptor: understanding the molecular bases of ligand binding and receptor activation — Università degli studi di Ferrara [giuri.unife.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neuropeptide S in the Periphery: A Technical Guide to Expression, Signaling, and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino-acid peptide primarily known for its role in the central nervous system, where it modulates arousal, anxiety, and fear. However, a growing body of evidence indicates that NPS and its cognate receptor, NPSR1, are also expressed in a variety of peripheral tissues, suggesting a broader physiological significance. This technical guide provides a comprehensive overview of the current knowledge on the expression of NPS and NPSR1 in peripheral tissues, details the known signaling pathways, and offers a collection of detailed experimental protocols for their detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the peripheral actions of the NPS system.
Data Presentation: Expression of NPS and NPSR1 in Peripheral Tissues
The following tables summarize the currently available data on the expression of Neuropeptide S (NPS) and its receptor (NPSR1) in various peripheral tissues across different species. The data is compiled from studies utilizing techniques such as immunohistochemistry (IHC), in situ hybridization (ISH), and quantitative real-time PCR (qPCR).
Table 1: Qualitative and Semi-Quantitative Expression of NPS and NPSR1 in Human Peripheral Tissues
| Tissue/Organ System | Tissue/Cell Type | NPS Expression | NPSR1 Expression | Method | Reference |
| Gastrointestinal Tract | Myenteric Plexus Neurons | Strong | Strong | IHC | [1] |
| Enteroendocrine Cells | Not Reported | Strong | IHC | [1] | |
| Glandular Epithelia (Stomach, Small Intestine, Colon) | Not Reported | Detected | UniProt | [2] | |
| Smooth Muscle (Bronchial, Arterial Walls) | Not Reported | Detected (Isoform 1) | UniProt | [2] | |
| Respiratory System | Bronchial Epithelium | Not Reported | Increased in asthma | Gene Expression | [3] |
| Endocrine System | Neuroendocrine Tumors | Wide Expression | Wide Expression | IHC | |
| Immune System | Macrophages, Neutrophils, Intraepithelial Lymphocytes | Not Reported | Expressed | Cell Culture | |
| Skin | Epithelia | Not Reported | Expressed | Not Specified |
Table 2: Quantitative mRNA Expression of NPS and NPSR1 in Chicken Peripheral Tissues
| Tissue | NPS Relative mRNA Expression | NPSR1 Relative mRNA Expression | Method | Reference |
| Anterior Pituitary | Moderate | Weak | qPCR | [4] |
| Heart | Weak | Weak | qPCR | [4] |
| Duodenum | Moderate | Weak | qPCR | [4] |
| Kidney | Weak | Weak | qPCR | [4] |
| Lung | Weak | Weak | qPCR | [4] |
| Breast Muscle | Weak | Weak | qPCR | [4] |
| Ovary | Weak | Weak | qPCR | [4] |
| Testes | Moderate | Weak | qPCR | [4] |
| Spleen | Weak | Weak | qPCR | [4] |
| Pancreas | Moderate | Weak | qPCR | [4] |
Note: "Weak," "Moderate," and "Strong" are relative terms based on the qualitative descriptions in the cited literature or normalized expression values from databases.
Signaling Pathways of Neuropeptide S Receptor 1 (NPSR1)
Activation of NPSR1 by its ligand, NPS, initiates a cascade of intracellular signaling events. NPSR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαs and Gαq proteins. This dual coupling leads to the activation of two major downstream pathways:
-
Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
Both pathways can converge on the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway, which plays a crucial role in regulating gene expression and cellular processes like proliferation and differentiation.[5]
Caption: NPSR1 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of NPS and NPSR1 in peripheral tissues.
Immunohistochemistry (IHC) for NPSR1 Detection
This protocol is a general guideline for the immunohistochemical staining of NPSR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Immerse in 100% Ethanol (B145695): 2 x 3 minutes. c. Immerse in 95% Ethanol: 1 x 1 minute. d. Immerse in 80% Ethanol: 1 x 1 minute. e. Rinse in distilled water for 5 minutes.
2. Antigen Retrieval: a. Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the staining dish in a steamer or water bath to 95-100°C for 20-40 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature.
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. b. Wash slides with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
4. Blocking: a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary anti-NPSR1 antibody to its optimal concentration in the blocking solution. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection: a. Wash slides with PBS with 0.1% Tween 20 (PBST) 3 x 5 minutes. b. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. c. Wash slides with PBST 3 x 5 minutes. d. Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature. e. Wash slides with PBST 3 x 5 minutes.
7. Chromogen Development: a. Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached. b. Rinse slides with distilled water to stop the reaction.
8. Counterstaining and Mounting: a. Counterstain with hematoxylin (B73222) for 30-60 seconds. b. Rinse with water. c. Dehydrate through a graded series of ethanol and clear in xylene. d. Mount with a permanent mounting medium.
Caption: Immunohistochemistry Workflow.
In Situ Hybridization (ISH) for NPS mRNA Detection
This protocol provides a general framework for the detection of NPS mRNA in frozen or FFPE tissue sections using non-radioactive labeled probes.
1. Tissue Preparation: a. For FFPE sections: Deparaffinize and rehydrate as described in the IHC protocol. b. For frozen sections: Fix cryostat sections (10-20 µm) in 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash sections in PBS 2 x 5 minutes.
2. Permeabilization: a. Treat sections with Proteinase K (1-10 µg/mL in PBS) for 10-30 minutes at 37°C. The concentration and time need to be optimized for the specific tissue. b. Wash with PBS 2 x 5 minutes. c. Post-fix with 4% paraformaldehyde for 5-10 minutes. d. Wash with PBS 2 x 5 minutes.
3. Prehybridization: a. Incubate sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) for 2-4 hours at the hybridization temperature (typically 42-65°C).
4. Hybridization: a. Denature the labeled (e.g., DIG- or biotin-labeled) antisense NPS probe by heating at 80-95°C for 5 minutes, then immediately place on ice. b. Dilute the probe in pre-warmed hybridization buffer. c. Apply the hybridization solution with the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
5. Post-hybridization Washes: a. Remove coverslips and perform stringent washes to remove non-specifically bound probe. This typically involves a series of washes in decreasing concentrations of SSC and increasing temperatures. For example: i. 2x SSC at room temperature for 10 minutes. ii. 1x SSC at 37°C for 15 minutes. iii. 0.5x SSC at 37°C for 15 minutes.
6. Immunodetection of the Probe: a. Block sections with a suitable blocking buffer (e.g., 1% blocking reagent in maleic acid buffer) for 1 hour. b. Incubate with an anti-digoxigenin (or anti-biotin) antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) for 2 hours at room temperature. c. Wash with washing buffer 3 x 10 minutes.
7. Signal Development: a. For AP-conjugated antibodies, use a substrate like NBT/BCIP to produce a purple precipitate. b. For HRP-conjugated antibodies, use DAB to produce a brown precipitate. c. Monitor color development under a microscope. d. Stop the reaction by washing with distilled water.
8. Counterstaining and Mounting: a. Optionally, counterstain with a nuclear fast red or other suitable counterstain. b. Dehydrate, clear, and mount as in the IHC protocol.
Enzyme-Linked Immunosorbent Assay (ELISA) for NPS Quantification
This protocol is a general guideline for a competitive ELISA to quantify NPS in plasma or tissue homogenates. Commercially available kits should be used according to the manufacturer's instructions.
1. Sample Preparation: a. Plasma: Collect blood in EDTA-containing tubes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C. b. Tissue Homogenates: Homogenize tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the supernatant.
2. Assay Procedure: a. Prepare standards and samples at appropriate dilutions in the assay buffer provided with the kit. b. Add a fixed amount of biotinylated NPS to all wells (except the blank). c. Add standards and samples to the appropriate wells of a microplate pre-coated with an anti-NPS antibody. d. Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature). During this incubation, endogenous NPS in the sample will compete with the biotinylated NPS for binding to the coated antibody. e. Wash the plate several times with the provided wash buffer to remove unbound components. f. Add streptavidin-HRP conjugate to each well and incubate for the specified time (e.g., 1 hour at room temperature). g. Wash the plate again to remove unbound conjugate. h. Add a TMB substrate solution to each well and incubate in the dark until color develops. i. Stop the reaction by adding a stop solution (e.g., sulfuric acid). j. Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of NPS in the samples by interpolating their absorbance values on the standard curve. The concentration of NPS is inversely proportional to the absorbance.
Conclusion
The expression of Neuropeptide S and its receptor, NPSR1, in peripheral tissues opens up new avenues for understanding their physiological roles beyond the central nervous system. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the peripheral NPS system. Further quantitative studies are needed to fully elucidate the expression levels of NPS and NPSR1 in various tissues and their alterations in disease states. The detailed methodologies provided herein will facilitate these future investigations and contribute to the development of novel therapeutic strategies targeting the peripheral NPS/NPSR1 pathway.
References
- 1. Neuropeptide S Receptor Induces Neuropeptide Expression and Associates with Intermediate Phenotypes of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Neuropeptide S-Induced Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide S (NPS) is a 20-amino-acid peptide that plays a crucial role in a variety of physiological processes within the central nervous system, including arousal, anxiety, and memory.[1][2][3] It exerts its effects through the Neuropeptide S receptor (NPSR1), a G protein-coupled receptor (GPCR).[1][4][5] A primary signaling mechanism initiated by NPS binding to NPSR1 is the mobilization of intracellular calcium, a ubiquitous second messenger that orchestrates a multitude of cellular responses. This technical guide provides an in-depth overview of the core mechanisms of NPS-induced intracellular calcium mobilization, detailed experimental protocols for its measurement, and a summary of key quantitative data.
The Neuropeptide S Receptor Signaling Pathway
The Neuropeptide S receptor (NPSR1) is coupled to multiple G proteins, primarily Gαq and Gαs.[6][7] The mobilization of intracellular calcium is principally mediated through the Gαq pathway.[8][9][10] Upon activation by NPS, the Gαq subunit activates phospholipase C (PLC).[9][11][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store.[13][14][15] This binding triggers the opening of IP3 receptor channels, leading to the release of stored calcium into the cytoplasm.[13][14][15] Furthermore, evidence suggests the involvement of ryanodine (B192298) receptors, another class of ER calcium channels, in this process.[12][13][14][15] The resulting increase in cytosolic calcium concentration can then activate a variety of downstream signaling cascades and cellular responses. Additionally, this depletion of intracellular calcium stores can trigger store-operated calcium entry (SOCE), a process that allows for the influx of extracellular calcium across the plasma membrane to replenish ER stores and sustain calcium signaling.[13][16]
Quantitative Data on NPS-Induced Calcium Mobilization
The potency of Neuropeptide S in inducing intracellular calcium mobilization is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of NPS required to elicit 50% of the maximal calcium response.
| Cell Type | Agonist | EC50 (nM) | Assay System | Reference |
| HEK293 cells expressing human NPSR1 | Human NPS | 12.14 ± 5.03 | Fura-2 based Ca²⁺ mobilization assay | [10] |
| Cultured mouse hippocampal neurons expressing NPSR1 | NPS | 19.8 ± 1.3 | Fluo-4 based calcium imaging | [17] |
Experimental Protocols for Measuring Intracellular Calcium Mobilization
The following sections provide detailed methodologies for key experiments used to study NPS-induced calcium mobilization.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth and high transfection efficiency. For neuronal-specific studies, primary hippocampal or cortical neuron cultures are employed.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Neurobasal medium, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For stable expression of NPSR1, cells are transfected with a mammalian expression vector containing the NPSR1 cDNA using lipid-based transfection reagents like Lipofectamine or by electroporation. For primary neurons, adeno-associated viral (AAV) vectors are often used for efficient gene delivery.[15]
Intracellular Calcium Measurement using Fluorescent Indicators
This is the most common method to monitor changes in intracellular calcium concentration.
-
Calcium Indicators: Ratiometric dyes like Fura-2 AM or single-wavelength dyes like Fluo-4 AM are widely used.[17][18][19] These dyes are cell-permeant and are cleaved by intracellular esterases, trapping them inside the cell.
-
Loading Protocol:
-
Plate cells in 96-well black-walled, clear-bottom plates or on glass coverslips.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the buffered salt solution to remove excess dye.
-
-
Measurement:
-
Place the plate or coverslip in a fluorescence plate reader or on the stage of a fluorescence microscope equipped with a digital camera.[18]
-
Establish a baseline fluorescence reading.
-
Add Neuropeptide S at various concentrations.
-
Record the change in fluorescence intensity over time. For Fura-2, the ratio of emissions at 510 nm following excitation at 340 nm and 380 nm is measured.[18] For Fluo-4, the emission at ~520 nm is recorded following excitation at ~490 nm.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Data is often normalized to the baseline fluorescence. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the NPS concentration to determine the EC50 value.
Conclusion
Neuropeptide S is a potent modulator of intracellular calcium levels, acting through the Gαq-PLC-IP3 signaling cascade. The methodologies described in this guide provide a robust framework for researchers to investigate the intricacies of NPS-NPSR1 signaling. A thorough understanding of this pathway is essential for the development of novel therapeutic agents targeting the NPS system for the treatment of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Neuropeptides as Ligands of Orphan G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of neuropeptide S-expressing neurons in the locus coeruleus by corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 5. Neuropeptide S receptor: understanding the molecular bases of ligand binding and receptor activation — Università degli studi di Ferrara [giuri.unife.it]
- 6. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide S Induces Acute Anxiolysis by Phospholipase C-Dependent Signaling within the Medial Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide S-initiated sequential cascade mediated by OX1, NK1, mGlu5 and CB1 receptors: a pivotal role in stress-induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]
- 17. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Human Neuropeptide S (NPS) ELISA Kit for Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino acid peptide predominantly produced by neurons in the brainstem, amygdala, and hypothalamus.[1][2] It is the endogenous ligand for the G-protein coupled receptor, NPSR1.[1][2] The NPS/NPSR1 system is implicated in a variety of physiological processes, including the modulation of arousal, anxiety, and appetite.[1][2][3][4] Given its role in neurological functions, the quantification of NPS in serum and other biological fluids is of significant interest for research and drug development in the context of neurological and psychiatric disorders.[1][5]
This document provides detailed application notes and protocols for the quantification of human Neuropeptide S in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Assay Principle
The human Neuropeptide S (NPS) ELISA kit is typically based on the sandwich ELISA technique.[3][6][7] This method utilizes a 96-well microplate pre-coated with a monoclonal antibody specific to human NPS. When standards or samples are added to the wells, the NPS antigen is captured by the immobilized antibody. Subsequently, a biotin-conjugated anti-human NPS antibody is added, which binds to a different epitope on the captured NPS. Following a wash step to remove unbound substances, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.[3][7] This enzyme conjugate binds to the biotinylated detection antibody. After another wash step, a TMB substrate solution is added, which is catalyzed by HRP to produce a blue-colored product that turns yellow upon the addition of a stop solution. The intensity of the color is directly proportional to the concentration of NPS in the sample.[3][7][8] The absorbance is measured at 450 nm using a microplate reader, and the concentration of NPS is determined by interpolating from a standard curve.[3][7]
Alternatively, some kits may employ a competitive inhibition ELISA principle.[9][10] In this format, a competitive reaction occurs between biotin-labeled NPS and unlabeled NPS (in standards or samples) for binding to the pre-coated antibody. The amount of bound HRP conjugate is inversely proportional to the NPS concentration in the sample.[9][10]
Kit Performance Characteristics
The performance of commercially available human Neuropeptide S ELISA kits can vary. The following table summarizes typical quantitative data for key performance parameters.
| Parameter | Representative Value Range |
| Detection Range | 12.35 - 5000 pg/mL |
| Sensitivity | < 4.43 - 46.875 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| Specificity | High sensitivity and excellent specificity for NPS. No significant cross-reactivity or interference with analogues observed.[6][7][10][11] |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates, and other biological fluids.[3][6][10][12] |
Neuropeptide S Signaling Pathway
NPS exerts its biological effects by binding to its receptor, NPSR1, which is a G-protein coupled receptor. The activation of NPSR1 primarily involves Gαq and Gαs signaling pathways.[1][5] This dual coupling leads to the activation of downstream effectors, resulting in an increase in intracellular calcium concentrations and cAMP levels.[3][5][13]
Caption: Neuropeptide S (NPS) signaling pathway.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Standard Dilution: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle shaking. Prepare a dilution series of the standard by pipetting the specified volumes of Standard Diluent into separate tubes and then performing serial dilutions from the stock solution.
-
Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the final working volume.
-
Detection Reagent A and B (Biotin-antibody and HRP-Streptavidin): If provided as concentrates, dilute them with their respective diluents to the working concentration just before use.
Sample Preparation
-
Serum Collection: Use a serum separator tube and allow the blood sample to clot for two hours at room temperature or overnight at 4°C.
-
Centrifugation: Centrifuge the clotted blood sample for approximately 20 minutes at 1,000 x g.
-
Aliquoting: Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8][12][14]
Assay Procedure
The following is a general procedure. Refer to the specific kit manual for precise volumes and incubation times.
Caption: General ELISA workflow for NPS detection.
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells. Immediately add 50 µL of prepared Detection Reagent A to each well.[12] Mix by gently shaking the plate.
-
First Incubation: Seal the plate and incubate for 1 hour at 37°C.[12]
-
First Wash: Aspirate the liquid from each well and wash each well three times with Wash Buffer. Ensure complete removal of liquid at each step.
-
Add Detection Reagent B: Add 100 µL of prepared Detection Reagent B (HRP-Streptavidin) to each well.[12]
-
Second Incubation: Seal the plate and incubate for 30 minutes at 37°C.[12]
-
Second Wash: Aspirate and wash the plate five times as in step 3.[12]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[12]
-
Third Incubation: Incubate for 10-20 minutes at 37°C in the dark.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plotting: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculation: Determine the concentration of NPS in the samples by interpolating their mean absorbance values from the standard curve. If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing.[6] | Ensure complete aspiration of wash buffer and perform the recommended number of washes.[6] |
| Contamination of reagents. | Use fresh, clean pipette tips for each reagent and sample. | |
| Low Signal | Incorrect incubation times or temperatures. | Adhere strictly to the incubation parameters specified in the kit manual. |
| Improper reagent preparation. | Ensure all reagents are brought to room temperature and reconstituted/diluted correctly. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing. | Gently tap the plate after adding reagents to ensure thorough mixing. |
For research use only. Not for use in diagnostic procedures.[3][10]
References
- 1. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide S - Wikipedia [en.wikipedia.org]
- 3. mybiosource.com [mybiosource.com]
- 4. The Neural Network of Neuropeptide S (NPS): Implications in Food Intake and Gastrointestinal Functions [mdpi.com]
- 5. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img.abclonal.com [img.abclonal.com]
- 7. Human NPS(Neuropeptide S) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Mouse Neuropeptide S (NPS) Elisa Kit – AFG Scientific [afgsci.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. mybiosource.com [mybiosource.com]
- 11. mybiosource.com [mybiosource.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Neuropeptide S receptor (NPSR1) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for Neuropeptide S Immunohistochemistry in Human Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the immunohistochemical detection of Neuropeptide S (NPS) in human brain tissue. This document is intended to guide researchers in the localization and quantification of NPS, a critical neuropeptide implicated in a variety of neurological processes.
Introduction
Neuropeptide S is a 20-amino acid peptide that plays a significant role in arousal, anxiety, and memory.[1] It exerts its effects through the Neuropeptide S receptor (NPSR1), a G-protein coupled receptor.[2][3] Understanding the precise distribution and cellular localization of NPS in the human brain is crucial for elucidating its physiological functions and its role in pathological conditions. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of NPS protein within the complex architecture of the human brain.
Neuropeptide S Receptor (NPSR1) Signaling Pathway
NPSR1 activation initiates a dual signaling cascade through coupling to both Gαs and Gαq proteins.[2][4] This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels modulates downstream cellular processes.[2][4]
Quantitative Distribution of Neuropeptide S in the Human Pons
The following table summarizes the quantitative distribution of NPS mRNA-expressing neurons in different subregions of the human pons, based on stereological estimation from in situ hybridization studies. This data provides a baseline for the expected distribution of NPS protein.
| Brain Region | Subregion | Percentage of NPS mRNA-expressing Neurons | Total Estimated Number of Cells (Bilateral) |
| Pons | Parabrachial (PB) cluster | 84% | ~18,746 |
| Pontine Central Gray | 11% | ~2,455 | |
| Peri-locus Coeruleus | 5% | ~1,116 | |
| Total Pons | 100% | ~22,317 ± 2,411 [5] |
Experimental Protocol: Immunohistochemistry for Neuropeptide S in Formalin-Fixed, Paraffin-Embedded Human Brain Tissue
This protocol provides a general framework for the immunohistochemical staining of NPS in formalin-fixed, paraffin-embedded (FFPE) human brain tissue. Optimization of specific parameters such as antibody concentration and incubation times may be required.
Materials and Reagents
-
FFPE human brain tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Blocking buffer (e.g., 10% normal serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Neuropeptide S polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Experimental Workflow
Detailed Methodologies
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes. b. Transfer slides to 100% ethanol for 2 x 3 minutes. c. Transfer slides to 95% ethanol for 2 x 3 minutes. d. Transfer slides to 70% ethanol for 2 x 3 minutes. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval: a. Pre-heat antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the pre-heated buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water.
3. Endogenous Peroxidase Blocking: a. Immerse slides in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature. b. Rinse slides with PBS (3 x 5 minutes).
4. Blocking: a. Incubate slides in blocking buffer (10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary anti-NPS antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:2000 is recommended. b. Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Rinse slides with PBS (3 x 5 minutes). b. Incubate slides with biotinylated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.
7. ABC Reagent Incubation: a. Rinse slides with PBS (3 x 5 minutes). b. Prepare the ABC reagent according to the manufacturer's instructions and let it stand for 30 minutes. c. Incubate slides with the ABC reagent for 30-60 minutes at room temperature.
8. Chromogen Development: a. Rinse slides with PBS (3 x 5 minutes). b. Prepare the DAB substrate solution immediately before use. c. Incubate slides with the DAB solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope. d. Stop the reaction by immersing the slides in deionized water.
9. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.
10. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene (or substitute). b. Apply a coverslip with a permanent mounting medium.
11. Visualization: a. Examine the slides under a light microscope. NPS-positive structures will appear brown, and cell nuclei will be blue.
Troubleshooting
-
No Staining: Check the primary antibody dilution (it may be too high), antigen retrieval method, and incubation times. Ensure all reagents are fresh and correctly prepared.
-
High Background: Inadequate blocking, insufficient washing, or too high a concentration of the primary or secondary antibody can cause high background. Endogenous peroxidase activity may not have been fully quenched.
-
Non-specific Staining: Cross-reactivity of the primary or secondary antibody can lead to non-specific staining. Include a negative control (omitting the primary antibody) to assess this.
This protocol provides a solid foundation for the immunohistochemical detection of Neuropeptide S in human brain tissue. Researchers are encouraged to optimize these steps for their specific antibodies and tissue samples to achieve the best possible results.
References
- 1. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons [frontiersin.org]
Application Notes: In Situ Hybridization for Neuropeptide S mRNA Localization
References
- 1. Distribution of neuropeptide S receptor mRNA and neurochemical characteristics of neuropeptide S-expressing neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. usdbiology.com [usdbiology.com]
- 4. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide S receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PMC [pmc.ncbi.nlm.nih.gov]
Developing Stable Neuropeptide S Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino-acid peptide that acts as the endogenous ligand for the Neuropeptide S receptor (NPSR), a G protein-coupled receptor. The NPS/NPSR system is a key modulator of various physiological processes, including arousal, anxiety, memory, and inflammation. Consequently, the development of stable and potent NPSR agonists is a promising avenue for novel therapeutics targeting a range of disorders, from anxiety and sleep disorders to inflammatory conditions. This document provides detailed application notes and experimental protocols to guide researchers in the development and characterization of stable NPSR agonists.
Neuropeptide S Receptor Signaling
Activation of the NPSR by an agonist initiates a dual signaling cascade through its coupling to both Gs and Gq proteins. The Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Simultaneously, the Gq pathway activates phospholipase C, resulting in the mobilization of intracellular calcium (Ca2+). The relative engagement of these pathways can lead to different physiological outcomes, making the characterization of signaling bias an important aspect of agonist development.
NPSR Signaling Pathway
Data Presentation: NPSR Agonist Potency
The following table summarizes the in vitro potency (EC50) of various peptidergic and non-peptidergic NPSR agonists from published literature. This data is essential for comparing the activity of novel compounds.
| Compound/Analog | Agonist Type | Assay Type | Cell Line | Potency (EC50) nM | Reference |
| Human NPS | Endogenous Peptide | Calcium Mobilization | HEK293 | 6.31 | [1] |
| Mouse NPS (1-20) | Endogenous Peptide | Calcium Mobilization | CHO-K1 | 3.73 | [2] |
| Mouse NPS (1-19) | Peptide Analog | Calcium Mobilization | CHO-K1 | 4.10 | [2] |
| [Ala2]NPS | Peptide Analog | Calcium Mobilization | HEK293 | >1000 | [1] |
| PWT1-NPS | Tetrabranched Peptide | Calcium Mobilization | Not Specified | ~3-fold more potent than NPS | [3] |
| Tetrapeptide Analog 4 | Biased Peptide Agonist | Calcium Mobilization | CHO-K1 | Not Specified | [4] |
Experimental Protocols
A generalized workflow for the development and characterization of stable NPSR agonists is presented below. This workflow outlines the key stages from initial screening to in vivo validation.
Experimental Workflow for NPSR Agonist Development
Protocol 1: Radioligand Binding Assay for NPSR
This protocol is for determining the binding affinity (Ki) of a test compound for the NPSR using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing NPSR.
-
Radioligand: [125I]-Tyr10-NPS.
-
Test compounds (unlabeled NPSR agonists).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing NPSR to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
150 µL of cell membrane preparation (5-20 µg protein).
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of [125I]-Tyr10-NPS at a final concentration near its Kd.
-
-
For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled NPS instead of the test compound.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of NPSR agonists to induce intracellular calcium release in cells expressing the receptor.
Materials:
-
CHO or HEK293 cells stably expressing NPSR.
-
Cell culture medium (e.g., F12 medium with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
Test compounds (NPSR agonists).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating:
-
Seed NPSR-expressing cells into 384-well plates at a density of approximately 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer containing probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compounds to the wells and immediately begin kinetic fluorescence measurements (typically for 90-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Determine the EC50 value from the resulting dose-response curve.
-
Protocol 3: cAMP Accumulation Assay
This protocol quantifies the increase in intracellular cAMP levels following NPSR activation by an agonist.
Materials:
-
CHO or HEK293 cells stably expressing NPSR.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test compounds (NPSR agonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white, opaque microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating:
-
Seed NPSR-expressing cells into 384-well plates. For adherent cells, plate the day before the assay. For suspension cells, they can be added on the day of the assay.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions to the wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions. This step often includes the detection reagents.
-
Incubate the plate for the recommended time to allow for the detection reaction to occur.
-
-
Measurement and Analysis:
-
Measure the signal using a plate reader.
-
Generate a cAMP standard curve.
-
Convert the raw signal from the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
-
Protocol 4: Peptide Stability Assay in Serum
This protocol assesses the stability of peptide-based NPSR agonists in the presence of serum proteases.
Materials:
-
Test peptide stock solution.
-
Pooled human or mouse serum.
-
Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA).
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Add the test peptide to the serum at a final concentration of approximately 10-50 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a microcentrifuge tube containing the quenching solution (TCA) to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
Monitor the elution of the intact peptide at an appropriate wavelength (e.g., 214 nm).
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide in serum.
-
Strategies for Developing Stable NPSR Agonists
The inherent instability of peptides in biological systems is a major hurdle in their development as therapeutics. Several strategies can be employed to enhance the stability of NPSR agonists:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at positions susceptible to enzymatic cleavage can significantly increase resistance to proteases.
-
N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
Cyclization: Introducing cyclic structures can constrain the peptide's conformation, making it less accessible to proteases.
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, shielding it from enzymatic degradation and reducing renal clearance.
-
Fatty Acid Acylation: Modification with fatty acids can promote binding to serum albumin, extending the in vivo half-life.
References
- 1. Neuropeptide S selectively inhibits the release of 5-HT and noradrenaline from mouse frontal cortex nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of neuropeptide peptidases engaged in pain and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Selective Neuropeptide S Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that plays a crucial role in a variety of physiological processes, including arousal, anxiety, and memory.[1] It exerts its effects through the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR). The activation of NPSR stimulates both the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the Gs pathway, resulting in the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] The development of selective NPSR antagonists is of significant interest for elucidating the physiological roles of the NPS system and for the potential treatment of various neuropsychiatric and other disorders.[4]
These application notes provide detailed protocols for the synthesis of two prominent selective NPSR antagonists: the small molecule SHA 68 and the peptide-based antagonist [tBu-D-Gly5]NPS. Additionally, protocols for key in vitro and in vivo assays to characterize the pharmacological properties of these antagonists are described.
NPSR Signaling Pathway
The Neuropeptide S receptor (NPSR) is coupled to both Gq and Gs proteins. Upon activation by its endogenous ligand, Neuropeptide S (NPS), NPSR initiates two primary signaling cascades. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The Gs pathway activation stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. Selective NPSR antagonists block these signaling events by preventing NPS from binding to the receptor.
Synthesis Protocols
Protocol 1: Synthesis of SHA 68 (A Small Molecule NPSR Antagonist)
This protocol describes the synthesis of (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a potent and selective non-peptide NPSR antagonist.[5][6] The synthesis involves a multi-step procedure. The bioactive enantiomer is the (R)-isomer.[5]
Materials:
-
Starting materials and reagents for the multi-step synthesis as outlined in the referenced literature.[5]
-
Appropriate solvents (e.g., THF, DMF, EtOAc).
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification apparatus (e.g., column chromatography, HPLC).
Procedure:
The synthesis of SHA 68 is a multi-step process that has been described in the literature.[5][6] A general outline based on published methods is provided below. For detailed experimental procedures, including specific reagent quantities, reaction conditions, and characterization data, it is essential to consult the primary literature.[5][6]
-
Synthesis of the piperazine (B1678402) core: The synthesis typically starts with the construction of the core piperazine structure.
-
Introduction of the diphenyl-oxazolo moiety: This key step involves the cyclization to form the tricyclic system.
-
Amide coupling: The final step is the coupling of the carboxylic acid intermediate with 4-fluorobenzylamine (B26447) to yield SHA 68.
-
Purification: The final product is purified by column chromatography or recrystallization.
Note: The synthesis of the enantiomerically pure (R)-SHA 68 requires a chiral separation step or an asymmetric synthesis approach as detailed by Trapella et al. (2011).[5]
Protocol 2: Solid-Phase Synthesis of [tBu-D-Gly5]NPS (A Peptide-Based NPSR Antagonist)
This protocol outlines the solid-phase peptide synthesis (SPPS) of [tBu-D-Gly5]NPS, a potent and pure peptide antagonist of the NPSR.[1] The synthesis is performed on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids.
-
Rink Amide MBHA resin.
-
Coupling reagents (e.g., HBTU, HOBt).
-
Base (e.g., DIPEA).
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).
-
Cleavage cocktail (e.g., TFA/TIS/H2O).
-
Solvents (DMF, DCM).
-
Solid-phase peptide synthesis vessel.
-
HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) with HBTU and HOBt in the presence of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the [tBu-D-Gly5]NPS sequence, using the appropriate Fmoc-protected amino acids, including Fmoc-tBu-D-Gly-OH at position 5.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air-dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro Characterization Protocols
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of NPSR antagonists to inhibit NPS-induced increases in intracellular calcium, which is a hallmark of Gq pathway activation.[2][7]
Materials:
-
HEK293 cells stably expressing the NPSR.
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
NPS (agonist).
-
Test antagonists.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed NPSR-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the test antagonist.
-
Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of NPS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading and, after establishing a baseline, automatically inject the NPS solution into the wells.
-
Continue to record the fluorescence signal for a set period.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration.
-
Calculate the IC50 value of the antagonist. The pA2 or pKB value can be determined using Schild analysis to assess the nature of the antagonism.[8]
-
Protocol 4: cAMP Accumulation Assay
This assay determines the ability of NPSR antagonists to block NPS-induced cAMP production, which is mediated by the Gs pathway.[2][9]
Materials:
-
HEK293 cells stably expressing the NPSR.
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
NPS (agonist).
-
Test antagonists.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed NPSR-expressing HEK293 cells into a suitable multi-well plate and culture overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the test antagonist in assay buffer containing a phosphodiesterase inhibitor.
-
Remove the culture medium and add the antagonist solutions to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add NPS at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Determine the concentration of cAMP in each sample.
-
Plot the cAMP concentration as a function of the antagonist concentration.
-
Calculate the IC50 value of the antagonist.
-
In Vivo Characterization Protocol
Protocol 5: Locomotor Activity Assay in Rodents
This assay is used to evaluate the in vivo efficacy of NPSR antagonists in blocking the hyperlocomotor effects induced by central administration of NPS.[7][10]
Materials:
-
Mice or rats.
-
Locomotor activity monitoring system (e.g., open field arena with automated tracking).
-
NPS.
-
Test antagonist.
-
Vehicle solutions for NPS and the antagonist.
-
Surgical equipment for intracerebroventricular (i.c.v.) cannulation (if required).
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room and the locomotor activity chambers.
-
Antagonist Administration: Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneal, i.p.). The administration time before NPS injection should be based on the pharmacokinetic profile of the antagonist.
-
NPS Administration: Administer NPS or vehicle centrally (e.g., i.c.v.) at a dose known to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the animals in the locomotor activity chambers and record their activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
Data Analysis:
-
Analyze the locomotor activity data in time bins.
-
Compare the activity of the antagonist-treated group with the vehicle- and NPS-treated control groups using appropriate statistical methods (e.g., ANOVA).
-
Determine if the antagonist significantly attenuates the NPS-induced increase in locomotor activity.
-
Experimental Workflow Diagram
Data Presentation
Table 1: In Vitro Potency of Selected NPSR Antagonists
| Compound | Assay | Species | Potency (pKB / pA2 / IC50) | Reference |
| SHA 68 | Calcium Mobilization | Human | IC50 = 22.0 nM (Asn107 variant) | [11] |
| Calcium Mobilization | Human | IC50 = 23.8 nM (Ile107 variant) | [11] | |
| Calcium Mobilization | Murine | pA2 = 8.06 | [8] | |
| (R)-SHA 68 | Calcium Mobilization | Murine | pKB = 8.16 | [5] |
| Calcium Mobilization | Human | pKB = 7.96 (Ile107 variant) | [5] | |
| [tBu-D-Gly5]NPS | Calcium Mobilization | Murine | pKB = 7.06 | [1] |
| Calcium Mobilization | Rat | pKB = 7.42, pA2 = 7.17 | ||
| [D-Val5]NPS | Calcium Mobilization | Murine | pKB = 6.54 | [1] |
| [D-Cys(tBu)5]NPS | Calcium Mobilization | Murine | pKB ≈ 6.5 | [1] |
Note: pKB and pA2 are logarithmic measures of antagonist potency, where a higher value indicates greater potency. IC50 is the concentration of an antagonist that inhibits 50% of the agonist response. The values presented are from different studies and experimental conditions may vary.
Table 2: Physicochemical Properties of Selected NPSR Antagonists
| Compound | Molecular Weight ( g/mol ) | clogP | H-Bond Donors | H-Bond Acceptors | Reference |
| SHA 68 | 445.49 | ~4.5-5.5 (estimated) | 1 | 4 | [11][12] |
| [tBu-D-Gly5]NPS | ~2200-2300 (estimated) | N/A (Peptide) | Multiple | Multiple | N/A |
Note: Physicochemical properties can influence the pharmacokinetic and pharmacodynamic characteristics of a compound. For small molecules like SHA 68, properties such as lipophilicity (clogP) are important for brain penetration. For peptide antagonists, these properties are different and their delivery to the central nervous system often requires direct administration.
References
- 1. Further studies at neuropeptide S position 5: discovery of novel neuropeptide S receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SHA 68 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 12. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropeptide S (NPS) Function In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models and experimental protocols used to investigate the physiological functions of Neuropeptide S (NPS). This document details methodologies for behavioral and physiological assays, summarizes key quantitative findings, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Neuropeptide S and its Receptor
Neuropeptide S (NPS) is a 20-amino-acid peptide that is the endogenous ligand for the G protein-coupled receptor, NPSR1.[1] The NPS system is a key modulator of arousal, anxiety, and wakefulness.[2][3] Central administration of NPS in rodents has been shown to increase wakefulness and locomotor activity while simultaneously producing anxiolytic-like effects.[3][4] The NPS precursor peptide and its receptor, NPSR1, are expressed in various brain regions associated with these functions, including the amygdala, hypothalamus, and brainstem.[5][6] Animal models, particularly rodents, are crucial for elucidating the complex roles of the NPS/NPSR1 system and for the preclinical evaluation of novel therapeutics targeting this pathway.
Key In Vivo Models for NPS Function
Pharmacological Models (NPS/Antagonist Administration)
The most common approach to studying NPS function in vivo is the central administration of NPS or NPSR1 antagonists. Intracerebroventricular (ICV) injection is the preferred method to bypass the blood-brain barrier and directly target the central nervous system.
Genetic Models (NPSR1 Knockout Mice)
The use of NPSR1 knockout (KO) mice has been instrumental in understanding the endogenous role of the NPS system.[2][7] These mice, which lack a functional NPS receptor, exhibit distinct behavioral phenotypes compared to their wild-type (WT) littermates, often mirroring the opposite effects of exogenous NPS administration.[2][7][8] Phenotyping of NPSR1 KO mice has revealed reduced exploratory activity in novel environments and increased anxiety-like behaviors.[7][8][9]
Signaling Pathway of NPS/NPSR1
Activation of NPSR1 by NPS primarily couples to Gq and Gs proteins, leading to the mobilization of intracellular calcium (via phospholipase C) and the accumulation of cyclic AMP (cAMP) (via adenylyl cyclase), respectively.[6][10] This dual signaling capacity contributes to the excitatory effects of NPS on neuronal activity.
NPS/NPSR1 Signaling Cascade.
Experimental Protocols
Preparation and Administration of Neuropeptide S
-
Reconstitution : Lyophilized NPS powder should be reconstituted in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired stock concentration. It is recommended to prepare fresh solutions for each experiment or aliquot and store at -80°C for short-term use.
-
Intracerebroventricular (ICV) Injection : This procedure allows for direct administration into the cerebral ventricles.
-
Anesthesia : Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[11]
-
Stereotaxic Surgery : Secure the anesthetized mouse in a stereotaxic frame.[11] Make a midline incision on the scalp to expose the skull.
-
Coordinates : Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Typical coordinates for mice relative to bregma are: Anteroposterior (AP): -0.3 to -0.6 mm; Mediolateral (ML): ±1.0 to 1.15 mm; Dorsoventral (DV): -2.3 to -3.0 mm.[11][12]
-
Injection : Slowly infuse the NPS solution (typically 1-5 µL) over 1-2 minutes using a microsyringe pump.[11] Leave the needle in place for an additional minute to prevent backflow.[13]
-
Post-operative Care : Suture the incision and allow the animal to recover on a warming pad.
-
References
- 1. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 2. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-dark box test - Wikipedia [en.wikipedia.org]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Application Notes and Protocols for Creating Neuropeptide S Receptor (NPSR1) Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Neuropeptide S receptor (NPSR1) knockout mouse models. This document is intended to guide researchers through the process of creating these models and utilizing them for studies related to anxiety, fear, arousal, and other neurological processes.
Introduction
Neuropeptide S (NPS) and its receptor, NPSR1, form a neurotransmitter system implicated in a variety of physiological and behavioral functions.[1][2][3][4][5] NPSR1, a G protein-coupled receptor (GPCR), is expressed in several brain regions associated with emotionality and arousal, including the amygdala, hypothalamus, and thalamus.[6] Activation of NPSR1 by its ligand, NPS, has been shown to produce anxiolytic-like effects, promote wakefulness, and modulate memory consolidation.[1][3][4][5] Consequently, NPSR1 has emerged as a promising therapeutic target for anxiety disorders, sleep disorders, and other neuropsychiatric conditions.
The generation of NPSR1 knockout mouse models has been instrumental in elucidating the in vivo functions of this receptor system. These models have demonstrated phenotypes such as altered anxiety-like behaviors, deficits in arousal, and changes in sleep patterns, providing valuable insights into the physiological roles of NPSR1.[1][4][5][7] This document outlines the methodologies for creating NPSR1 knockout mice and the subsequent experimental protocols for their phenotypic characterization.
NPSR1 Signaling Pathway
NPSR1 activation initiates intracellular signaling cascades through the coupling to Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[8][9] These second messengers, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to various cellular responses.
References
- 1. anilocus.com [anilocus.com]
- 2. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 3. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 4. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open field test for mice [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuropeptide S Gene Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the functional analysis of the Neuropeptide S (NPS) gene and its receptor (NPSR1). The protocols outlined below cover the generation of a stable NPS gene knockout in a human cell line, validation of the knockout, and subsequent functional analysis through key signaling pathway assays.
Introduction to Neuropeptide S and its Receptor
Neuropeptide S (NPS) is a 20-amino acid neuropeptide that is the endogenous ligand for the G protein-coupled receptor, NPSR1. The NPS/NPSR1 system is involved in a variety of physiological processes, including the regulation of arousal, anxiety, and fear. NPSR1 couples to both Gq and Gs signaling pathways. Activation of the Gq pathway leads to the mobilization of intracellular calcium, while activation of the Gs pathway results in the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). Given its role in modulating key neurological functions, the NPS/NPSR1 system is a promising target for the development of novel therapeutics for anxiety disorders and other neuropsychiatric conditions. The use of CRISPR/Cas9 gene editing technology offers a powerful approach to elucidate the precise functions of the NPS gene and its receptor.
Section 1: CRISPR/Cas9-Mediated Knockout of the NPS Gene
This section details the workflow for generating a stable knockout of the Neuropeptide S gene in the human embryonic kidney cell line, HEK293T.
Experimental Workflow
Protocol 1.1: sgRNA Design for the Human NPS Gene
-
Obtain the NPS Gene Sequence: Retrieve the genomic sequence of the human NPS gene from a public database such as the NCBI Gene database.
-
Identify Target Exons: Target an early exon to maximize the likelihood of generating a loss-of-function mutation.
-
Use a Design Tool: Utilize an online sgRNA design tool (e.g., Integrated DNA Technologies' (IDT) Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool). Input the NPS gene sequence to identify potential 20-nucleotide sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Select High-Scoring sgRNAs: Choose 2-3 sgRNAs with high on-target scores and low off-target scores to minimize unintended mutations. A good sgRNA should have a GC content between 40-80%.
Protocol 1.2: Preparation of sgRNA Expression Plasmids
-
Vector Selection: Utilize a commercially available vector that co-expresses the Cas9 nuclease and the sgRNA, such as the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector. This vector also contains a puromycin resistance gene for selection.
-
sgRNA Cloning: Synthesize and clone the selected sgRNA sequences into the expression vector according to the manufacturer's instructions. This typically involves annealing complementary oligonucleotides encoding the sgRNA sequence and ligating them into the vector.
-
Plasmid Purification: Transform the ligated plasmids into competent E. coli, select for ampicillin-resistant colonies, and purify the plasmid DNA using a maxiprep kit to ensure high-quality plasmid for transfection.
Protocol 1.3: Transfection of HEK293T Cells
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the Cas9-sgRNA expression plasmid using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol. Include a negative control (e.g., a plasmid with a scrambled sgRNA).
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. Maintain selection for 3-5 days until non-transfected cells are eliminated.
Section 2: Validation of NPS Gene Knockout
This section provides protocols for confirming the successful knockout of the NPS gene at the genomic level.
Protocol 2.1: Genomic DNA Extraction and PCR Amplification
-
DNA Extraction: Extract genomic DNA from the puromycin-resistant cell population using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the sgRNA target site in the NPS gene. The expected amplicon size should be between 300-800 bp.
-
PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase to amplify the target region from the extracted genomic DNA.
Protocol 2.2: T7 Endonuclease I (T7E1) Assay
The T7E1 assay is used to detect insertions and deletions (indels) in the target DNA.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments indicates successful gene editing.
Protocol 2.3: Sanger Sequencing and Clonal Isolation
-
Sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the presence of indels at the target site.
-
Clonal Isolation: To generate a stable knockout cell line, perform single-cell cloning of the edited cell population by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening of Clones: Expand the single-cell clones and screen them by PCR and Sanger sequencing to identify clones with biallelic frameshift mutations in the NPS gene.
Section 3: Functional Analysis of NPS Knockout Cells
This section describes assays to investigate the functional consequences of NPS gene knockout on NPSR1 signaling.
Neuropeptide S Signaling Pathway
Protocol 3.1: Calcium Imaging Assay
This protocol measures changes in intracellular calcium levels following NPSR1 activation.
-
Cell Plating: Plate the validated NPS knockout and wild-type HEK293T cells on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Imaging: Use a fluorescence microscope or a plate reader equipped with an imaging system to monitor changes in fluorescence intensity over time.
-
Stimulation: Establish a baseline fluorescence reading, and then stimulate the cells with an NPSR1 agonist (e.g., a synthetic NPS peptide).
-
Data Analysis: Quantify the change in fluorescence intensity upon agonist stimulation. A blunted or absent calcium response in the knockout cells compared to wild-type cells would indicate a loss of NPSR1 signaling.
Protocol 3.2: cAMP Measurement Assay
This protocol quantifies the levels of intracellular cAMP.
-
Cell Culture: Plate the NPS knockout and wild-type cells in a 96-well plate.
-
Stimulation: Treat the cells with an NPSR1 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Compare the levels of cAMP produced in the knockout cells to the wild-type cells. A significant reduction in agonist-induced cAMP production in the knockout cells would confirm the disruption of the Gs signaling pathway.
Section 4: Data Presentation
The following tables present representative quantitative data from studies investigating the function of the NPS/NPSR1 system.
Table 1: In Vitro Functional Analysis of NPSR1 Signaling (Illustrative Data)
| Cell Line | Genotype | Agonist (NPS) Concentration | Peak Intracellular Ca²⁺ (ΔF/F₀) | cAMP Accumulation (pmol/well) |
| HEK293T | Wild-Type | 0 nM | 0.05 ± 0.01 | 2.5 ± 0.3 |
| HEK293T | Wild-Type | 100 nM | 1.8 ± 0.2 | 25.6 ± 2.1 |
| HEK293T | NPSR1 KO | 0 nM | 0.04 ± 0.01 | 2.3 ± 0.2 |
| HEK293T | NPSR1 KO | 100 nM | 0.1 ± 0.02 | 3.1 ± 0.4 |
Note: This table presents illustrative data based on expected outcomes from the described protocols. Actual results may vary.
Table 2: Behavioral Phenotyping of NPSR Knockout Mice
| Behavioral Test | Wild-Type Mice (Mean ± SEM) | NPSR KO Mice (Mean ± SEM) | p-value |
| Open Field Test | |||
| Distance Traveled (cm) | 3500 ± 250 | 2800 ± 200 | < 0.05 |
| Time in Center (s) | 45 ± 5 | 25 ± 4 | < 0.01 |
| Elevated Plus Maze | |||
| Time in Open Arms (s) | 30 ± 3 | 15 ± 2 | < 0.01 |
| Light-Dark Box | |||
| Time in Light Box (s) | 150 ± 10 | 100 ± 8 | < 0.01 |
| Wheel Running Activity | |||
| Late Peak Revolutions | 1024 ± 58.33 | 581.2 ± 19.84 | < 0.001 |
Data adapted from a study on NPSR knockout mice, demonstrating increased anxiety-like behaviors and reduced activity.
Conclusion
The application of CRISPR/Cas9 technology provides a robust and precise method for investigating the function of the Neuropeptide S gene and its receptor. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the role of the NPS/NPSR1 system in health and disease, and for the development of novel therapeutic interventions.
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Neuropeptide S in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of Neuropeptide S (NPS) in rodent models. This document outlines the effects of NPS on anxiety and memory, details experimental protocols, and presents quantitative data from various studies.
Neuropeptide S is an endogenous 20-amino-acid peptide that has garnered significant interest for its role in modulating arousal, anxiety, and memory.[1] Central administration of NPS via ICV injection has been shown to produce a unique behavioral profile characterized by increased wakefulness and anxiolytic-like effects.[2][3] These properties make NPS and its receptor (NPSR) a promising target for the development of novel therapeutics for anxiety and memory-related disorders.[1][4]
Data Presentation: Quantitative Effects of ICV NPS
The following tables summarize the dose-dependent effects of ICV NPS on various behavioral and physiological parameters in rodents.
Table 1: Anxiolytic-Like Effects of ICV Neuropeptide S in Rodents
| Species/Strain | Behavioral Test | NPS Dose (nmol) | Key Findings | Reference |
| Wistar Rat | Elevated Plus Maze | 1 | Confirmed anxiolytic effect. | [5] |
| Wistar Rat | Defensive Burying | 0.1 - 10 | Dose-dependent reduction in cumulative burying behavior, mimicking the effect of diazepam. | [4] |
| Swiss Mice | Elevated Plus Maze | 0.001 - 1 | Dose-dependently increased time spent in open arms. | [3] |
| Swiss Mice | Stress-Induced Hyperthermia | 0.01 - 1 | Dose-dependently reduced the hyperthermic response. | [3] |
| Wistar Rat | Elevated Zero-Maze | 1.0 | Anxiolytic-like effect observed in rats with low exploratory activity. | [6] |
Table 2: Effects of ICV Neuropeptide S on Memory and Cognition in Rodents
| Species/Strain | Behavioral Test | NPS Dose (nmol) | Memory Phase Affected | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Male Rat | Object Discrimination | 1 | Consolidation | Facilitated object discrimination after a 240-minute inter-exposure interval. |[5] | | APP/PS1 Mice | Morris Water Maze | 1 (daily for 2 weeks) | Learning and Spatial Memory | Ameliorated spatial memory deficits. |[7] | | C57BL/6 Mice | Inhibitory Avoidance | Not specified | Consolidation | Post-training administration dose-dependently enhanced memory retention. |[8] | | C57BL/6 Mice | Novel Object Recognition | Not specified | Consolidation | Enhanced hippocampal-dependent non-aversive memory. |[8] | | C57BL/6 Mice | Radial Arm Maze | 0.1 (for 7 days) | Working and Reference Memory | Decreased working and reference memory errors in an MPTP-induced Parkinson's disease model. |[9] |
Table 3: Other Behavioral and Physiological Effects of ICV Neuropeptide S in Rodents
| Species/Strain | Parameter Measured | NPS Dose | Key Findings | Reference |
| Swiss Mice | Locomotor Activity | 0.01 - 1 nmol | Dose-dependent increase in locomotor activity in naïve, habituated, and diazepam-treated mice. | [3] |
| Wistar Rat | Ultrasonic Vocalizations | 1.0 nmol | Induced a massive production of 22 kHz ultrasonic vocalizations. | [6][10] |
| Wistar Rat | Self-Administration | 0.34 - 34 pmol/infusion | Rats increased lever presses for NPS administration in a dose-dependent manner, suggesting reward-like effects. | [11] |
| Rat | Anesthetic-Induced Slow Wave States | 1 - 2 nmol | Significantly reduced propofol-induced EEG delta activity and slow-wave states. | [12] |
| Mice | Pain Perception (Tail Withdrawal & Hot Plate) | 0.01 - 1 nmol | Induced a significant increase in tail and paw withdrawal latency, indicating an antinociceptive effect. | [13] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.[14][15][16][17][18]
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Antiseptic solution and antibiotic ointment
-
Sutures or wound clips
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rodent using isoflurane (B1672236) and place it in the stereotaxic frame. Maintain body temperature with a heating pad. Apply eye ointment to prevent corneal drying. Shave the scalp and clean the surgical area with an antiseptic solution.[17]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small hole through the skull. Typical coordinates are:
-
Anchor Screw Placement: Drill additional holes for anchor screws, avoiding major blood vessels. Insert the screws into the skull.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (dorsoventral, DV). Typical DV coordinates from the skull surface are:
-
Fixation: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to maintain patency.
-
Post-operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health daily for at least one week before behavioral experiments.[14]
Protocol 2: Intracerebroventricular (ICV) Injection of Neuropeptide S
This protocol outlines the procedure for administering NPS into the lateral ventricle of a conscious rodent.
Materials:
-
Neuropeptide S (human or rodent sequence)
-
Vehicle (e.g., sterile artificial cerebrospinal fluid or saline)
-
Microinjection pump
-
Internal injector cannula connected to a Hamilton syringe via tubing
-
Conscious, cannulated rodent
Procedure:
-
NPS Preparation: Dissolve NPS in the appropriate vehicle to the desired concentration. Store stock solutions at -20°C or below and dilute to the final concentration on the day of the experiment.
-
Animal Handling: Gently handle and restrain the conscious animal.
-
Injection:
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.[16]
-
Infuse the NPS solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[16] Typical infusion volumes are 1-5 µL for rats and 0.5-2 µL for mice.[16]
-
-
Post-injection: Leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow.[16]
-
Dummy Cannula Replacement: Gently withdraw the injector cannula and replace the dummy cannula.
-
Behavioral Testing: Return the animal to its home cage or proceed immediately to the behavioral testing apparatus, depending on the experimental design.
Protocol 3: Behavioral Testing Paradigms
The EPM is a widely used test to assess anxiety-like behavior in rodents.[19][20][21][22]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer NPS or vehicle via ICV injection.
-
After the appropriate pre-treatment time, place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.[19]
The NOR task assesses non-spatial, recognition memory.[8][23]
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar) and one novel object.
Procedure:
-
Habituation: Habituate the rodent to the empty open-field arena for a set period over one or more days.
-
Training/Familiarization Phase: Place the rodent in the arena with two identical objects and allow it to explore for a set time.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 240 minutes).[5]
-
Testing Phase: Place the rodent back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the amount of time the animal spends exploring each object.
-
A preference for the novel object (i.e., spending significantly more time exploring it) indicates successful memory of the familiar object. NPS is often administered post-training to assess its effects on memory consolidation.[8]
The MWM is a classic test for hippocampal-dependent spatial learning and memory.[24][25][26]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the latency to find the platform.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
NPS or vehicle can be administered before each day of training or before the probe trial to assess its effects on learning or memory retrieval, respectively. A decrease in escape latency during acquisition and increased time in the target quadrant during the probe trial indicate enhanced spatial memory.
Visualizations
Caption: Neuropeptide S (NPS) Signaling Pathway.[1][27][28][29]
Caption: Experimental Workflow for ICV NPS Studies in Rodents.
References
- 1. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Neuropeptide S Administration on Ultrasonic Vocalizations and Behaviour in Rats with Low vs. High Exploratory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effect of neuropeptide S in the rat defensive burying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nasal application of neuropeptide S reduces anxiety and prolongs memory in rats: social versus non-social effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Neuropeptide S Administration on Ultrasonic Vocalizations and Behaviour in Rats with Low vs. High Exploratory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide S Ameliorates Cognitive Impairment of APP/PS1 Transgenic Mice by Promoting Synaptic Plasticity and Reducing Aβ Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide S enhances memory during the consolidation phase and interacts with noradrenergic systems in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide-S affects cognitive impairment and depression-like behavior on MPTP induced experimental mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intraventricular administration of neuropeptide S has reward-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide S reduces propofol- or ketamine-induced slow wave states through activation of cognate receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rwdstco.com [rwdstco.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 20. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 21. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Impaired Recognition Memory in Rats after Damage to the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Okadaic acid (ICV) induced memory impairment in rats: a suitable experimental model to test anti-dementia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring Neuropeptide S-Induced Anxiolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common behavioral assays for assessing the anxiolytic properties of Neuropeptide S (NPS). Detailed protocols, data interpretation guidelines, and the underlying signaling pathways are presented to facilitate the design and execution of robust preclinical studies in the field of anxiety research and drug development.
Introduction
Neuropeptide S (NPS) is a 20-amino acid peptide that has been identified as an endogenous ligand for the previously orphan G protein-coupled receptor, NPSR1.[1][2] The NPS system is a key player in the modulation of fear and anxiety.[3] Central administration of NPS has been shown to produce a unique behavioral profile characterized by increased wakefulness and anxiolytic-like effects in various rodent models.[1][4][5] This makes the NPS system a promising target for the development of novel anxiolytic therapies.[1][6] This document outlines standardized protocols for the most commonly employed behavioral assays to quantify NPS-induced anxiolysis: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) Test.
Neuropeptide S Receptor Signaling Pathway
NPS exerts its effects by activating its cognate receptor, NPSR1. The binding of NPS to NPSR1 initiates a cascade of intracellular signaling events. The NPSR1 is coupled to both Gαs and Gαq proteins.[7] Activation of the Gαs pathway leads to an increase in intracellular cyclic AMP (cAMP) levels, while the Gαq pathway stimulates phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum via inositol (B14025) trisphosphate (IP3) and ryanodine (B192298) receptors.[3][7] This dual signaling capacity allows NPS to modulate a wide range of neuronal functions, ultimately leading to its characteristic anxiolytic and arousal-promoting effects.
Figure 1: Neuropeptide S (NPS) Receptor Signaling Pathway.
Experimental Workflow for Behavioral Assays
A typical experimental workflow for assessing the anxiolytic effects of NPS involves several key stages, from animal preparation to data analysis. It is crucial to maintain consistency across all experimental groups to ensure the reliability and validity of the results.
Figure 2: General Experimental Workflow for NPS Behavioral Assays.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the anxiolytic effects of NPS in various behavioral assays. These tables provide a comparative overview of the doses, administration routes, and observed behavioral changes.
Table 1: Elevated Plus-Maze (EPM)
| Animal Model | NPS Dose (nmol) | Administration Route | Key Anxiolytic-Like Effects | Reference |
| Swiss Mice | 0.1 - 1 | Intracerebroventricular (i.c.v.) | Increased time spent in open arms. | [1][8] |
| Wistar Rats | 0.2 | Intra-medial amygdala (MeA) | Increased percentage of time spent in open arms. | [6] |
| C57BL/6N Mice | 7, 14, 28 | Intranasal | Increased time spent in open arms. | [9] |
| NPSR(+/+) Mice | 0.01 | Intracerebroventricular (i.c.v.) | Reduced latency to emerge from the closed to the open arm. | [10] |
Table 2: Open Field Test (OFT)
| Animal Model | NPS Dose (nmol) | Administration Route | Key Anxiolytic-Like Effects | Reference |
| Wistar Rats | 1 | Intracerebroventricular (i.c.v.) | Increased time spent in the center zone. | [4] |
| Wistar Rats | 0.2 | Intra-medial amygdala (MeA) | Increased time spent in the exposed center zone. | [6] |
| NPSR KO Mice | - | - | Reduced exploratory activity in a novel environment. | [11] |
Table 3: Light-Dark Box (LDB) Test
| Animal Model | NPS Dose (nmol) | Administration Route | Key Anxiolytic-Like Effects | Reference |
| Rats | 1 | Intracerebroventricular (i.c.v.) | Increased time in the light compartment and number of transitions. | [4] |
| Mice | Not Specified | Central Administration | Increased time spent in the light compartment. | [11][12] |
Detailed Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14][15]
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50-80 cm).[16][17]
-
Two opposite arms are open (e.g., 50 x 12 cm), and the other two are enclosed by high walls (e.g., 50 cm high).[16]
-
A central platform (e.g., 12 x 12 cm) connects the four arms.[16]
-
The maze is typically made of a non-porous material for easy cleaning.
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[17]
-
Drug Administration: Administer NPS or vehicle at the predetermined dose and route (e.g., i.c.v. or intranasal) and allow for an appropriate incubation period (typically 10-30 minutes).
-
Test Procedure:
-
Data Analysis:
-
Using video tracking software or manual scoring, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[18][19][20] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open space, and anxiolytics can increase exploration of the central, more anxiogenic area.[21]
Apparatus:
-
A square or circular arena with walls (e.g., 42 x 42 x 42 cm).[20]
-
The floor is typically divided into a central zone and a peripheral zone for analysis.[21]
-
The arena is usually made of a non-reflective material to facilitate video tracking.
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.[21]
-
Drug Administration: Administer NPS or vehicle and allow for the designated incubation period.
-
Test Procedure:
-
Data Analysis:
-
Measure the following parameters using automated tracking software:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled (to assess general locomotor activity).
-
Frequency of entries into the center zone.
-
-
An anxiolytic effect is indicated by an increase in the time spent and activity in the center of the arena, without a significant change in overall locomotor activity that could confound the results.
-
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[23][24][25]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box).[23][25][26]
-
An opening connects the two compartments, allowing the animal to move freely between them.[25][26]
Protocol:
-
Acclimation: Acclimate the animals to the testing room before the experiment.
-
Drug Administration: Administer NPS or vehicle and allow for the incubation period.
-
Test Procedure:
-
Place the animal in the center of the illuminated compartment, facing away from the opening.[26]
-
Allow the animal to explore the apparatus for a set duration (typically 5-10 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.[26]
-
Conclusion
The behavioral assays described provide robust and reliable methods for evaluating the anxiolytic potential of Neuropeptide S and its analogs. Careful adherence to standardized protocols and consistent experimental conditions are paramount for obtaining reproducible and interpretable results. The unique anxiolytic- and arousal-promoting profile of NPS suggests that NPSR1 ligands may represent a novel therapeutic avenue for the treatment of anxiety and sleep disorders.[1][5]
References
- 1. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usdbiology.com [usdbiology.com]
- 3. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances [frontiersin.org]
- 5. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intranasally Administered Neuropeptide S (NPS) Exerts Anxiolytic Effects Following Internalization Into NPS Receptor-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. protocols.io [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. mmpc.org [mmpc.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. anilocus.com [anilocus.com]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 22. amuzainc.com [amuzainc.com]
- 23. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Neuropeptide S
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide S (NPS) is a 20-amino-acid peptide that acts as a neurotransmitter in the central nervous system.[1][2] It exerts its effects by binding to its specific G-protein coupled receptor, the Neuropeptide S receptor (NPSR1).[1][3][4] The NPS/NPSR1 system is implicated in a variety of physiological processes, including arousal, anxiety, fear memory, and locomotor activity.[3][4] Understanding the electrophysiological effects of NPS on different neuronal populations is crucial for elucidating its role in brain function and for the development of novel therapeutics targeting the NPS system.
These application notes provide detailed protocols for the electrophysiological recording of neuronal responses to NPS in brain slices, along with a summary of expected quantitative results and a visualization of the underlying signaling pathways.
Key Experimental Protocols
Brain Slice Preparation
This protocol describes the preparation of acute brain slices for electrophysiological recordings.[5]
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold cutting solution (e.g., sucrose-based or NMDG-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF for recovery and recording
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Protocol:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution to improve tissue quality.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region (e.g., amygdala, hypothalamus).
-
Transfer the slices to a recovery chamber containing standard aCSF equilibrated with carbogen gas.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedures for whole-cell patch-clamp recordings to measure changes in membrane potential, firing rate, and synaptic currents in response to NPS.[6][7]
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution
-
Standard aCSF
-
Neuropeptide S (NPS) stock solution
-
Perfusion system
Protocol:
-
Transfer a brain slice to the recording chamber under the microscope and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The composition of the intracellular solution can be varied depending on the experimental goal. A typical potassium-based intracellular solution for current-clamp recordings contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH. For voltage-clamp recordings of NPS-induced currents, a cesium-based solution can be used to block potassium channels.[1]
-
Visually identify a neuron in the brain region of interest using DIC optics.
-
Approach the neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to obtain the whole-cell configuration.
-
Current-clamp recordings: Record the resting membrane potential and spontaneous firing rate. Apply depolarizing current steps to elicit action potentials and assess neuronal excitability.
-
Voltage-clamp recordings: Clamp the neuron at a holding potential (e.g., -60 mV or -70 mV) to record synaptic currents or NPS-induced currents.
-
Application of NPS: After obtaining a stable baseline recording, apply NPS to the bath via the perfusion system at a known concentration (e.g., 100 nM - 10 µM).[1][8]
-
Record the changes in neuronal activity during and after NPS application.
-
Wash out the NPS by perfusing with standard aCSF.
Quantitative Data Summary
The effects of NPS on neuronal activity can vary depending on the brain region and neuron type. The following tables summarize quantitative data from published studies.
| Parameter | Brain Region/Neuron Type | Baseline Value | Value after NPS Application | Reference |
| Membrane Potential | ||||
| Anterior Basolateral Amygdala Principal Neurons | - | Depolarization | [1] | |
| VLPO Gal-GFP Neurons | -49.5 ± 1.8 mV | -52.8 ± 1.7 mV (Hyperpolarization) | [8] | |
| VLPO non-Gal-GFP Neurons | - | Depolarization | [8] | |
| BLA Projection Neurons | -75.5 ± 0.9 mV | Depolarization of 10.6 ± 2.6 mV in a subset of neurons | [9] | |
| Firing Rate | ||||
| Anterior Basolateral Amygdala Principal Neurons | - | Increased | [1] | |
| VLPO Gal-GFP Neurons | 1.1 ± 0.3 Hz | 0.5 ± 0.3 Hz (Decreased by 53%) | [8] | |
| VLPO non-Gal-GFP Neurons | 0.0 ± 0.0 Hz | 0.5 ± 0.2 Hz (Increased) | [8] | |
| Amygdala Projection Neurons | 0 Hz | 2.06 ± 0.4 Hz | [10][11] | |
| Amygdala Interneurons | 1.0 ± 0.4 Hz | 3.5 ± 0.9 Hz | [10] | |
| Input Resistance | ||||
| Anterior Basolateral Amygdala Principal Neurons | 167 ± 6 MΩ | 208 ± 8 MΩ (Increased) | [1] | |
| VLPO Gal-GFP Neurons | 697 ± 72.1 MΩ | 648.3 ± 66.3 MΩ (Reduced by 7%) | [8] | |
| VLPO non-Gal-GFP Neurons | 512.4 ± 74 MΩ | 412.8 ± 543.5 MΩ (Decreased by 19%) | [8] |
| Parameter | Brain Region/Neuron Type | Baseline Value | Value after NPS Application | Reference |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | ||||
| BLA Projection Neurons (Amplitude) | 15.0 ± 1.5 pA | 21.8 ± 2.1 pA (Increased) | [9] | |
| BLA Projection Neurons (Frequency) | 3.9 ± 0.7 Hz | 10.6 ± 1.2 Hz (Increased) | [9] | |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | ||||
| BLA Projection Neurons (Amplitude) | 14.1 ± 0.9 pA | 35.8 ± 3.5 pA (Increased) | [9] | |
| BLA Projection Neurons (Frequency) | 4.2 ± 0.8 Hz | 14.7 ± 1.9 Hz (Increased) | [9] |
Visualizations
Neuropeptide S Receptor (NPSR1) Signaling Pathway
Activation of the NPSR1 by NPS initiates intracellular signaling cascades primarily through Gαs and Gαq proteins.[1][12] This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular cAMP and the mobilization of intracellular calcium.[12][13]
Caption: NPSR1 signaling cascade.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates the general workflow for investigating the effects of Neuropeptide S on neuronal activity using brain slice electrophysiology.
Caption: Brain slice electrophysiology workflow.
References
- 1. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of Neuropeptide S (NPS) with Neurocognitive, Clinical, and Electrophysiological Parameters of Patients during Structured Rehabilitation Therapy for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, pharmacology, and pathophysiology of neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide S: a novel regulator of pain-related amygdala plasticity and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology | Springer Nature Experiments [experiments.springernature.com]
- 7. Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Neuropeptide S Responsive Circuitry Shaping Amygdala Activity via the Endopiriform Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - NPS increases frequency of action potential currents recorded using cell-attached voltage-clamp. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Neuropeptide S selectively inhibits the release of 5-HT and noradrenaline from mouse frontal cortex nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neuropeptide S-Induced c-Fos Expression in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino-acid peptide that has been identified as an endogenous ligand for the G protein-coupled receptor, NPSR1 (previously known as GPR154). The NPS/NPSR1 system is a subject of considerable interest in neuroscience research due to its significant modulatory effects on arousal, anxiety, fear responses, and learning and memory.[1][2] Activation of NPSR1 by NPS initiates a cascade of intracellular signaling events, making it a promising target for therapeutic interventions for a range of neurological and psychiatric disorders.
c-Fos, the protein product of the immediate early gene c-fos, is widely used as a marker for neuronal activation. Its expression is rapidly and transiently induced in response to various stimuli that lead to neuronal depolarization and an influx of calcium. Consequently, mapping c-Fos expression provides a powerful tool to identify and quantify neuronal populations that are activated by specific stimuli, such as the administration of neuropeptides like NPS.
These application notes provide a comprehensive guide to measuring NPS-induced c-Fos expression in neurons, including the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines.
NPS Signaling Pathway Leading to c-Fos Expression
Upon binding of NPS to its receptor, NPSR1, a conformational change occurs, leading to the activation of downstream signaling pathways. NPSR1 couples to Gq and Gs proteins, initiating two primary cascades that converge on the activation of transcription factors, including those responsible for c-fos gene expression.[3]
-
Gq Protein Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
-
Gs Protein Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased cAMP levels activate protein kinase A (PKA).
Both elevated intracellular calcium and the activation of PKC and PKA can lead to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[4] These events ultimately culminate in the induction of immediate early genes, including c-fos.[5][6]
NPS signaling cascade leading to c-Fos expression.
Quantitative Data on NPS-Induced c-Fos Expression
Several studies have quantified the increase in c-Fos positive neurons in various brain regions following the administration of Neuropeptide S. The data below is summarized from key publications.
| Brain Region | Animal Model | NPS Dose & Route | % Increase in c-Fos Expression (vs. Saline) | Reference |
| Ventral Tuberomammillary Nucleus (TMN) | Rat | 0.1 and 1 nmol, i.c.v. | 76.0% | [7] |
| Dorsal Tuberomammillary Nucleus (TMN) | Rat | 0.1 and 1 nmol, i.c.v. | 57.8% | [7] |
| Perifornical Nucleus (PeF) | Rat | 0.1 and 1 nmol, i.c.v. | 28.2% | [7] |
| Dorsomedial Hypothalamic Nucleus (DMH) | Rat | 0.1 and 1 nmol, i.c.v. | 24.3% | [7] |
| Lateral Hypothalamic Area (LH) | Rat | 0.1 and 1 nmol, i.c.v. | 13.7% | [7] |
| Hippocampus (APP/PS1 mice) | Mouse | 1 nmol, i.c.v. | Significant increase over saline | [8] |
| Medial Amygdala (MePD and MePV) | Mouse | 0.5 nmol, i.c.v. | Remarkable increase in Fos-ir neurons | [8] |
| NPS-expressing neurons in the brain stem | Mouse | Acute Immobilization Stress | Over 50% of NPS/CRF1 neurons showed c-Fos | [1] |
i.c.v. - Intracerebroventricular; ir - immunoreactive
Experimental Protocol: Measuring NPS-Induced c-Fos Expression via Immunohistochemistry
This protocol outlines the key steps for in vivo induction and subsequent immunohistochemical detection of c-Fos in rodent brain tissue.
Workflow for NPS-induced c-Fos expression analysis.
Materials and Reagents
-
Neuropeptide S (human or rodent specific)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 20%, 30% in PBS)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) or fluorescent substrate
-
Normal goat serum (NGS)
-
Triton X-100
-
Mounting medium
-
Microscope slides
Procedure
1. Animal Preparation and NPS Administration
-
Habituation: Acclimate animals to the experimental conditions to minimize stress-induced c-Fos expression.
-
NPS Administration: Anesthetize the animal and administer NPS via the desired route (e.g., intracerebroventricular (i.c.v.) injection). A typical dose for i.c.v. administration in rodents ranges from 0.1 to 1 nmol.[7][8] A control group should receive an equivalent volume of sterile saline.
2. Post-Injection Incubation
-
Allow the animals to recover in a quiet environment for a period of 60 to 120 minutes. The peak of c-Fos protein expression typically occurs within this timeframe following neuronal stimulation.[9][10]
3. Tissue Perfusion and Fixation
-
Deeply anesthetize the animal (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion, first with cold saline to clear the blood, followed by cold 4% PFA in PBS to fix the brain tissue.[9]
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
For cryoprotection, transfer the brain to a sucrose solution (e.g., 20-30% in PBS) until it sinks.
4. Brain Sectioning
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-50 µm thick) using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution or directly mount them on slides.
5. Immunohistochemistry
-
Washing: Wash sections three times in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 2% NGS in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to reduce non-specific antibody binding.[11]
-
Primary Antibody: Incubate the sections with the primary antibody against c-Fos (e.g., rabbit anti-c-Fos, diluted in blocking solution) for 24-72 hours at 4°C.[11]
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.[11]
-
Washing: Wash sections three times in PBS.
-
Signal Detection (DAB Method):
-
Incubate sections in the ABC reagent for 1 hour.
-
Wash sections in PBS.
-
Develop the color reaction using a DAB substrate kit. The c-Fos positive nuclei will appear as a dark brown precipitate.
-
Stop the reaction by washing with PBS.
-
-
Signal Detection (Fluorescence Method):
6. Mounting and Coverslipping
-
Mount the stained sections onto gelatin-coated slides.
-
Allow them to air dry, then dehydrate through a series of alcohol grades, clear with xylene, and coverslip with a permanent mounting medium.
7. Data Acquisition and Analysis
-
Imaging: Systematically capture images of the brain regions of interest using a light or fluorescence microscope.
-
Statistical Analysis: Compare the number of c-Fos positive cells between the NPS-treated and saline-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[9] A p-value of <0.05 is typically considered statistically significant.
Conclusion
Measuring c-Fos expression is a robust and reliable method to map the neuronal circuits activated by Neuropeptide S. The protocols and data presented here provide a comprehensive framework for researchers to investigate the central effects of NPS and to evaluate the efficacy of novel compounds targeting the NPSR1 system. Careful adherence to the experimental procedures and rigorous quantification will yield valuable insights into the neurobiological functions of this important neuropeptide system.
References
- 1. Activation of neuropeptide S-expressing neurons in the locus coeruleus by corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of neuropeptide S-expressing neurons in the locus coeruleus by corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide S promotes wakefulness through activation of the posterior hypothalamic histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Fos expression increase in NADPH-diaphorase positive neurons after exposure to a live cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Accuracy to c-Fos-Positive Neuron Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of C-Fos-Positive Neurons in Mouse Brain Sections Using TruAI™ Deep-Learning Technology | Evident Scientific [evidentscientific.com]
- 16. Fast identification and quantification of c-Fos protein using you-only-look-once-v5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide S Receptor (NPSR) Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide S (NPS) receptor (NPSR), formerly known as GPR154, is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand NPS, modulates various physiological processes including anxiety, wakefulness, and memory.[1][2] Activation of NPSR stimulates multiple signaling pathways, primarily through Gq and Gs proteins, leading to an increase in intracellular calcium (Ca2+) levels and cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][2] Consequently, the mitogen-activated protein kinase (MAPK) pathway can also be activated.[3] Given its role in diverse neurological functions, NPSR has emerged as a promising therapeutic target for a range of disorders.
Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] These assays utilize a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I)) to measure the binding affinity of ligands to the target receptor with high precision.[4] This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of test compounds for the Neuropeptide S receptor.
Data Presentation: Ligand Binding Affinities for the Neuropeptide S Receptor
The following table summarizes the binding affinities of various antagonists for the human Neuropeptide S receptor (hNPSR). The data is derived from radioligand binding and functional assays.
| Compound | Receptor Variant | Assay Type | Radioligand | pKi | Ki (nM) | Ke (nM) | Reference |
| SHA-68 | hNPSR | Radioligand Binding | Not Specified | 7.32 | ~48 | [5] | |
| ML154 (CID-46930969) | Not Specified | Not Specified | Not Specified | Potent Antagonist | [3][6] | ||
| Compound 34 | NPSR 107I | Functional (Calcium Mobilization) | 36 | [6][7] | |||
| [(t)Bu-D-Gly⁵]NPS | rat NPSR | Functional (Calcium Mobilization) | pA₂ = 7.17 | [8] |
Note: pKi is the negative logarithm of the Ki value.[9] Ke is the apparent equilibrium dissociation constant for an antagonist determined from the rightward shift of an agonist dose-response curve.[6]
Signaling Pathway
The activation of the Neuropeptide S receptor by its endogenous ligand, Neuropeptide S, initiates a cascade of intracellular events. This process involves the coupling of G-proteins, leading to the activation of downstream effectors and the generation of second messengers.
References
- 1. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuropeptide S | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Neuropeptide S in Cerebrospinal Fluid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the quantification of Neuropeptide S (NPS) in cerebrospinal fluid (CSF). This information is intended for researchers, scientists, and drug development professionals investigating the role of NPS in the central nervous system. The protocols outlined below describe two primary methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Neuropeptide S is a 20-amino acid peptide that plays a significant role in modulating arousal, anxiety, and fear-related behaviors. Its receptor, the Neuropeptide S receptor (NPSR1), is widely expressed in the brain, making the NPS/NPSR1 system a promising target for novel therapeutic interventions for anxiety disorders, post-traumatic stress disorder (PTSD), and other neuropsychiatric conditions. Accurate quantification of NPS levels in CSF is crucial for understanding its physiological and pathological roles.
Neuropeptide S Signaling Pathway
NPS exerts its effects by binding to its G protein-coupled receptor, NPSR1. The activation of NPSR1 initiates a dual signaling cascade through Gαs and Gαq proteins. The Gαs pathway stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The Gαq pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression.
Quantitative Data on NPS Levels in Human Cerebrospinal Fluid
Table 1: Neuropeptide S (NPS) Levels in Cerebrospinal Fluid of Healthy Individuals
| Population | Sample Size (n) | Mean NPS Concentration (pg/mL) | Standard Deviation (pg/mL) | Range (pg/mL) | Analytical Method | Reference |
| Data Not Available | - | - | - | - | - | - |
Table 2: Neuropeptide S (NPS) Levels in Cerebrospinal Fluid of Patient Populations
| Disease/Condition | Sample Size (n) | Mean NPS Concentration (pg/mL) | Standard Deviation (pg/mL) | Range (pg/mL) | Analytical Method | Reference |
| Data Not Available | - | - | - | - | - | - |
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Handling
Proper collection and handling of CSF are critical to ensure the accuracy and reproducibility of Neuropeptide S quantification.
Materials:
-
Spinal needle
-
Polypropylene (B1209903) collection tubes
-
Centrifuge
-
Dry ice
-
-80°C freezer
Protocol:
-
Collect CSF via lumbar puncture using a standard spinal needle.
-
Collect the CSF directly into low-binding polypropylene tubes.
-
Immediately place the collected CSF on ice.
-
Within 30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Carefully aspirate the supernatant and transfer it to fresh, pre-labeled polypropylene tubes.
-
Immediately freeze the aliquots on dry ice and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Method 1: Quantification of Neuropeptide S by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for the quantification of peptides and proteins. Commercially available sandwich or competitive ELISA kits for human Neuropeptide S can be utilized for CSF samples. The following is a generalized protocol for a sandwich ELISA.
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the NPS standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard, control, and CSF sample to the appropriate wells of the antibody-pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash the plate three to four times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of NPS in the CSF samples by interpolating the absorbance values from the standard curve.
Method 2: Quantification of Neuropeptide S by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of neuropeptides. This method involves the separation of NPS from other components in the CSF by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.
Protocol:
-
Internal Standard Spiking: Spike CSF samples with a known concentration of a stable isotope-labeled NPS internal standard.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge with methanol (B129727) followed by equilibration with water. b. Load the CSF sample onto the SPE cartridge. c. Wash the cartridge with a weak solvent to remove interfering substances. d. Elute the NPS with an appropriate elution solvent (e.g., acetonitrile (B52724)/water with formic acid). e. Dry the eluate under a stream of nitrogen and reconstitute in the LC mobile phase.
-
Liquid Chromatography (LC): a. Inject the reconstituted sample into an LC system equipped with a C18 reversed-phase column. b. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). c. The specific gradient program should be optimized to achieve good separation of NPS from other sample components.
-
Tandem Mass Spectrometry (MS/MS): a. The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source. b. Operate the mass spectrometer, typically a triple quadrupole instrument, in positive ion mode. c. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of NPS and its specific fragment ions. d. Optimize the collision energy for the fragmentation of the NPS precursor ion.
-
Data Analysis and Quantification: a. Generate a standard curve by analyzing known concentrations of NPS standards. b. Quantify the amount of NPS in the CSF samples by comparing the peak area ratio of the endogenous NPS to the internal standard against the standard curve.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and validate the assays according to established guidelines.
Troubleshooting & Optimization
Technical Support Center: Improving Blood-Brain Barrier Penetration of NPSR Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to enhancing the blood-brain barrier (BBB) penetration of Neuropeptide S Receptor (NPSR) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the development of CNS-active NPSR antagonists.
Q1: My NPSR antagonist shows high potency in vitro, but has no effect in animal models of CNS disorders. What is the likely issue?
A: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and many compounds are unable to cross it in sufficient concentrations to exert a therapeutic effect.[1] Your antagonist may have excellent target engagement but if it cannot reach the NPSR in the brain, it will not be effective in vivo for CNS targets. The next steps should involve evaluating the physicochemical properties of your compound and its ability to cross the BBB.
Q2: What are the key physicochemical properties I should optimize for my NPSR antagonist to improve passive BBB penetration?
A: For small molecules to cross the BBB via passive diffusion, a specific set of physicochemical properties is generally favored. While not absolute rules, these guidelines can significantly increase the probability of success.[2] Key properties to consider include:
-
Lipophilicity (LogP): An optimal range is typically between 1.5 and 2.5. Molecules that are too hydrophilic cannot enter the lipid membranes of the endothelial cells, while excessively lipophilic compounds may get trapped in the membrane or be more susceptible to metabolic breakdown.[2]
-
Molecular Weight (MW): A molecular weight of less than 450 Da is generally preferred.[1]
-
Polar Surface Area (PSA): A lower PSA is desirable as it reduces the number of hydrogen bonds the molecule can form with the aqueous environment, facilitating its entry into the lipophilic BBB.
-
Hydrogen Bond Donors (HBD): A low number of hydrogen bond donors is critical. Each hydrogen bond that must be broken for the molecule to de-solvate and enter the lipid membrane represents an energy cost.[3]
Q3: My antagonist has favorable physicochemical properties, but in vivo studies show a very low brain-to-plasma concentration ratio. What could be happening?
A: This scenario strongly suggests that your NPSR antagonist is a substrate for active efflux transporters at the BBB.[4] Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent pumps that actively transport a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream.[5][6] This action can keep the brain concentration of a drug very low, even if it has properties that favor passive diffusion.[7]
Q4: How can I determine if my NPSR antagonist is a substrate for efflux transporters like P-gp?
A: There are several methods to assess this:
-
In Vitro Transwell Assay: Use a cell line that overexpresses the transporter of interest (e.g., MDCK-MDR1 cells for P-gp). You can measure the permeability of your compound in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[8]
-
In Vivo Co-administration Studies: In an animal model, administer your NPSR antagonist along with a known P-gp inhibitor (e.g., verapamil, elacridar).[9][10] If the brain-to-plasma concentration ratio of your antagonist significantly increases in the presence of the inhibitor, it confirms that P-gp-mediated efflux is a major barrier.[8]
Q5: My in vitro BBB permeability results are not correlating well with my in vivo data. What are the common reasons for this?
A: Discrepancies between in vitro and in vivo BBB penetration data are common and can stem from several factors:
-
Model Simplification: In vitro models, like the hCMEC/D3 Transwell system, are simplifications of the in vivo BBB. They may lack the full complement of transporters, enzymes, and cellular interactions (with pericytes and astrocytes) that influence drug transport in a living system.[11]
-
Barrier Integrity: In vitro models often have lower transendothelial electrical resistance (TEER) values compared to the physiological BBB, indicating "leakier" tight junctions. This can lead to an overestimation of the permeability of compounds that cross via the paracellular route.[12][13]
-
Metabolism and Plasma Protein Binding: In vivo, your compound is subject to peripheral metabolism and binding to plasma proteins, which are not fully accounted for in many simple in vitro setups. Only the unbound fraction of the drug is available to cross the BBB.[3][14] The unbound brain-to-plasma concentration ratio (Kp,uu) is the most accurate measure of BBB penetration as it accounts for these factors.
Data Presentation: Physicochemical Properties and Pharmacokinetics
Quantitative data is crucial for comparing and optimizing NPSR antagonists. The tables below summarize key parameters.
Table 1: General Physicochemical Properties for Optimal BBB Penetration
| Parameter | Recommended Value | Rationale |
| Lipophilicity (LogP) | 1.5 - 2.5 | Balances solubility in aqueous and lipid environments.[2] |
| Molecular Weight (MW) | < 450 Da | Smaller molecules diffuse more readily across cell membranes.[1] |
| Polar Surface Area (PSA) | < 90 Ų | Fewer hydrogen bonds to break for membrane entry. |
| H-Bond Donors | ≤ 3 | Reduces desolvation energy penalty.[3] |
| Rotatable Bonds | < 10 | Increased rigidity is often associated with better permeability.[3] |
Table 2: Pharmacokinetic Data for Select NPSR Antagonists
| Compound | IC₅₀ (nM) | Administration | Brain-to-Plasma Ratio (Kp) | Key Findings & Notes |
| SHA 68 | 22.0 - 23.8 | 5 mg/kg, i.p. | ~0.15 (at 0.25h), ~0.5 (at 2h) | Reaches pharmacologically relevant levels in the brain. The Kp increases over time, but absolute concentrations drop significantly.[15][16] |
| 50 mg/kg, i.p. | ~0.2 (at 0.25h), ~0.3 (at 2h) | Higher dose leads to more stable plasma and brain concentrations over time, suggesting saturation of elimination pathways.[15] | ||
| NCGC00185684 | ~9.3 (ERK assay) | Systemic (i.p.) | Not explicitly quantified, but described as "brain penetrant" | A novel, selective antagonist that was effective in vivo in a rat model of alcohol self-administration, confirming sufficient BBB penetration.[17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided to guide your research.
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes a standard method for assessing the permeability of an NPSR antagonist using an immortalized human cerebral microvascular endothelial cell line (hCMEC/D3).[19]
1. Cell Culture and Seeding:
- Culture hCMEC/D3 cells (passages 25-35) in endothelial growth medium.
- Coat the apical side of Transwell inserts (e.g., 8 µm pore size) with collagen.
- Seed the hCMEC/D3 cells onto the inserts at a high density to ensure a confluent monolayer forms.
- (Optional but recommended) Co-culture with astrocytes or pericytes in the basolateral (bottom) chamber to promote tighter barrier formation.[12]
2. Barrier Integrity Measurement:
- Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using an EVOM ohmmeter.
- The barrier is typically ready for permeability studies when TEER values plateau (usually 3-6 days post-seeding). TEER values for hCMEC/D3 are typically low (30-50 Ω·cm²) but still represent a functional barrier.[13]
- Confirm low permeability to a paracellular marker like Lucifer Yellow or FITC-dextran.[12]
3. Permeability Assay:
- Wash the cell monolayer with transport buffer (e.g., HBSS).
- Add the NPSR antagonist solution (at a known concentration) to the apical (donor) chamber.
- Add fresh transport buffer to the basolateral (receiver) chamber.
- At specified time points (e.g., 15, 30, 45, 60 minutes), take samples from the receiver chamber and replace the volume with fresh buffer.
- Also, take a sample from the donor chamber at the beginning and end of the experiment.
- Quantify the concentration of the antagonist in all samples using a sensitive analytical method like LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of antagonist appearing in the receiver chamber.
- A is the surface area of the Transwell membrane.
- C₀ is the initial concentration in the donor chamber.
Protocol 2: In Situ Brain Perfusion in Rats
This technique allows for the measurement of brain uptake over a short duration with precise control over the composition of the "blood" supplied to the brain.[20][21]
1. Animal Preparation and Surgery:
- Anesthetize a rat (e.g., with sodium pentobarbital, 100 mg/kg, i.p.).[22]
- Expose the common carotid artery and its branches through a midline cervical incision.
- Ligate the external carotid artery and place a catheter retrograde into the external carotid up to the bifurcation of the common carotid artery.[20]
- Cut the jugular veins to allow for outflow.
2. Perfusion:
- Begin perfusing with a warm (37°C), oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate) for a brief washout period (~20 seconds) to remove the blood.
- Switch to the perfusion fluid containing the radiolabeled or fluorescently-tagged NPSR antagonist at a known concentration.
- Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).[21] The perfusion rate should be high enough to replace cerebral blood flow (e.g., ~10-20 mL/min for a rat).[22]
3. Sample Collection and Analysis:
- At the end of the perfusion, stop the pump and decapitate the animal.[22]
- Rapidly dissect the brain, weigh it, and analyze the tissue for the concentration of the antagonist via liquid scintillation counting (for radiolabeled compounds) or fluorescence measurement.
- Collect a sample of the perfusate to determine the exact concentration delivered (Cpf).
4. Data Analysis:
- Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product. The volume of distribution (Vd) is calculated as the amount of drug in the brain (Qbr) divided by the concentration in the perfusate (Cpf).
- The unidirectional transfer constant, K_in (in mL/s/g), is obtained from the slope of the plot of Vd versus perfusion time.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts and procedures.
Caption: NPSR1 signaling cascade upon ligand binding.
Caption: Troubleshooting workflow for poor BBB penetration.
Caption: Experimental workflow for an in vitro Transwell BBB assay.
Caption: Key steps of the in situ brain perfusion experiment.
References
- 1. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. P-glycoprotein alters blood–brain barrier penetration of antiepileptic drugs in rats with medically intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased penetration of paclitaxel into the brain by inhibition of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Brain Penetrant NPS Receptor Antagonist, NCGC00185684, Blocks Alcohol-Induced ERK-Phosphorylation in the Central Amygdala and Decreases Operant Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel brain penetrant NPS receptor antagonist, NCGC00185684, blocks alcohol-induced ERK-phosphorylation in the central amygdala and decreases operant alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. med.unc.edu [med.unc.edu]
Technical Support Center: Navigating Challenges in Neuropeptide S-Based Therapeutics Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide S (NPS) and its receptor (NPSR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of NPS-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing Neuropeptide S (NPS)-based therapeutics?
A1: The main hurdles in the development of NPS-based therapeutics include:
-
Poor Blood-Brain Barrier (BBB) Penetration: Native NPS has limited ability to cross the BBB, making it challenging to achieve therapeutic concentrations in the central nervous system (CNS) after peripheral administration.[1][2][3]
-
Low In Vivo Stability: As a peptide, NPS is susceptible to rapid degradation by proteases in the bloodstream, leading to a short half-life and reduced bioavailability.[4]
-
Peptide-Specific Issues: NPS and its analogs can suffer from poor solubility and a tendency to aggregate, complicating formulation and in vivo delivery.[5]
-
Developing Potent and Selective Ligands: While several peptidergic and small-molecule NPSR antagonists have been developed, the discovery of potent and selective small-molecule agonists has proven difficult.[6]
-
Potential for Off-Target Effects: The NPS system is involved in a wide range of physiological processes, including arousal, anxiety, and immune responses, raising concerns about potential side effects.[6][7][8]
Q2: What is the signaling mechanism of the Neuropeptide S Receptor (NPSR)?
A2: NPSR, formerly an orphan receptor GPR154, is a G-protein coupled receptor (GPCR).[9] Upon binding NPS, it primarily couples to Gαs and Gαq proteins. This dual coupling leads to the activation of two main signaling pathways: an increase in intracellular cyclic AMP (cAMP) levels and mobilization of intracellular calcium (Ca2+).[6][10][11] This signaling cascade ultimately results in increased cellular excitability.[10]
Q3: Are there any known NPSR polymorphisms that could impact therapeutic development?
A3: Yes, a notable single nucleotide polymorphism (SNP) in the human NPSR1 gene is rs324981, which results in an asparagine to isoleucine substitution at position 107 (N107I).[12] This N107I variant has been shown to be a "gain-of-function" polymorphism, leading to increased agonist potency.[12] This genetic variation has been associated with conditions like panic disorder and asthma and should be considered in clinical development.[8][13]
Troubleshooting Guides
Issue 1: Poor Solubility or Aggregation of NPS Peptides
Symptoms:
-
Difficulty dissolving lyophilized NPS or its analogs in aqueous buffers.
-
Visible precipitation or cloudiness in the peptide solution over time.
-
Inconsistent results in in vitro or in vivo experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Peptide Physicochemical Properties | The amino acid sequence of your NPS analog will determine its hydrophobicity and net charge at a given pH. Peptides are often least soluble at their isoelectric point (pI). |
| 2 | Initial Dissolution in a Small Amount of Organic Solvent | For hydrophobic peptides, first, attempt to dissolve a small aliquot in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding the aqueous buffer of choice.[6] |
| 3 | Optimize Buffer pH | Adjust the pH of your aqueous buffer to be at least one pH unit away from the peptide's pI to increase solubility. For acidic peptides, a basic buffer may be used, and for basic peptides, an acidic buffer may be helpful.[10] |
| 4 | Use of Solubilizing Agents | If aggregation persists, consider adding solubilizing agents such as arginine (50-100 mM) to your buffer.[3] For very persistent aggregation, denaturants like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used, followed by dilution for the experiment.[10] |
| 5 | Sonication | Gentle sonication can help to break up aggregates and facilitate dissolution.[10] |
| 6 | Storage Conditions | Aliquot your peptide solution and store it at -80°C to minimize freeze-thaw cycles which can promote aggregation. For peptides containing methionine, cysteine, or tryptophan, store under an oxygen-free atmosphere to prevent oxidation.[13] |
Issue 2: Inconsistent Results in Calcium Mobilization Assays
Symptoms:
-
High background fluorescence.
-
Low signal-to-noise ratio.
-
Variable EC50 values between experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Cell Seeding Density | Ensure a confluent cell monolayer on the day of the experiment. Over-confluent or under-confluent cells can lead to variability in the response. |
| 2 | Check for Dye Loading Issues | Ensure complete removal of the culture medium before adding the dye loading solution. Incubate for the recommended time (typically 1 hour at 37°C) in the dark. Use of probenecid (B1678239) in the assay buffer can help reduce dye leakage from the cells.[9] |
| 3 | Verify Agonist/Antagonist Stability in Assay Buffer | Ensure that your NPS analog or small molecule is soluble and stable in the assay buffer for the duration of the experiment. |
| 4 | Control for Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times consistent and as short as necessary to capture the peak response. |
| 5 | Use a Reference Agonist | Include a known NPSR agonist, such as native NPS, in each experiment to serve as a positive control and to normalize the data. |
| 6 | Validate Cell Line Expression | Periodically verify the expression and functionality of the NPSR in your stable cell line using a reference agonist. |
Data Presentation
Table 1: In Vitro Potency of Selected NPSR Ligands
| Compound | Ligand Type | Assay Type | Cell Line | Potency (EC50/pEC50 or Ki/pA2) | Reference |
| Neuropeptide S (NPS) | Agonist | Calcium Mobilization | HEK293 | EC50: Low nanomolar range | [10] |
| NPS(2-20) | Agonist | Dynamic Mass Redistribution | HEK293mNPSR | ~30-fold less potent than NPS | [8] |
| [D-Ala5]NPS | Agonist | Dynamic Mass Redistribution | HEK293mNPSR | ~30-fold less potent than NPS | [8] |
| SHA 68 | Antagonist | Calcium Mobilization | CHO-K1 (human NPSR 107I) | Ke: 13.9 nM | [14] |
| Compound 34 | Antagonist | Calcium Mobilization | CHO-K1 (human NPSR 107I) | Ke: 36 nM | [14] |
| [D-Cys(t-Bu)5]NPS | Antagonist | Calcium Mobilization | HEK293 (mouse NPSR) | pKB: 6.62 | [6] |
Note: EC50 is the half-maximal effective concentration, pEC50 is the negative logarithm of the EC50. Ki is the inhibition constant, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ke is the equilibrium dissociation constant of an antagonist.[12][15]
Table 2: Pharmacokinetic Parameters of an NPSR Antagonist
| Compound | Administration Route | Dose | Peak Plasma Concentration (Cmax) Time | Plasma Half-life (t1/2) | Brain Half-life (t1/2) | Brain to Plasma AUC Ratio | Reference |
| Compound 34 | Intraperitoneal (ip) | 5 mg/kg | 15 min | 33.9 min | 143 min | 0.29 | [16] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format but can be scaled for 384- or 1536-well plates.
Materials:
-
CHO or HEK293 cells stably expressing NPSR.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional).
-
NPS or test compounds.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Seeding: The day before the assay, seed the NPSR-expressing cells into the 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well). Incubate overnight at 37°C with 5% CO2.[9]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate the plate in the dark at 37°C for 1 hour.[9]
-
-
Compound Preparation:
-
Prepare a stock solution of NPS or your test compound.
-
Perform serial dilutions in the assay buffer to create a range of concentrations for generating a concentration-response curve.
-
-
Measurement:
-
After dye loading, wash the cells with assay buffer to remove excess dye.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for your dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's automated injector to add the different concentrations of your compound to the wells.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 for agonists or the IC50 for antagonists.
-
Protocol 2: In Vivo Microdialysis for NPS Measurement
This protocol provides a general framework for measuring endogenous NPS levels in specific brain regions of rodents.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Sample stabilization solution (e.g., 5% acetic acid).
-
LC-MS/MS system for analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., amygdala, prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period.
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into tubes containing a stabilization solution to prevent peptide degradation.[17]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the concentration of NPS in each dialysate sample.
-
Analyze changes in NPS levels in response to behavioral tasks or pharmacological challenges.
-
Visualizations
Caption: NPSR Signaling Pathway.
Caption: NPS-Based Therapeutic Development Workflow.
Caption: Interplay of Challenges in NPS Therapeutic Development.
References
- 1. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. genscript.com [genscript.com]
- 14. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Commercial Neuropeptide S (NPS) & NPS Receptor (NPSR1) Antibodies
Welcome to the technical support center for commercial antibodies against Neuropeptide S (NPS) and its receptor (NPSR1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common specificity issues and other experimental challenges.
A significant challenge in NPS/NPSR1 research is the limited availability of independent, peer-reviewed validation data for many commercially available antibodies. This necessitates a robust in-house validation strategy by the end-user to ensure antibody specificity and experimental reproducibility. This guide is designed to walk you through that process and help you troubleshoot common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the specificity of my commercial Neuropeptide S (NPS) or NPS Receptor (NPSR1) antibody?
A1: Many commercial antibodies may exhibit lot-to-lot variability or cross-reactivity with other molecules, leading to unreliable and irreproducible results. Independent validation is essential to confirm that the antibody specifically recognizes the intended target protein in your specific application and experimental conditions. This is particularly important in the NPS field due to the lack of extensive third-party validation studies for many available reagents.
Q2: What are the initial steps I should take upon receiving a new lot of an anti-NPS or anti-NPSR1 antibody?
A2: Before beginning your experiments, it is best practice to perform a side-by-side comparison of the new lot with a previously validated lot if available. This can help identify any potential variations in performance. If you do not have a previously validated lot, you should proceed with the validation experiments outlined in this guide, starting with a Western blot analysis.
Q3: My anti-NPSR1 antibody detects a band at a different molecular weight than predicted. What could be the reason?
A3: The predicted molecular weight of human NPSR1 is approximately 42.7 kDa. However, discrepancies between the observed and predicted molecular weight in a Western blot can occur due to several factors, including:
-
Post-translational modifications: Glycosylation, phosphorylation, or ubiquitination can increase the molecular weight of the protein.
-
Splice variants: Different isoforms of the receptor may exist.
-
Protein-protein interactions: The antibody may be detecting the receptor as part of a larger complex that was not fully denatured.
-
Non-specific binding: The antibody may be cross-reacting with another protein. It is crucial to perform validation experiments, such as using knockout/knockdown models, to confirm the specificity of the band.[1]
Q4: I am seeing high background staining in my immunohistochemistry (IHC) experiments with an anti-NPS antibody. What are the common causes and solutions?
A4: High background in IHC can obscure specific staining and lead to misinterpretation of results. Common causes and potential solutions are summarized in the troubleshooting section below. Key factors to consider include optimizing antibody concentration, ensuring adequate blocking, and using appropriate antigen retrieval methods.
Q5: Are there any known cross-reactivities for commercial anti-NPS antibodies?
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive antibody. | Use a new, properly stored antibody aliquot. |
| Insufficient protein load. | Load at least 20-30 µg of total protein per lane. For low abundance targets, consider loading up to 100 µg or enriching your sample. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Incorrect transfer. | Confirm successful protein transfer by staining the membrane with Ponceau S. | |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Non-Specific Bands | Antibody is not specific. | CRITICAL: Validate the antibody using a knockout/knockdown cell line or tissue. A specific antibody should not detect a band in the knockout sample. |
| Protein degradation. | Use fresh samples and add protease inhibitors to your lysis buffer. | |
| Multimerization of the target protein. | Ensure complete denaturation of the sample by boiling in loading buffer with a reducing agent. |
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inappropriate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). |
| Primary antibody concentration too low. | Titrate the primary antibody to find the optimal dilution. | |
| Antibody not suitable for the application. | Confirm with the manufacturer that the antibody is validated for IHC/ICC on your sample type (frozen vs. paraffin-embedded). | |
| High Background | Endogenous peroxidase/phosphatase activity. | Quench endogenous enzyme activity with appropriate blocking agents (e.g., H2O2 for peroxidase). |
| Non-specific binding of antibodies. | Use a blocking solution containing normal serum from the same species as the secondary antibody. | |
| Hydrophobic interactions. | Add a detergent like Triton X-100 to your blocking buffer and antibody diluent. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide. |
| Secondary antibody binding to endogenous immunoglobulins. | Use a secondary antibody that has been cross-adsorbed against the species of your sample. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Ensure thorough washing between steps to remove unbound reagents. |
| Antibody/reagent concentration too high. | Optimize the concentrations of capture and detection antibodies, and the enzyme conjugate. | |
| Non-specific binding. | Ensure adequate blocking of the plate. | |
| Low Signal | Inactive reagents. | Check the expiration dates and proper storage of all kit components. |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. | |
| Low analyte concentration in the sample. | Concentrate the sample or use a more sensitive ELISA kit. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly. | Ensure all wells are washed equally. | |
| "Edge effect" due to temperature variations. | Ensure the plate is incubated at a uniform temperature. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| No or Low Yield of Target Protein | Antibody not suitable for IP. | Use an antibody that has been validated for IP. Polyclonal antibodies often perform better than monoclonals in IP.[2] |
| Insufficient amount of antibody or lysate. | Optimize the antibody and lysate concentrations. | |
| Harsh lysis or wash conditions. | Use a milder lysis buffer and less stringent wash conditions. | |
| High Background/Non-Specific Binding | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. |
| Antibody cross-reactivity. | Validate the antibody's specificity using appropriate controls. | |
| Insufficient washing. | Increase the number of wash steps. |
Experimental Protocols
Western Blot Validation of Anti-NPSR1 Antibody using Knockout (KO) Lysate
This protocol describes the validation of an anti-NPSR1 antibody by comparing its binding to wild-type (WT) and NPSR1 knockout (KO) cell lysates.
Materials:
-
Wild-type (WT) and NPSR1 KO cell lysates
-
Anti-NPSR1 primary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of both WT and KO cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (20-30 µg) from each lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NPSR1 primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to confirm equal protein loading.
Expected Results: A specific anti-NPSR1 antibody should show a distinct band at the expected molecular weight in the WT lysate lane and no corresponding band in the KO lysate lane. The loading control should show bands of equal intensity in both lanes.
Peptide Competition Assay for IHC
This protocol is used to confirm the specificity of an anti-NPS antibody by blocking its binding with the immunizing peptide.
Materials:
-
Tissue sections for IHC
-
Anti-NPS primary antibody
-
Immunizing peptide for the anti-NPS antibody
-
Blocking buffer
-
Secondary antibody and detection reagents for IHC
Procedure:
-
Antibody-Peptide Incubation: Prepare two tubes of the diluted primary antibody. In one tube (the competition sample), add a 10-fold molar excess of the immunizing peptide. In the other tube (the control sample), add an equal volume of buffer. Incubate both tubes for 1 hour at room temperature.
-
IHC Staining: Process two identical tissue sections for IHC according to your standard protocol.
-
Primary Antibody Incubation: For the control slide, apply the primary antibody solution without the peptide. For the competition slide, apply the primary antibody solution that was pre-incubated with the peptide. Incubate both slides as you normally would.
-
Washing, Secondary Antibody, and Detection: Proceed with the remaining steps of your IHC protocol (washing, secondary antibody incubation, and detection) for both slides.
Expected Results: The control slide should show the expected specific staining pattern for NPS. The competition slide should show a significant reduction or complete absence of staining, indicating that the antibody's binding to the tissue was specifically blocked by the immunizing peptide.
Visualizations
Caption: Neuropeptide S (NPS) signaling pathway.
Caption: Recommended antibody validation workflow.
Caption: Logical troubleshooting workflow.
References
Technical Support Center: Optimizing Neuropeptide S Immunohistochemistry
Welcome to the technical support center for Neuropeptide S (NPS) immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during NPS staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for Neuropeptide S immunohistochemistry?
A1: The ideal fixation method depends on your specific antibody, tissue type, and desired outcome. For neuropeptides like NPS, transcardial perfusion with 4% paraformaldehyde (PFA) is a widely recommended starting point, especially for central nervous system tissues, as it ensures rapid and uniform fixation.[1] Immersion fixation can be used, but may yield less consistent results.[1][2] While 10% neutral buffered formalin (NBF) is also common, freshly prepared PFA is often preferred to avoid methanol, an additive in commercial formalin that can interfere with the staining of certain proteins.[3][4] The duration of fixation is critical; over-fixation can mask the NPS epitope, while under-fixation leads to poor tissue morphology.[1][5]
Q2: Should I use paraffin-embedded or frozen sections for NPS staining?
A2: The choice between paraffin-embedded (FFPE) and frozen (cryopreserved) sections depends on the experimental goals. Paraffin (B1166041) embedding is superior for preserving morphological detail and allows for long-term storage at room temperature.[6][7] However, the process can sometimes mask epitopes, necessitating antigen retrieval.[8] Cryopreservation is generally better for preserving antigenicity and is often preferred for sensitive antigens.[6][9] However, it may result in poorer tissue structure due to ice crystal formation.
Q3: Is antigen retrieval necessary for NPS IHC?
A3: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is almost always required.[10] The fixation process creates protein cross-links that can hide the antigenic sites recognized by the antibody.[8][11] Heat-Induced Epitope Retrieval (HIER) is the most common method used to break these cross-links.[8][10] The optimal HIER conditions, including the buffer pH and heating method, should be determined empirically for each specific antibody and protocol.[1][10] Antigen retrieval is generally not necessary for frozen sections fixed with alcohol-based methods.[11]
Q4: How important is antibody validation for NPS IHC?
A4: Antibody validation is a critical step to ensure the specificity and reliability of your staining results. Before beginning IHC experiments, it is highly recommended to test the antibody's specificity using methods like Western blotting with positive and negative cell lysates or tissues.[12] For IHC, it is essential to use known positive and negative control tissues to confirm that the antibody specifically binds to the NPS antigen in the correct cellular and subcellular location.[13] Consistent performance across different batches of the antibody should also be verified to ensure reproducibility.[13]
Experimental Protocols
Protocol 1: Perfusion Fixation for Rodent Brain
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) until the blood is cleared.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in PBS and perfuse for 10-15 minutes.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[1]
-
For cryoprotection (for frozen sections), transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.[1]
-
The tissue is now ready for either paraffin embedding or freezing for cryosectioning.
Protocol 2: General Immunohistochemistry Staining (Paraffin-Embedded)
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2x3 min each) and finally distilled water.
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by boiling slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) for 15-20 minutes.[11] Allow slides to cool to room temperature.[11]
-
Permeabilization (if required): For intracellular targets, incubate sections in PBS with 0.1-0.5% Triton X-100 for 5-10 minutes.[14][15]
-
Blocking: To prevent non-specific antibody binding, incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for at least 30-60 minutes at room temperature.[15][16]
-
Primary Antibody Incubation: Dilute the primary anti-NPS antibody in the blocking buffer to its optimal concentration. Incubate the sections overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash slides three times in PBS (5 minutes each).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled or enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.[1]
-
Washing: Wash slides three times in PBS (5 minutes each).
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.[1]
-
Mounting: Mount coverslips using an anti-fade mounting medium.[1]
-
Visualization: Image using a fluorescence or confocal microscope.
Data Presentation
Table 1: Comparison of Fixation & Embedding Methods
| Feature | Paraffin-Embedded (FFPE) | Frozen (Cryopreserved) |
| Fixation | Typically before embedding (e.g., 4% PFA) | Typically after sectioning (e.g., alcohols) |
| Morphology | Excellent preservation of tissue architecture[6][7] | Good, but can be compromised by ice crystals |
| Antigenicity | May be reduced by fixation/processing | Generally better preservation of antigen function[6] |
| Antigen Retrieval | Often required[8] | Usually not required[11] |
| Storage | Long-term at room temperature[9] | Short-term (approx. 1 year) at -80°C |
| Section Thickness | Thinner sections (4-5 µm) | Thicker sections (10-20 µm) |
Table 2: Common Parameters for Heat-Induced Epitope Retrieval (HIER)
| Parameter | Option 1 | Option 2 | Recommendation |
| Buffer | Sodium Citrate | Tris-EDTA | Test a panel of buffers to find the optimal one.[1] |
| pH | 6.0 | 9.0 | pH can significantly impact epitope unmasking. |
| Heating Method | Microwave[8] | Pressure Cooker[10] | All methods can be effective; consistency is key. |
| Heating Time | 10-20 minutes | 5-15 minutes | Must be optimized to avoid tissue damage.[11] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Is it better to use paraffin embedding or frozen sections? | AAT Bioquest [aatbio.com]
- 7. waxitinc.com [waxitinc.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Paraffin vs. Frozen Tissue - Creative Bioarray [histobiolab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. support.biossusa.com [support.biossusa.com]
- 12. biocompare.com [biocompare.com]
- 13. Important IHC antibody validation steps | Abcam [abcam.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
Neuropeptide S (NPS) Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Neuropeptide S (NPS) peptide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Neuropeptide S be stored?
A1: Lyophilized NPS powder should be stored in a desiccated environment at -20°C for short-term storage or -80°C for long-term storage. Under these conditions, the peptide can remain stable for extended periods.
Q2: What is the recommended procedure for reconstituting lyophilized NPS?
A2: To reconstitute NPS, it is advisable to use sterile, high-purity water or a buffered solution like phosphate-buffered saline (PBS) at a pH between 5 and 7. Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of solvent to achieve the desired concentration and gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
Q3: What is the stability of NPS in a reconstituted solution?
A3: The stability of NPS in solution is limited and is influenced by storage temperature and the solvent used. For short-term use (up to one week), the reconstituted solution can be stored at 4°C. For longer-term storage, it is critical to aliquot the solution into single-use volumes and store them at -20°C or, for optimal stability, at -80°C.
Q4: How do multiple freeze-thaw cycles affect NPS stability?
A4: Repeated freeze-thaw cycles can lead to peptide aggregation and degradation, potentially reducing its biological activity. It is strongly recommended to aliquot the reconstituted NPS solution into single-use volumes to avoid these cycles.
Q5: Which amino acids in the NPS sequence are particularly susceptible to degradation?
A5: The human NPS sequence (SFRNGVGTGMKKTSFQRAKS) contains amino acids that are prone to specific types of degradation. The Methionine (Met) residue at position 10 is susceptible to oxidation. The Asparagine (Asn) residue at position 4 can undergo deamidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity in experiments. | 1. Peptide Degradation: Improper storage or handling has led to the breakdown of the peptide. 2. Incorrect Concentration: Errors in reconstitution or dilution calculations. 3. Oxidation/Deamidation: The peptide has degraded due to exposure to air or non-optimal pH. | 1. Use a fresh vial of NPS and follow recommended storage and handling procedures. Prepare fresh solutions for each experiment. 2. Double-check all calculations for reconstitution and dilution. 3. When preparing solutions, use degassed buffers to minimize oxidation. Maintain the pH of the solution between 5 and 7. |
| Precipitation or cloudiness observed in the NPS solution. | 1. Peptide Aggregation: Caused by repeated freeze-thaw cycles, vigorous shaking, or storage at inappropriate temperatures. 2. Low Solubility: The concentration of the peptide may exceed its solubility in the chosen solvent. | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Gently mix the solution during reconstitution. 2. If solubility is an issue, consider using a small amount of a co-solvent like DMSO before diluting with an aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system. |
| Inconsistent experimental results. | 1. Variable Peptide Stability: The stability of the NPS solution may be changing over the course of the experiments. 2. Batch-to-Batch Variability: Differences in the purity or handling of different lots of the peptide. | 1. Prepare fresh aliquots of the NPS solution from a lyophilized stock for each set of experiments. 2. If possible, use the same batch of NPS for a complete set of related experiments to ensure consistency. |
Data Presentation
Table 1: Recommended Storage Conditions for Neuropeptide S
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Short-term | Store in a desiccated environment. |
| Lyophilized Powder | -80°C | Long-term | Highly recommended for preserving integrity over months to years. |
| Reconstituted Solution | 4°C | Up to 1 week | For immediate experimental use. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | -80°C | Up to 6 months | Optimal for long-term storage of the solution. |
Table 2: Factors Influencing the Stability of Neuropeptide S in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Peptides are generally most stable at a pH of 5-7. Extreme pH can cause hydrolysis and deamidation. | Use a buffered solution within this pH range. |
| Temperature | Higher temperatures increase the rate of chemical degradation. | Store solutions at recommended cold temperatures (4°C, -20°C, or -80°C). |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide aggregation and degradation. | Aliquot the stock solution into single-use volumes. |
| Proteases | Enzymatic cleavage will inactivate the peptide. | Use sterile buffers and good aseptic technique. Consider adding protease inhibitors for experiments with biological matrices. |
| Oxidation | The Methionine residue in NPS is susceptible to oxidation. | Store solutions protected from light and consider purging vials with an inert gas (e.g., argon or nitrogen). Use degassed solvents for reconstitution. |
Experimental Protocols
Protocol: Stability Assessment of Neuropeptide S using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to assess the stability of NPS in a specific formulation over time.
1. Materials:
-
Human Neuropeptide S
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
C18 RP-HPLC column
2. Procedure:
-
Preparation of Stock Solution: Reconstitute a known amount of lyophilized NPS in the chosen buffer to a stock concentration of 1 mg/mL.
-
Sample Incubation: Aliquot the stock solution into several vials and store them under different conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition for analysis.
-
HPLC Analysis:
-
Set up the HPLC system. A typical mobile phase would be:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 20 µL) of the NPS sample.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
The stability of NPS is determined by measuring the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the initial time point (t=0).
-
The formation of degradation products can be observed as the appearance of new peaks in the chromatogram.
-
Mandatory Visualization
Caption: Neuropeptide S (NPS) Signaling Pathway.
Caption: Experimental Workflow for NPS Stability Assessment.
Technical Support Center: Minimizing Off-Target Effects of Neuropeptide S Receptor Ligands
This technical support center is designed for researchers, scientists, and drug development professionals working with Neuropeptide S (NPS) receptor (NPSR) ligands. It provides troubleshooting guidance and answers to frequently asked questions to help minimize off-target effects and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the Neuropeptide S Receptor (NPSR)?
A1: The Neuropeptide S Receptor (NPSR) is a G protein-coupled receptor (GPCR) that primarily couples to Gαs and Gαq proteins.[1] Activation of these pathways leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, respectively, resulting in cellular excitation.[1] Some studies also suggest NPSR activation can lead to the phosphorylation of extracellular regulated kinase (ERK).
Q2: What are the known off-target effects of commonly used NPSR ligands?
A2: Currently, there is limited publicly available data on the specific off-target binding profiles of most NPSR ligands. However, the well-characterized antagonist, SHA 68, has been shown to be selective for NPSR. It was tested at a concentration of 10 μM against a panel of 14 other GPCRs, including the structurally related vasopressin and oxytocin (B344502) receptors, and showed no agonist or antagonist activity. While a comprehensive list of tested receptors is not detailed in the primary publication, standard industry practice involves screening against a panel of receptors known to be involved in common off-target liabilities.
Q3: How can I assess the selectivity of my NPSR ligand?
A3: To assess the selectivity of your NPSR ligand, it is recommended to perform counter-screening against a panel of relevant off-target receptors. For CNS-active compounds, this typically includes other GPCRs, ion channels, transporters, and enzymes that are highly expressed in the brain and associated with adverse effects.[2] Commercial services offer standardized safety screening panels that can provide a broad assessment of off-target activities.[2]
Q4: My NPSR antagonist shows low efficacy in vivo despite good in vitro potency. What could be the issue?
A4: This is a common challenge that can be attributed to several factors. Poor pharmacokinetic properties are a primary concern, including low solubility, rapid metabolism, and limited brain penetration.[3] For example, the antagonist SHA 68 is lipophilic (calculated logP = 4.35) but has been noted to have poor pharmacokinetic properties that may limit its in vivo usefulness.[3] It is crucial to characterize the ADME (absorption, distribution, metabolism, and excretion) properties of your compound. Additionally, consider the possibility of functional selectivity, where the antagonist may preferentially block one signaling pathway (e.g., Ca2+ mobilization) over another (e.g., cAMP production).[1]
Q5: What are some key physicochemical properties to consider for developing brain-penetrant NPSR ligands?
A5: For NPSR ligands intended for in vivo studies targeting the central nervous system, it is crucial to optimize for blood-brain barrier (BBB) penetration. Key physicochemical properties to consider include:
-
Molecular Weight: Generally, a lower molecular weight (<450 Da) is preferred.[4]
-
Lipophilicity (logP): An optimal logP range is typically between 1.5 and 4.[5] However, very high lipophilicity can increase non-specific binding to brain tissue.[5]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
-
Hydrogen Bond Donors: Minimizing the number of hydrogen bond donors can improve brain penetration.[5]
Data Presentation
Table 1: In Vitro Potency of NPSR Antagonist SHA 68
| Receptor Variant | Assay Type | IC50 (nM) | Reference |
| Human NPSR Asn107 | Ca2+ Mobilization | 22.0 | [1] |
| Human NPSR Ile107 | Ca2+ Mobilization | 23.8 | [1] |
| Human NPSR | cAMP Production | 583 | [1] |
Table 2: Representative Off-Target Selectivity Panel for a CNS-Targeting GPCR Ligand
Note: Specific off-target screening data for SHA 68 against a full panel is not publicly available. This table provides an example of a typical off-target panel for a CNS-active compound. It is recommended to test your ligand against a similar panel.
| Target | Ligand Concentration Tested | % Inhibition / Activity |
| GPCRs | ||
| Adrenergic α1A | 10 µM | < 20% |
| Adrenergic α2A | 10 µM | < 20% |
| Adrenergic β1 | 10 µM | < 20% |
| Dopamine D1 | 10 µM | < 20% |
| Dopamine D2 | 10 µM | < 20% |
| Serotonin 5-HT1A | 10 µM | < 20% |
| Serotonin 5-HT2A | 10 µM | < 20% |
| Muscarinic M1 | 10 µM | < 20% |
| Histamine H1 | 10 µM | < 20% |
| Opioid µ | 10 µM | < 20% |
| Ion Channels | ||
| hERG | 10 µM | < 20% |
| Nav1.5 | 10 µM | < 20% |
| Cav1.2 | 10 µM | < 20% |
| Transporters | ||
| Dopamine Transporter (DAT) | 10 µM | < 20% |
| Serotonin Transporter (SERT) | 10 µM | < 20% |
| Norepinephrine Transporter (NET) | 10 µM | < 20% |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of a test compound for NPSR.
Materials:
-
Cell membranes prepared from a cell line stably expressing NPSR.
-
Radioligand (e.g., [125I]Tyr10-NPS).
-
Unlabeled NPS (for determining non-specific binding).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NPSR in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in binding buffer.[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]
-
150 µL of membrane suspension.
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled NPS (e.g., 1 µM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6][7]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[6]
-
Drying: Dry the filter plate.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This protocol measures the ability of a ligand to stimulate or inhibit NPSR-mediated calcium release.
Materials:
-
A cell line expressing NPSR (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (agonist or antagonist).
-
NPS (as a reference agonist).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the NPSR-expressing cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of your test compound (and NPS for antagonist mode) in assay buffer.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject the test compound and continue to measure the fluorescence signal over time to detect an increase in intracellular calcium.
-
Antagonist Mode: Pre-incubate the cells with the test compound for a specified period. Place the plate in the reader, record a baseline, then inject a known concentration of NPS (typically EC80) and measure the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. For agonists, plot the peak fluorescence response against the log concentration to determine the EC50. For antagonists, plot the inhibition of the NPS response against the log concentration of the antagonist to determine the IC50.
cAMP Functional Assay (HTRF)
This protocol measures the ability of a ligand to stimulate or inhibit NPSR-mediated cAMP production.
Materials:
-
A cell line expressing NPSR.
-
Cell culture medium.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Test compound (agonist or antagonist).
-
NPS (as a reference agonist).
-
Forskolin (for Gi-coupled receptor assays, if applicable).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend NPSR-expressing cells in assay buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Dispense a small volume of cells into the wells of a 384-well plate. Add the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.[8]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[8]
-
Second Incubation: Incubate for 60 minutes at room temperature in the dark.[8]
-
Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620 * 10,000). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
Troubleshooting Guides
Issue: High background signal in functional assays.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | Some NPSR constructs may exhibit high basal activity. Consider using a cell line with lower receptor expression or testing for inverse agonist activity. |
| Non-specific ligand binding | Ensure adequate washing steps in binding assays. In functional assays, use a control cell line that does not express NPSR to check for non-specific effects of your compound. |
| Assay interference | Some compounds can interfere with the assay technology (e.g., autofluorescence). Test your compound in the absence of cells to check for assay artifacts. |
Issue: Poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift. |
| Inconsistent cell density | Ensure a uniform cell monolayer by optimizing seeding density and plating technique. |
| Ligand solubility/stability | Some NPSR antagonists are highly lipophilic and may precipitate in aqueous buffers. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is consistent and low (<0.5%). Visually inspect for precipitation. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: Unexpected in vivo results.
| Possible Cause | Troubleshooting Step |
| Poor brain penetration | Characterize the physicochemical properties of your ligand (MW, logP, PSA). Perform pharmacokinetic studies to measure brain and plasma concentrations. |
| Rapid metabolism | Assess the metabolic stability of your compound in liver microsomes. |
| Off-target effects | Even if selective in vitro, the ligand may interact with an un-tested off-target in vivo. Conduct a broader off-target screening panel and consider in vivo target engagement studies. |
| Functional selectivity | The in vivo effects may be driven by a signaling pathway not fully blocked by your antagonist. Characterize the antagonist's activity across multiple downstream pathways (e.g., Ca2+, cAMP, ERK). |
Visualizations
Caption: NPSR Signaling Pathways.
Caption: Experimental workflow for assessing ligand selectivity.
Caption: Troubleshooting logical relationships.
References
- 1. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Neuropeptide S (NPS) Agonist Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Neuropeptide S (NPS) agonists. The content is designed to help interpret dose-response data and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling mechanism of the Neuropeptide S Receptor (NPSR1)?
The Neuropeptide S Receptor (NPSR1) is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways.[1][2] Upon activation by an agonist like Neuropeptide S (NPS), NPSR1 couples to:
-
Gαq proteins , which activate Phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+).[2][3]
-
Gαs proteins , which activate Adenylyl Cyclase, resulting in the accumulation of cyclic AMP (cAMP).[2][3]
Activation of NPSR1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK phosphorylation.[1] This dual coupling is fundamental to understanding agonist activity.
Q2: What are typical EC₅₀ values for Neuropeptide S?
The half-maximal effective concentration (EC₅₀) for NPS is typically in the low nanomolar range, but it varies depending on the assay, the receptor species (human vs. mouse), and known genetic polymorphisms (e.g., N107I in humans).[1][2][4] The human NPSR1 variant with Isoleucine at position 107 (Ile107) generally shows a 5- to 10-fold higher potency (lower EC₅₀) for NPS compared to the Asparagine (Asn107) variant.[5]
| Agonist | Receptor | Assay Type | Reported EC₅₀ (nM) |
| Human NPS | Human NPSR1 (CHO cells) | Intracellular Ca²⁺ | 0.91[1] |
| Human NPSR1 (CHO cells) | cAMP Accumulation | 1.12[1] | |
| Human NPSR1 (CHO cells) | ERK Phosphorylation | 0.27[1] | |
| Human NPSR1 (Ile107) | cAMP Accumulation | 4.19[4] | |
| Human NPSR1 (Asn107) | cAMP Accumulation | 48.9[4] | |
| Mouse NPS | Mouse NPSR1 | Intracellular Ca²⁺ | ~3.0 |
| [D-Ala⁵]NPS | Mouse NPSR1 (DMR Assay) | Dynamic Mass Redistribution | ~275 (pEC₅₀ 6.56) |
| NPS(1-10) | Mouse NPSR1 (DMR Assay) | Dynamic Mass Redistribution | ~282 (pEC₅₀ 6.55)[2] |
Note: Data is compiled from multiple sources using different cell lines and assay conditions, so direct comparison requires caution. pEC₅₀ values from literature were converted to nM for consistency.
Q3: My agonist is potent in the calcium assay but weak in the cAMP assay. Is this expected?
This phenomenon is known as biased agonism or functional selectivity. It occurs when a ligand preferentially activates one signaling pathway over another. For NPSR1, some agonists, particularly truncated or modified versions of NPS, can be biased towards the Gαq/calcium pathway.[4][6]
-
Interpretation: A significant difference in potency (EC₅₀) or efficacy (Emax) between the Ca²⁺ and cAMP readouts suggests your agonist is a biased ligand.[4]
-
Implication: This is a valid pharmacological result, not necessarily an experimental error. Biased agonists are of increasing interest as they may offer more specific therapeutic effects by avoiding the activation of certain pathways.[6] For example, a Ca²⁺-biased NPS agonist was found to retain anxiolytic effects with reduced locomotor stimulation.[6]
Troubleshooting Dose-Response Curves
Q4: My dose-response curve has a low Emax (low maximal effect). What are the possible causes?
A low maximal effect (Emax) suggests the system is not producing a full response.
| Possible Cause | Troubleshooting Steps |
| Partial Agonism | The compound may be a partial agonist, which by definition cannot elicit the full response of the system, even at saturating concentrations. Compare its Emax to that of the endogenous ligand (NPS), which should act as a full agonist. |
| Compound Degradation/Solubility | Ensure the compound is stable and fully dissolved in the assay buffer. Use freshly prepared stock solutions. Poor solubility can lead to an artificially low effective concentration at the top of the dose curve. |
| Low Receptor Expression | The cell line may not express sufficient NPSR1 at the plasma membrane. Verify receptor expression via methods like Western Blot, qPCR, or flow cytometry. Use a cell line with confirmed high-level expression. |
| Suboptimal Assay Conditions | Cell density, incubation times, or reagent concentrations may be incorrect. Re-optimize the assay with a known full agonist. For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor like IBMX is included to prevent cAMP degradation. |
| Cell Health | Poor cell viability will lead to a reduced signal window. Check cell morphology and viability before starting the experiment. Ensure you are using cells within an optimal passage number range. |
Q5: The EC₅₀ value for my agonist is much higher (less potent) than expected. What should I check?
A right-shifted dose-response curve (higher EC₅₀) indicates reduced potency.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Compound Concentration | Verify the weighing of the compound and all serial dilutions. Pipetting errors can significantly impact concentrations at the low end of the curve. Calibrate pipettes. |
| Presence of an Antagonist | A competitive antagonist in the system (e.g., a contaminant in the compound or a component of the serum/media) will shift the agonist curve to the right. Run the assay in a simplified buffer if possible. |
| Receptor Desensitization | Prolonged exposure to the agonist before measurement can cause receptor internalization or desensitization, leading to a loss of potency. Optimize the agonist incubation time. |
| Low Receptor Affinity | The agonist may inherently have a lower affinity for the receptor. This is a characteristic of the molecule itself. Also, consider receptor polymorphism; the NPSR1-Asn107 variant has lower affinity for NPS.[5] |
| Assay Signal Amplification | Assays with low signal amplification can make agonists appear less potent. Ensure your assay conditions (e.g., cell number, reagent concentration) are optimized for a robust signal window. |
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring Gαq activation using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
Methodology:
-
Cell Plating: Seed cells stably expressing NPSR1 (e.g., HEK293 or CHO cells) into black-wall, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well. Allow cells to adhere by incubating overnight at 37°C.
-
Dye Loading: Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions, often in a buffer like Hanks' Balanced Salt Solution (HBSS) containing probenecid. Probenecid is an anion-exchange transport inhibitor that helps retain the dye inside the cells.
-
Aspirate the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: During incubation, prepare a serial dilution of the NPS agonist in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR). Set the instrument to measure the kinetic fluorescence response (Excitation ~490 nm / Emission ~520 nm).
-
Initiate the reading, which includes an automated injection of the agonist from the compound plate into the cell plate.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol describes a method for measuring Gαs activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Methodology:
-
Cell Preparation: Harvest cells expressing NPSR1 and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX. The cell density should be optimized for the assay, typically between 1,000 and 10,000 cells per well.
-
Agonist Stimulation: In a 384-well low-volume white plate, dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of the agonist serial dilutions (prepared at 2x the final concentration in stimulation buffer) to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's protocol (e.g., for a Cisbio HTRF kit), add the detection reagents. This typically involves adding 5 µL of cAMP-d2 conjugate followed by 5 µL of the anti-cAMP antibody labeled with a Europium cryptate.
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 emission ratio and normalize the data. In this competitive assay, a higher concentration of cellular cAMP leads to a decrease in the HTRF signal. Plot the signal against the logarithm of agonist concentration. Use a standard curve to convert the signal to an absolute cAMP concentration, and then fit the dose-response data to determine EC₅₀ and Emax.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the first biased NPS Receptor agonist that retains anxiolytic and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the first biased NPS receptor agonist that retains anxiolytic and memory promoting effects with reduced levels of locomotor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming variability in behavioral studies involving Neuropeptide S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in behavioral studies involving Neuropeptide S (NPS).
Frequently Asked Questions (FAQs)
Q1: What is Neuropeptide S and what are its primary behavioral effects?
A1: Neuropeptide S (NPS) is a 20-amino acid peptide that acts as an endogenous ligand for the Neuropeptide S receptor (NPSR1), a G protein-coupled receptor.[1][2] In animal studies, NPS has been shown to have a unique behavioral profile, primarily characterized by:
-
Anxiolytic-like effects: It reduces anxiety-related behaviors in various preclinical models.[3][4][5]
-
Arousal and Wakefulness: NPS promotes wakefulness and increases locomotor activity.[4][6][7]
-
Modulation of Fear Memory: It plays a significant role in the extinction of conditioned fear.[3][6]
-
Regulation of Appetite: NPS can suppress appetite and food intake.[1][6]
Q2: What are the main sources of variability in behavioral studies using NPS?
A2: Variability in NPS studies can arise from several factors:
-
Genetic Background of Animals: Polymorphisms in the NPSR1 gene, such as the human SNP rs324981 (resulting in an Asn to Ile change at position 107), can significantly alter receptor sensitivity and behavioral outcomes.[8][9][10] Mouse models carrying different human NPSR1 variants have shown distinct behavioral phenotypes.[8][10]
-
Sex Differences: The effects of NPS on behavior can be sex-dependent. For instance, NPS was found to reduce depression-like behavior in a manner that depends on both sex and NPSR1 genotype.[8]
-
Route of Administration and Dosage: The behavioral effects of NPS are highly dependent on the dose and the specific brain region targeted. Intracerebroventricular (i.c.v.) injections are common, but microinjections into specific nuclei like the amygdala can yield more localized and sometimes different effects.[2][11] Dose-response curves can also be complex, sometimes showing a bell-shaped curve for certain effects.[12]
-
Peptide Stability and Handling: As a peptide, NPS is susceptible to degradation. Improper storage, handling, and repeated freeze-thaw cycles can reduce its potency and lead to inconsistent results.[13][14][15]
-
Experimental Conditions: Factors such as the time of day of testing (circadian rhythms), animal housing conditions, and the specific behavioral paradigm used can all contribute to variability.[16]
Q3: How should I store and handle my NPS peptide?
A3: Proper storage and handling are critical for maintaining the bioactivity of NPS.
-
Lyophilized Peptide: For long-term storage, lyophilized NPS should be stored at -20°C or preferably -80°C.[14][15] It is stable at room temperature for short periods (days to weeks) but should be kept in a cool, dark place away from moisture.[14] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[14]
-
Reconstituted Peptide: Once reconstituted in a sterile buffer (e.g., PBS, pH 5-7), it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[13][15] For short-term use (up to a week), the solution can be stored at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C and are typically stable for several months.[13][15][17]
Troubleshooting Guides
Problem 1: Inconsistent or No Behavioral Effect After NPS Administration
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify the storage conditions of your lyophilized NPS and reconstituted solutions.[14][15] 2. Prepare fresh aliquots from a new vial of lyophilized peptide. 3. Perform a stability check of your peptide solution if possible (e.g., using HPLC).[13] |
| Incorrect Dosage | 1. Review the literature for effective dose ranges for your specific behavioral assay and animal model. Doses for i.c.v. administration in mice typically range from 0.01 to 1 nmol.[4][5][12] 2. Perform a dose-response study to determine the optimal dose for your experimental conditions. Be aware that some effects may follow a bell-shaped curve.[12] |
| Faulty Administration | 1. For i.c.v. or intra-cranial injections, verify the cannula placement histologically at the end of the experiment. 2. Ensure your injection volume and rate are appropriate to avoid tissue damage or reflux. |
| Genetic Variation | 1. Be aware of the genetic background of your animals, as NPSR1 polymorphisms can affect outcomes.[8][10] 2. If using transgenic models, confirm genotype and receptor expression levels. |
| Timing of Injection | 1. Consider the pharmacokinetics of NPS. Behavioral testing should be conducted at the time of peak peptide activity. For i.c.v. injections, effects are often observed within 5-60 minutes post-injection.[4][18] |
Problem 2: High Variability Between Animals
| Potential Cause | Troubleshooting Step |
| Sex Differences | 1. Analyze data from male and female animals separately, as NPS can have sex-dependent effects.[8] 2. Ensure your experimental groups are balanced for sex unless studying a sex-specific effect. |
| Individual Differences in Anxiety/Activity | 1. Habituate animals to the testing room and handling procedures to reduce stress-induced variability. 2. Consider screening animals for baseline anxiety or activity levels and balancing groups based on these measures. Some studies have shown NPS effects vary with baseline exploratory activity.[19] |
| Circadian Rhythm Effects | 1. Conduct all behavioral tests at the same time of day to minimize variability due to the animals' natural circadian rhythms.[16] |
| Housing and Environmental Factors | 1. Ensure standardized housing conditions (cage size, enrichment, light cycle, temperature). 2. Minimize noise and other stressors in the animal facility and testing rooms. |
Quantitative Data Summary
The following tables summarize typical dosages and behavioral outcomes from studies using intracerebroventricular (i.c.v.) administration of NPS in rodents.
Table 1: NPS Dosages and Effects on Anxiety-Like and Locomotor Behavior in Mice
| Behavioral Test | Species/Strain | NPS Dose (i.c.v.) | Key Behavioral Outcome | Reference |
| Elevated Plus Maze (EPM) | Swiss Mice | 0.01 - 1 nmol | Dose-dependently increased time in open arms (anxiolytic-like) | [4][5] |
| Stress-Induced Hyperthermia (SIH) | Swiss Mice | 0.1 - 1 nmol | Dose-dependently reduced hyperthermic response (anxiolytic-like) | [4][5] |
| Locomotor Activity | Swiss Mice | 0.01 - 1 nmol | Dose-dependently increased locomotor activity | [4][5] |
| Locomotor Activity | C57Bl/6 Mice | 0.1 - 1 nmol | Significantly increased locomotor activity | [17] |
| Elevated T-Maze (ETM) | Mice | 0.001 - 1 nmol | Anxiolytic-like and panicolytic-like effects (peak at 0.01 nmol) | [12] |
| Open Field Test | Rats | 1 nmol | Increased entries and time in open quadrants, increased line crossings | [19] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Swiss mice are commonly used.
-
Procedure: a. Habituate mice to the testing room for at least 60 minutes before the test. b. Administer NPS (e.g., 0.01, 0.1, or 1 nmol) or vehicle via i.c.v. injection. c. 5-10 minutes post-injection, place the mouse in the center of the EPM, facing one of the open arms. d. Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera. e. Measures: Score the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.[4][5] f. Clean the maze thoroughly with 70% ethanol (B145695) between animals.
Protocol 2: Stress-Induced Hyperthermia (SIH) Test
-
Apparatus: A rectal thermometer.
-
Animals: Male Swiss mice.
-
Procedure: a. Administer NPS (e.g., 0.01, 0.1, or 1 nmol, i.c.v.) or vehicle 60 minutes before the test.[4] b. Measure the baseline rectal temperature (T1). This measurement itself acts as a mild stressor. c. Return the mouse to its home cage. d. 10 minutes after the first measurement, measure the rectal temperature again (T2).[4] e. Measure: The difference in temperature (ΔT = T2 - T1) represents the SIH response. A reduction in ΔT indicates an anxiolytic-like effect.[4]
Visualizations
NPSR1 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuropeptide S: a transmitter system in the brain regulating fear and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptides S is a stimulatory anxiolytic – a behavioral study in mice [research.unipd.it]
- 6. Neuropeptide S - Wikipedia [en.wikipedia.org]
- 7. Roles of Neuropeptide S in Anesthesia, Analgesia, and Sleep [mdpi.com]
- 8. Neuropeptide S Receptor 1 variant (I107N) regulates behavioral characteristics and NPS effect in mice in a sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPSR1 neuropeptide S receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Role of the neuropeptide S receptor 1 rs324981 polymorphism in modulating emotionality and cognitive flexibility: Insights from a gene-edited mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide S: a novel regulator of pain-related amygdala plasticity and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 15. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 16. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Neuropeptide-S affects cognitive impairment and depression-like behavior on MPTP induced experimental mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Neuropeptide S Receptor (NPSR) Antibody Specificity Validation Center
Welcome to the technical support center for Neuropeptide S Receptor (NPSR) antibody validation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specificity and reliability of NPSR antibodies in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is validating antibodies against the Neuropeptide S Receptor (NPSR) particularly challenging?
A1: NPSR is a G protein-coupled receptor (GPCR), a class of proteins with unique structural features that make antibody development and validation difficult.[1][2] Challenges include:
-
Complex Structure: As multi-pass transmembrane proteins, GPCRs have limited extracellular domains accessible for antibody recognition.[1][3] Much of the protein is embedded within the cell membrane, making it difficult to raise antibodies that recognize the native conformation.[3]
-
Antigen Quality: It is notoriously difficult to solubilize and purify GPCRs without disrupting their functional structure.[1][2] This can lead to the generation of antibodies that only recognize denatured or misfolded forms of the receptor, which may fail to detect the protein in its native cellular context.[1][3]
-
Low Expression: GPCRs are often expressed at low levels in cells, making detection challenging.[2][3]
Q2: What is the gold standard for validating the specificity of an NPSR antibody?
A2: The gold standard for antibody specificity validation is the use of a genetic strategy, specifically Knockout (KO) validation .[4][5][6] This method involves testing the antibody on a sample (e.g., cell line or tissue) that has been genetically modified to not express the target protein.[4][5][7] A truly specific antibody will show a signal in the wild-type sample but no signal in the KO sample.[5][8] This serves as a true negative control.[5] It is important to note that anatomical studies using NPSR1 antibodies have historically lacked verification with knockout controls, making it critical for researchers to perform this validation.[9]
Q3: My NPSR antibody datasheet shows it's validated for Western Blot. Is that sufficient?
A3: Not necessarily. An antibody's performance is highly dependent on the experimental conditions and application.[10][11] An antibody that works for Western Blot (which typically detects denatured proteins) may not work for applications like immunohistochemistry (IHC) or flow cytometry, where the protein's native conformation is often preserved.[3] It is crucial to validate the antibody for each specific application in your lab.
Q4: How can I use the NPSR signaling pathway for functional antibody validation?
A4: NPSR activation by its ligand, Neuropeptide S (NPS), triggers specific downstream signaling cascades.[12] These can be used for functional validation. Upon activation, NPSR couples to Gq and Gs proteins, leading to:
-
Calcium Mobilization: Increased intracellular calcium levels via activation of IP3 and ryanodine (B192298) receptors.[13]
-
Gene Expression Changes: Upregulation of downstream target genes like MMP10, JUN, and FOS.[14] An antibody that functionally blocks the receptor should inhibit these downstream effects when cells are stimulated with NPS.
Troubleshooting Guides
Western Blotting (WB)
| Issue / Question | Possible Cause | Recommended Solution |
| No band detected at the expected molecular weight (~43 kDa). [15] | 1. NPSR not expressed in the sample. | 1. Use a positive control, such as a cell line known to express NPSR or a transfected cell lysate.[16] |
| 2. Insufficient protein loaded. | 2. Increase the amount of protein loaded per lane to at least 25-35 µg.[17] | |
| 3. Poor antibody performance. | 3. Optimize antibody dilution. Ensure the antibody is validated for WB.[18] | |
| Multiple non-specific bands are observed. | 1. Primary antibody concentration is too high. | 1. Titrate the primary antibody to find the optimal concentration with the best signal-to-noise ratio. |
| 2. Antibody is not specific. | 2. The presence of additional bands can indicate cross-reactivity.[18] Validate the antibody using a KO cell line. If the extra bands disappear in the KO lysate, they are off-target. | |
| 3. Insufficient blocking or washing. | 3. Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk). Increase the duration and number of wash steps. | |
| The detected band is at the wrong molecular weight. | 1. Post-translational modifications (PTMs). | 1. NPSR can be phosphorylated, which may alter its migration on the gel.[19] Treat the lysate with a phosphatase to see if the band shifts.[16] |
| 2. Splice variants or isoforms. | 2. The human NPSR1 gene has multiple identified isoforms which may have different molecular weights.[15] Check databases like UniProt for information on known isoforms.[6] |
Immunohistochemistry / Immunocytochemistry (IHC/ICC)
| Issue / Question | Possible Cause | Recommended Solution |
| High background staining. | 1. Primary antibody concentration is too high. | 1. Perform a dilution series to determine the optimal antibody concentration. |
| 2. Non-specific binding to tissue. | 2. Ensure adequate blocking with serum from the same species as the secondary antibody. | |
| 3. Insufficient washing. | 3. Increase the stringency and duration of wash steps. | |
| No specific staining is observed. | 1. NPSR not present in the tissue section. | 1. Use a positive control tissue known to express NPSR, such as certain brain regions (amygdala, hypothalamus) or gastrointestinal enteroendocrine cells.[9][20] |
| 2. Antigen retrieval method is suboptimal. | 2. Optimize the antigen retrieval method (heat-induced or enzymatic) and duration. | |
| 3. Antibody does not recognize the native protein. | 3. The antibody may only recognize a linear epitope exposed during denaturation. Test a different antibody validated for IHC. | |
| Staining pattern does not match known NPSR localization. | 1. Antibody lacks specificity. | 1. This is a critical issue. The definitive test is to perform IHC on KO tissue. The specific signal should be absent in the KO tissue.[9] |
| 2. Fixation artifact. | 2. Optimize fixation time and method. Over-fixation can mask epitopes. |
Validation Strategies and Data
A multi-step validation approach is recommended to ensure antibody specificity.
| Validation Method | Principle | Pros | Cons |
| Genetic (Knockout) | Compare signal in wild-type vs. KO cells/tissues.[4] | Gold standard; provides definitive evidence of specificity.[4][6] | KO models can be expensive and time-consuming to generate.[7] |
| Independent Antibodies | Use two different antibodies targeting distinct epitopes on NPSR.[10] | Increases confidence if both antibodies produce a similar staining pattern. | Both antibodies could potentially be non-specific. |
| Orthogonal Methods | Correlate antibody-based signal with a non-antibody-based method (e.g., mass spectrometry or mRNA levels via qPCR).[11] | Provides quantitative, independent confirmation of target expression. | Requires access to specialized equipment and expertise. |
| Expression of Tagged Proteins | Compare antibody signal to the signal from an epitope tag (e.g., GFP, FLAG) fused to NPSR.[11] | Useful for confirming the antibody recognizes the target protein. | Overexpression can mask non-specific binding and may not reflect endogenous protein levels.[11] |
Key Experimental Protocols
Protocol 1: Western Blot Validation using KO Lysate
This protocol outlines the "gold standard" method for validating NPSR antibody specificity.
-
Lysate Preparation: Prepare whole-cell lysates from both wild-type (WT) and NPSR Knockout (KO) cells (e.g., generated using CRISPR/Cas9). Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 25-35 µg of protein from WT and KO lysates into adjacent lanes of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary NPSR antibody at its recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: A specific antibody will produce a band at the correct molecular weight in the WT lane ONLY. This band must be absent in the KO lane.[21]
-
Loading Control: Re-probe the blot with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[6]
Protocol 2: Immunohistochemistry (IHC-P) Validation
This protocol provides a general framework for testing an NPSR antibody on paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath. Allow sections to cool.
-
Peroxidase Block: Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating with 5% normal serum (from the host species of the secondary antibody) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the NPSR primary antibody at its optimal dilution overnight at 4°C in a humidified chamber. Crucially, include a negative control where the primary antibody is omitted.
-
Washing: Wash sections 3 times with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development.
-
Counterstain: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Evaluate specific staining based on expected cellular localization. For ultimate validation, perform the same procedure on known NPSR KO tissue to ensure the absence of signal.
Visual Guides and Workflows
Caption: Neuropeptide S Receptor (NPSR1) signaling pathways.
Caption: Recommended workflow for NPSR antibody validation.
References
- 1. alloytx.com [alloytx.com]
- 2. Western blot analysis of whole-cell preparations [thermofisher.com]
- 3. Therapeutic antibodies directed at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 5. selectscience.net [selectscience.net]
- 6. bosterbio.com [bosterbio.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 13. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biocompare.com [biocompare.com]
- 16. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 17. NPSR1 Polyclonal Antibody (PA5-24177) [thermofisher.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
- 20. Neuropeptide S Receptor Induces Neuropeptide Expression and Associates with Intermediate Phenotypes of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
troubleshooting low signal in Neuropeptide S Western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal in Neuropeptide S (NPS) Western blotting.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any signal for Neuropeptide S in my Western blot?
A1: A complete lack of signal for Neuropeptide S (NPS), a small and often low-abundance peptide, can be due to several factors. These include issues with the primary antibody, very low expression of NPS in your sample, problems with the sample preparation, inefficient transfer of the small peptide, or issues with the detection reagents. It is crucial to include a positive control to confirm that the experimental setup is working correctly.
Q2: My bands for Neuropeptide S are very faint. How can I increase the signal intensity?
A2: Faint bands indicate that the target protein is being detected, but the signal is weak. To enhance the signal, you can try several optimization steps. Increasing the amount of protein loaded onto the gel can help.[1] You can also optimize the primary antibody concentration by using a higher concentration or incubating it for a longer period, such as overnight at 4°C.[2] Using a more sensitive chemiluminescent substrate can also significantly boost the signal. Additionally, ensuring the efficient transfer of the small NPS peptide is critical.
Q3: What is the expected molecular weight of Neuropeptide S?
A3: Neuropeptide S is a small peptide, and its precursor protein has a specific molecular weight. The mature, active form of NPS is a 20-amino acid peptide. It is important to check the datasheet of your primary antibody for information on the expected band size, as it may detect the precursor or modified forms of the peptide.
Q4: Which tissues are recommended as positive controls for Neuropeptide S Western blotting?
A4: The expression of Neuropeptide S can vary significantly between different tissues and brain regions. For rodents, brainstem regions, particularly the area between the locus coeruleus and Barrington's nucleus, are known to have high expression of NPS precursor mRNA. Therefore, lysates from these specific brain regions would serve as excellent positive controls. It is always recommended to consult literature for the expression pattern of NPS in the specific species and tissue you are working with.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to troubleshooting low signal issues in your Neuropeptide S Western blotting experiments.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Antibody Issues | - Validate the primary antibody: Ensure the antibody is validated for Western blotting and is specific to NPS. Check the antibody datasheet for recommended species reactivity and application. - Optimize antibody concentration: The recommended dilution is a starting point. Perform a dot blot or a titration experiment to find the optimal concentration. - Use a fresh antibody aliquot: Repeated freeze-thaw cycles can degrade the antibody. |
| Low Target Abundance | - Enrich your sample: If NPS expression is low in your sample, consider using methods like immunoprecipitation to enrich for the target protein. - Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg or more for brain lysates).[1] - Use a positive control: Use a lysate from a tissue known to express high levels of NPS to confirm your protocol and reagents are working. | |
| Inefficient Protein Transfer | - Use a smaller pore size membrane: For small peptides like NPS, a 0.2 µm PVDF membrane is recommended to prevent the peptide from passing through the membrane. - Optimize transfer conditions: Reduce the transfer time and/or voltage to prevent over-transfer of the small peptide. Wet transfer is often preferred over semi-dry transfer for small proteins. - Fix the peptide to the membrane: After transfer, you can try fixing the peptide to the membrane using a 4% paraformaldehyde solution for 5-10 minutes.[3] | |
| Detection Issues | - Use a sensitive detection reagent: Employ an enhanced chemiluminescence (ECL) substrate with high sensitivity. - Check reagent activity: Ensure your secondary antibody and substrate are not expired and have been stored correctly. | |
| Weak Signal | Suboptimal Antibody Incubation | - Increase primary antibody incubation time: Incubate the primary antibody overnight at 4°C to allow for maximum binding.[2] - Adjust blocking conditions: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA instead of milk). |
| Insufficient Protein Loading | - Quantify protein concentration accurately: Use a reliable protein assay (e.g., BCA) to ensure you are loading the intended amount of protein. - Perform a loading concentration gradient: Test a range of protein loads (e.g., 20 µg, 40 µg, 60 µg) to determine the optimal amount for your sample type. | |
| Sample Preparation Issues | - Use protease inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of NPS. - Choose an appropriate lysis buffer: Ensure your lysis buffer is effective for extracting proteins from your specific sample type. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for antibodies and protein loading amounts for Neuropeptide S Western blotting.
Table 1: Recommended Primary Antibody Dilutions
| Antibody Target | Supplier | Catalog Number | Recommended Dilution for WB | Species Reactivity |
| Neuropeptide S Receptor (NPSR1) | Boster Bio | A03835 | 1:500 - 1:2000 | Human, Mouse, Rat |
| Neuropeptide S Receptor (extracellular) | Alomone Labs | ANR-029 | 1:200 | Human, Mouse, Rat |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Table 2: Recommended Protein Loading Amounts
| Tissue/Cell Type | Recommended Protein Load (per lane) | Reference |
| Mouse Hippocampus | 30 µg | [1] |
| General Brain Tissue | 30-50 µg | General Recommendation |
| Cell Lysates | 20-40 µg | General Recommendation |
Note: The optimal protein load can vary depending on the expression level of Neuropeptide S in the specific sample.
Experimental Protocols
Detailed Protocol for Neuropeptide S Western Blotting
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Sample Preparation (Brain Tissue)
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the lysate briefly on ice to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Add 5X Laemmli sample buffer to the lysate to a final concentration of 1X and heat at 95°C for 5 minutes.
2. SDS-PAGE
-
Use a Tris-Tricine gel system, which provides better resolution for small proteins and peptides. A 16.5% acrylamide (B121943) gel is a good starting point.
-
Load 30-50 µg of protein lysate per well.
-
Include a pre-stained protein ladder that resolves small molecular weight proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Pre-soak a 0.2 µm PVDF membrane in methanol (B129727) for 1-2 minutes, followed by transfer buffer.
-
Assemble the transfer stack (wet transfer is recommended).
-
Transfer the proteins from the gel to the membrane at a low voltage (e.g., 20-30V) overnight at 4°C or at a higher voltage (e.g., 100V) for a shorter duration (e.g., 60-90 minutes) in a cold room or with an ice pack.
-
(Optional) After transfer, fix the peptides to the membrane by incubating in 4% paraformaldehyde in PBS for 5-10 minutes at room temperature.[3]
-
Rinse the membrane with distilled water and then with TBST.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Neuropeptide S, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. Adjust the exposure time to obtain a clear signal without saturation.
Visualizations
Neuropeptide S Signaling Pathway
Caption: Neuropeptide S (NPS) binds to its G-protein coupled receptor (NPSR1), activating both Gαs and Gαq signaling cascades.
Western Blotting Experimental Workflow
Caption: A typical workflow for Neuropeptide S Western blotting, from sample preparation to data analysis.
References
- 1. Frontiers | Neuropeptide S Ameliorates Cognitive Impairment of APP/PS1 Transgenic Mice by Promoting Synaptic Plasticity and Reducing Aβ Deposition [frontiersin.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Western blotting of formaldehyde-fixed neuropeptides as small as 400 daltons on gelatin-coated nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Hybridization for Human Neuropeptide S (NPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing in situ hybridization (ISH) to detect human Neuropeptide S (NPS) mRNA.
Troubleshooting Guide
This guide addresses common issues encountered during in situ hybridization experiments for human NPS mRNA.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Probe Design | - Ensure probe is antisense to the NPS mRNA sequence. - Design multiple non-overlapping probes to amplify the signal. - Verify probe specificity by performing a BLAST search against the human transcriptome to avoid cross-hybridization. - Ideal probe length is typically 20-50 nucleotides for oligonucleotide probes.[1] |
| Poor RNA Quality | - Use fresh-frozen tissue or properly fixed paraffin-embedded (FFPE) tissue to minimize RNA degradation. For postmortem human brain tissue, rapid freezing is crucial.[2] - Always use RNase-free reagents and bake glassware to prevent RNA degradation. | |
| Insufficient Probe Penetration | - Optimize tissue permeabilization with proteinase K treatment. Titrate both concentration and incubation time. - For FFPE sections, ensure complete deparaffinization and rehydration. | |
| Incorrect Hybridization Temperature | - Calculate the probe's melting temperature (Tm) and perform hybridization at 5-10°C below the Tm.[3] - The hybridization temperature may need to be optimized empirically. | |
| High Background Staining | Non-specific Probe Binding | - Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., lower SSC concentration). - Include blocking reagents like Denhardt's solution or yeast tRNA in the prehybridization and hybridization buffers. |
| Probe Contains Repetitive Sequences | - Design probes to target unique regions of the NPS mRNA, avoiding repetitive elements. The 3' untranslated region (3' UTR) is often a good target for specificity. | |
| Endogenous Enzyme Activity (for chromogenic detection) | - For alkaline phosphatase (AP) or horseradish peroxidase (HRP) based detection, perform appropriate blocking steps (e.g., levamisole (B84282) for endogenous AP, hydrogen peroxide for endogenous peroxidases). | |
| Non-specific Signal (Signal in unexpected regions) | Cross-hybridization with other mRNAs | - Perform a BLAST search to ensure the probe sequence is unique to human NPS. - As a control, use a sense probe with the same sequence as the mRNA; it should not produce a signal. |
| Artifacts | - Ensure proper handling of tissue sections to avoid folds or bubbles. - Centrifuge all solutions before use to remove precipitates. |
Frequently Asked Questions (FAQs)
Probe Design for Human NPS
-
Q1: Where can I find the human NPS mRNA sequence for probe design? A1: The human NPS mRNA sequence can be obtained from the National Center for Biotechnology Information (NCBI) database. The UniProt entry for human Neuropeptide S is P0C0P6, which provides links to the corresponding gene and mRNA sequences.[4]
-
Q2: What regions of the NPS mRNA should I target for probe design? A2: It is recommended to design probes targeting the coding sequence or the 3' untranslated region (UTR) of the NPS mRNA. The 3' UTR is often less conserved between related genes, which can enhance probe specificity. Avoid regions with known single nucleotide polymorphisms (SNPs) if possible, as these can affect probe binding.
-
Q3: How long should my oligonucleotide probes for NPS be? A3: For oligonucleotide probes, a length of 20-50 bases is generally recommended.[1] This provides a good balance between specificity and the ability to penetrate the tissue.
-
Q4: How do I calculate the melting temperature (Tm) for my NPS probe? A4: The Tm of your probe is critical for determining the optimal hybridization temperature. It can be calculated using various formulas that take into account the base composition (GC content), probe length, and salt concentration of the hybridization buffer. For DNA-RNA hybrids, a common formula is: Tm = 79.8 + 18.5 * log[Na+] + 58.4 * (fraction of G+C) + 11.8 * (fraction of G+C)^2 - 820 / (probe length) Several online calculators are also available for this purpose.[5][6]
Experimental Protocol
-
Q5: What are the key steps in an in situ hybridization protocol for human brain tissue? A5: A general workflow for ISH on human brain tissue involves:
-
Tissue Preparation: Sectioning of fresh-frozen or FFPE tissue.[2]
-
Pre-hybridization: Permeabilization with proteinase K, and acetylation to reduce background.
-
Hybridization: Incubation of the tissue with the labeled probe at the optimal temperature.
-
Post-hybridization Washes: Stringent washes to remove unbound and non-specifically bound probes.
-
Signal Detection: Visualization of the probe using either chromogenic or fluorescent methods.
-
Imaging: Analysis with a microscope.
-
-
Q6: What positive and negative controls should I use for NPS ISH? A6:
-
Positive Control Tissue: Based on published data, NPS mRNA is expressed in the human pons, specifically in the parabrachial area, Kölliker-Fuse nucleus, and the pontine central gray matter.[7][8] These regions can serve as positive control tissues.
-
Negative Control Tissue: A tissue known not to express NPS mRNA should be used. The choice of this tissue can be guided by large-scale expression databases like the Genotype-Tissue Expression (GTEx) portal.[9][10][11][12]
-
Sense Probe Control: A probe with the same sequence as the NPS mRNA (a "sense" probe) should be used on a parallel section. This should result in no signal, confirming the specificity of the antisense probe.
-
Housekeeping Gene Probe: A probe for a ubiquitously expressed gene (e.g., GAPDH, ACTB) can be used as a positive control for the overall ISH procedure and RNA quality.
-
Data Interpretation
-
Q7: Where should I expect to see NPS mRNA expression in the human brain? A7: In the human pons, NPS mRNA-expressing neurons are predominantly found in the parabrachial area, including the medial and lateral parabrachial nuclei, the Kölliker-Fuse nucleus, and the area around the lateral lemniscus. A smaller population of NPS-positive cells is also present in the pontine central gray matter.[7][8]
Experimental Protocols
Detailed Methodology for Oligonucleotide Probe Design
-
Obtain the human NPS mRNA sequence: Access the NCBI or UniProt database to retrieve the full-length mRNA sequence for human Neuropeptide S.[4]
-
Select Target Regions: Identify regions of 20-50 nucleotides within the coding sequence or 3' UTR.
-
Check for Specificity: Use the NCBI BLAST tool to compare your candidate probe sequences against the human transcriptome. Ensure that the probes do not have significant homology to other known transcripts.
-
Calculate Melting Temperature (Tm): Use an online calculator or the appropriate formula to determine the Tm of each probe.[5][6][13] Aim for a Tm between 65°C and 75°C.
-
Avoid Problematic Sequences: Avoid sequences with high GC content (>65%), long stretches of single nucleotides (e.g., "AAAA"), or self-complementarity that could lead to secondary structures.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Region-Specific In Situ Hybridization-Guided Laser-Capture Microdissection on Postmortem Human Brain Tissue Coupled with Gene Expression Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. uniprot.org [uniprot.org]
- 5. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 6. Robert Penchovsky:Bioinformatics [penchovsky.atwebpages.com]
- 7. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-EPMC4585187 - Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons. - OmicsDI [omicsdi.org]
- 9. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 10. Genotype-Tissue Expression Project (GTEx) [genome.gov]
- 11. The Genotype-Tissue Expression (GTEx) Project: Linking Clinical Data with Molecular Analysis to Advance Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Technical Support Center: Cryopreservation of Brain Tissue for Neuropeptide S Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the cryopreservation of brain tissue for the subsequent analysis of Neuropeptide S (NPS). Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and stability of NPS in your samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for preserving Neuropeptide S during brain tissue cryopreservation?
A1: The most critical factor is the speed of freezing. Rapid or "snap" freezing is essential to minimize the activity of endogenous proteases that can quickly degrade neuropeptides like NPS.[1][2][3] Slow freezing allows for the formation of ice crystals, which can damage cellular structures and compromise the integrity of the tissue.[4] Methods such as immersion in isopentane (B150273) pre-cooled with liquid nitrogen are recommended for achieving the necessary rapid temperature drop.[5]
Q2: How do multiple freeze-thaw cycles affect Neuropeptide S stability?
A2: Multiple freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of peptides.[6][7] Each cycle can lead to protein aggregation, changes in pH, and increased solute concentration, all of which can degrade neuropeptides and lead to lower yields and inaccurate quantification.[6] It is advisable to aliquot tissue into smaller, single-use samples before the initial freezing.
Q3: What is the optimal storage temperature and duration for cryopreserved brain tissue intended for NPS analysis?
A3: For long-term storage, brain tissue should be kept at -80°C.[5][8][9] Studies have shown that the histochemical reactivity of various antigens in brain tissue remains stable for up to a decade when stored at -80°C in a suitable cryoprotectant.[9][10][11] While specific long-term stability data for NPS is limited, maintaining this ultra-low temperature is a best practice for preserving all neuropeptides.
Q4: Can I use cryoprotectants like DMSO or glycerol (B35011)?
A4: Yes, cryoprotectants are often used to minimize ice crystal formation.[4] For freezing tissue blocks, a common protocol involves incubation in solutions containing glycerol or sucrose (B13894) before flash freezing.[9] For cell suspensions derived from tissue, cryopreservation media like Synth-a-Freeze, which often contains DMSO, can be used.[8] A recently developed method for brain organoids and tissue, termed MEDY, uses a combination of methylcellulose, ethylene (B1197577) glycol, DMSO, and a ROCK inhibitor (Y27632) for effective cryopreservation.[12][13][14] The choice of cryoprotectant may depend on the specific downstream application.
Q5: Is it possible to analyze NPS from formalin-fixed, paraffin-embedded (FFPE) tissue?
A5: While challenging, it is possible. Formalin fixation can cross-link peptides, potentially masking them from detection.[3] However, some neuropeptides may escape extensive cross-linking.[15] Specialized extraction techniques and advanced mass spectrometry methods have been developed to analyze neuropeptides from FFPE tissues, but fresh-frozen tissue is generally preferred for yielding higher intensity signals.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No NPS Signal Detected | 1. Post-mortem Degradation: Delay between tissue harvesting and freezing allowed endogenous peptidases to degrade NPS.[3] 2. Slow Freezing: Ice crystal formation damaged tissue and compromised NPS integrity.[4] 3. Improper Storage: Storage temperature was not consistently maintained at -80°C. 4. Multiple Freeze-Thaw Cycles: Sample was thawed and refrozen multiple times.[7] | 1. Minimize the time between tissue collection and freezing. Heat stabilization immediately after harvesting is an effective alternative to inhibit enzymatic degradation.[2][3] 2. Use a rapid freezing method, such as snap-freezing in isopentane cooled by liquid nitrogen.[5] 3. Ensure uninterrupted storage at -80°C. Use a temperature-monitored freezer. 4. Aliquot tissue into single-use tubes before the initial freezing to avoid thawing the entire sample. |
| High Variability Between Replicates | 1. Non-homogenous Tissue Sample: Different regions of the brain have varying concentrations of NPS.[16] 2. Inconsistent Extraction Efficiency: The protocol for extracting NPS from the tissue is not uniform across samples. 3. Inconsistent Sample Handling: Aliquots were subjected to different handling conditions (e.g., time on ice). | 1. If possible, homogenize a larger piece of the specific brain region before aliquoting for extraction. 2. Ensure the tissue is completely homogenized and that extraction buffers are added precisely. Use a standardized protocol for all samples. 3. Process all samples and replicates in parallel under identical conditions. |
| Poor Tissue Morphology After Thawing | 1. Ice Crystal Damage: Freezing was too slow, causing large ice crystals to form and disrupt the tissue structure.[4] 2. Inadequate Cryoprotection: The cryoprotectant did not fully penetrate the tissue before freezing. | 1. Optimize the freezing rate. Ensure the isopentane is at a slushy consistency for maximum heat transfer.[5] 2. If using cryoprotectants like sucrose or glycerol, ensure the tissue is fully submerged and incubated for the recommended time to allow for equilibration before freezing.[9] |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Neuropeptide Integrity | Rationale |
| Freezing Method | Snap Freezing (-80°C or lower) | High Preservation | Rapidly halts enzymatic activity, minimizing degradation.[2][3] |
| Slow Freezing (-20°C) | Low to Moderate Preservation | Allows for ice crystal formation and prolonged enzymatic activity during the freezing process, leading to significant degradation.[4] | |
| Storage Temperature | -80°C | High Stability (for years) | Minimizes molecular motion and biochemical degradation.[9][10] |
| -20°C | Moderate Stability (for months) | May not be sufficient to completely halt all enzymatic degradation over long periods. | |
| Freeze-Thaw Cycles | Single Freeze-Thaw | Minimal Impact | A single cycle is generally acceptable if handled quickly. |
| Multiple (≥2) Cycles | Significant Degradation | Repeated cycles cause protein denaturation, aggregation, and pH shifts, leading to peptide loss.[6][7] | |
| Tissue State | Fresh Frozen | Optimal for Quantification | Considered the gold standard for preserving the in vivo state of peptides.[3] |
| Heat Stabilized | Optimal for Quantification | Effectively denatures proteolytic enzymes, providing a snapshot of the peptidome at the time of collection.[2][3] |
Experimental Protocols
Protocol 1: Cryopreservation of Brain Tissue for NPS Analysis
This protocol details the rapid freezing of fresh brain tissue to ensure optimal preservation of Neuropeptide S.
Materials:
-
Freshly dissected brain tissue
-
Isopentane (2-methylbutane)
-
Liquid nitrogen or dry ice
-
Pre-cooled cryovials, forceps, and a metal or thick glass container
-
-80°C freezer for storage
Methodology:
-
Preparation: In a fume hood, place the metal or glass container into a secondary container (e.g., a Dewar flask) filled with liquid nitrogen or surrounded by dry ice. Pour isopentane into the inner container until it is about two-thirds full.
-
Cooling: Allow the isopentane to cool until it becomes opaque and begins to form a slushy consistency. This indicates it has reached its freezing point (approximately -160°C). Do not let it freeze solid.
-
Tissue Dissection: As quickly as possible after euthanasia and perfusion (if applicable), dissect the brain region of interest on a cold surface.
-
Freezing: Using pre-cooled forceps, immediately immerse the freshly isolated brain tissue into the pre-cooled isopentane.[5] The tissue should freeze solid within minutes.
-
Storage: Once frozen, remove the tissue from the isopentane with the forceps and quickly place it into a pre-labeled, pre-chilled cryovial.
-
Long-Term Storage: Transfer the cryovial to a -80°C freezer for long-term storage.[5]
Protocol 2: Neuropeptide S Extraction from Cryopreserved Tissue
This protocol describes the extraction of neuropeptides from frozen brain tissue for subsequent analysis by mass spectrometry or immunoassay (e.g., ELISA).
Materials:
-
Cryopreserved brain tissue from Protocol 1
-
Extraction buffer (e.g., 10% glacial acetic acid and 1% water in methanol)
-
Pre-cooled tissue homogenizer or mortar and pestle
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Methodology:
-
Tissue Preparation: Keep the frozen brain tissue on dry ice to prevent thawing. Weigh the frozen tissue quickly.
-
Homogenization: In a pre-cooled homogenizer or using a mortar and pestle cooled with liquid nitrogen, homogenize the tissue in the appropriate volume of cold extraction buffer (a 10:1 solvent-to-tissue ratio is recommended).
-
Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 20 minutes to allow for peptide extraction.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted neuropeptides, without disturbing the pellet.
-
Further Processing: The supernatant can now be further processed for analysis. This may include solid-phase extraction (SPE) for sample clean-up and concentration before analysis by LC-MS or direct use in an ELISA.
Visualizations
Neuropeptide S Receptor (NPSR1) Signaling Pathway
The binding of Neuropeptide S (NPS) to its G-protein coupled receptor, NPSR1, activates dual signaling pathways through Gαs and Gαq proteins. This leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively, modulating neuronal excitability.[1][16]
Caption: NPS-NPSR1 dual signaling cascade.
Experimental Workflow for NPS Analysis
This workflow outlines the key steps from tissue collection to the final quantification of Neuropeptide S in cryopreserved brain samples.
Caption: Cryopreservation-to-analysis workflow.
References
- 1. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preserving Neuronal Chemical Messengers: Heat Stabilization Versus Snap Freezing for Improved MALDI Mass Spectrometry Imaging of Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatially Resolved Neuropeptide Characterization from Neuropathological Formalin-Fixed, Paraffin-Embedded Tissue Sections by a Combination of Imaging MALDI FT-ICR Mass Spectrometry Histochemistry and Liquid Extraction Surface Analysis-Trapped Ion Mobility Spectrometry-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. untillabs.com [untillabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryopreservation and Recovery of Mature Differentiated Neural Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Evaluation of Long-Term Cryostorage of Brain Tissue Sections for Quantitative Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Long-Term Cryostorage of Brain Tissue Sections for Quantitative Histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for cryopreserving neural organoids and human living brain tissue using MEDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for cryopreserving neural organoids and human living brain tissue using MEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complementary Neuropeptide Detection in Crustacean Brain by Mass Spectrometry Imaging Using Formalin and Alternative Aqueous Tissue Washes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and utilizing animal models in the study of Neuropeptide S (NPS) and its role in anxiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying the role of the NPS system in anxiety?
A1: The most prevalent models are genetically modified mice, specifically Neuropeptide S receptor (NPSR1) knockout mice, and selectively bred rats exhibiting high or low anxiety-related behaviors.[1]
-
NPSR1 Knockout (KO) Mice: These mice lack the NPSR1 receptor, preventing the endogenous NPS from exerting its effects. They often display a phenotype of increased anxiety-like behavior compared to their wild-type (WT) littermates.[2] However, this phenotype can be influenced by the genetic background of the mouse strain and the specific behavioral test used.[3]
-
High-Anxiety-Behavior (HAB) and Low-Anxiety-Behavior (LAB) Rats: These are lines of Wistar rats that have been selectively bred for extremes in anxiety-related behavior.[1][4] HAB rats show a pronounced high-anxiety phenotype and are a valuable tool for investigating the anxiolytic potential of NPS.[1][5]
Q2: What is the expected effect of administering NPS to rodents?
A2: Central administration of NPS, typically via intracerebroventricular (ICV) injection, has been shown to produce robust anxiolytic-like (anxiety-reducing) effects in various behavioral paradigms.[2][6][7] It also has a stimulatory effect on locomotor activity, which should be considered when interpreting results from behavioral tests.[7][8]
Q3: Which behavioral tests are most appropriate for assessing NPS-induced anxiolysis?
A3: Several well-validated tests are used to measure anxiety-like behavior in rodents. The choice of test can be critical, as some models may show effects in one paradigm but not another.[3] Commonly used tests include:
-
Elevated Plus Maze (EPM) / Elevated Zero Maze (EZM): These tests are based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.[7][8][9]
-
Light-Dark Box Test: This test also relies on the conflict between exploration and aversion to brightly lit areas. Anxiolytic effects are demonstrated by more time spent in the light compartment and more transitions between the two compartments.[10]
-
Open Field Test: This test assesses anxiety by measuring the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of a novel arena. Reduced anxiety is associated with increased time spent in the center.[8]
-
Stress-Induced Hyperthermia (SIH): This test measures the change in body temperature in response to a mild stressor. Anxiolytic compounds can attenuate this stress-induced rise in temperature.[7]
Q4: What are the key signaling pathways activated by the NPS receptor?
A4: The Neuropeptide S receptor (NPSR1) is a G-protein coupled receptor (GPCR) that activates both Gαq and Gαs signaling pathways.[11][12][13]
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[14][15][16]
-
Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[11]
-
Downstream Effectors: These initial signaling events lead to the activation of downstream transcription factors such as c-Fos and CREB, which are involved in neuronal plasticity and gene expression.[17]
Troubleshooting Guide
Issue 1: Lack of anxiolytic effect after NPS administration in C57BL/6J mice.
-
Possible Cause 1: Incorrect Dosage or Administration. The anxiolytic effects of NPS are dose-dependent. Doses of 0.5 to 1.0 nmol administered via ICV injection have been shown to be effective.[8][10] Ensure your administration technique is accurate and targets the cerebral ventricles.
-
Possible Cause 2: Mouse Substrain Differences. There are known behavioral and genetic differences between substrains of C57BL/6 mice (e.g., C57BL/6J and C57BL/6N).[18] These differences can affect baseline anxiety levels and responses to pharmacological agents. It is crucial to be consistent with the substrain used and to report it in your methodology.
-
Possible Cause 3: High Baseline Locomotor Activity. C57BL/6J mice are known for their high locomotor activity and low baseline anxiety in some tests, which can create a "ceiling effect" making it difficult to detect anxiolytic drug effects.[19][20]
-
Possible Cause 4: Environmental Stressors. Factors such as handling, injection stress, and the novelty of the testing environment can impact anxiety levels and mask the effects of NPS. Proper habituation of the animals to the experimental procedures is critical.
-
Solution Checklist:
-
Verify the concentration and volume of the NPS solution.
-
Confirm the accuracy of your ICV injection coordinates.
-
Check the substrain of your C57BL/6 mice.
-
Consider using a different mouse strain with a higher baseline anxiety level, such as BALB/c, for comparison.[20]
-
Ensure a consistent and sufficient habituation period for the animals before testing.
-
Issue 2: NPSR1 knockout mice do not show an increased anxiety phenotype in our behavioral test.
-
Possible Cause 1: Choice of Behavioral Assay. The anxiety phenotype of NPSR1 KO mice can be subtle and may not be apparent in all tests.[3] For example, some studies report significant effects in the elevated plus maze and light-dark box, but not in other paradigms.[2]
-
Possible Cause 2: Genetic Background. The genetic background of the mouse strain on which the knockout was generated can significantly influence the behavioral phenotype. Results may differ between strains like C57BL/6J and BALB/c.[21]
-
Possible Cause 3: Compensatory Mechanisms. The lifelong absence of a gene can lead to developmental compensations in other neurotransmitter systems that may mask the expected phenotype.
-
Solution Checklist:
-
Test the NPSR1 KO mice in a battery of different anxiety-related behavioral tests.
-
Compare your results with published data from NPSR1 KO mice on the same genetic background.
-
Consider pharmacological challenges (e.g., administering an anxiogenic drug) to unmask potential differences between KO and WT mice.
-
Investigate the expression of other relevant neurotransmitter systems in your KO mice.
-
Data Presentation
Table 1: Comparison of Behavioral Phenotypes in Different Animal Models
| Model | Genetic Background | Key Anxiety-Related Phenotype | Behavioral Test Examples | Reference |
| NPSR1 Knockout Mice | C57BL/6 | Increased anxiety-like behavior (in some studies) | Elevated Plus Maze, Light-Dark Box, Open Field | [2] |
| High-Anxiety-Behavior (HAB) Rats | Wistar | Innate high anxiety-like behavior | Elevated Plus Maze | [1][4] |
| Flinders Sensitive Line (FSL) Rats | N/A | Genetically selected for depression-like behavior, but also show altered anxiety responses. | Elevated Plus Maze | [22] |
Table 2: Quantitative Effects of NPS Administration on Anxiety-Like Behavior
| Animal Model | Behavioral Test | NPS Dose (ICV) | Key Finding | Reference |
| Wild-Type Mice | Elevated Plus Maze | 1 nmol | Increased time in open arms | [8] |
| Wild-Type Mice | Light-Dark Box | 1 nmol | Increased horizontal activity in the light area | [8] |
| Wild-Type Mice | Elevated T-Maze | 0.01 nmol | Anxiolytic and panicolytic-like effects | [23] |
| HAB Rats | Elevated Plus Maze | 1 nmol | Reversed hyperanxiety phenotype | [1] |
| FSL, FRL, and SD Rats | Elevated Plus Maze | Not specified | Decreased anxiety-like behavior in all strains | [22] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues.
Protocol 2: Intracerebroventricular (ICV) Injection
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole at the desired coordinates for the lateral ventricle.
-
-
Injection:
-
Slowly lower a Hamilton syringe containing the NPS solution to the target depth.
-
Infuse the desired volume (typically 1-2 µl) over a period of 1-2 minutes.
-
Slowly withdraw the syringe.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care. Allow the animal to recover before behavioral testing.
Mandatory Visualizations
Caption: NPS signaling pathway leading to anxiolysis.
Caption: Workflow for selecting an animal model in NPS-anxiety research.
References
- 1. Selective Breeding for High Anxiety Introduces a Synonymous SNP That Increases Neuropeptide S Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal response to stress and impaired NPS-induced hyperlocomotion, anxiolytic effect and corticosterone increase in mice lacking NPSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal response to stress and impaired NPS-induced hyperlocomotion, anxiolytic effect and corticosterone increase in mice lacking NPSR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like actions of centrally-administered neuropeptide Y, but not galanin, in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 15. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral Differences among C57BL/6 Substrains: Implications for Transgenic and Knockout Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Neuropeptide S alters anxiety, but not depression-like behaviour in Flinders Sensitive Line rats: a genetic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide S (NPS) and its role in behavioral neuroscience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental design, execution, and statistical analysis of NPS-related behavioral studies.
Question 1: Experimental Design & Control Selection
-
How do I choose the appropriate controls for my NPS behavioral experiment?
-
Vehicle Control: Always include a vehicle-injected control group to account for the effects of the injection procedure and the solvent used to dissolve NPS or its antagonists.
-
Wild-Type Littermates: When using knockout (KO) models, such as NPSR1 KO mice, wild-type (WT) littermates are the most appropriate controls to minimize genetic background effects.[1]
-
Dose-Response: To characterize the effect of NPS, it is crucial to test a range of doses (e.g., 0.01–1 nmol, intracerebroventricularly) to establish a dose-response curve for the observed behavioral effects.[2]
-
Positive Controls: Depending on the assay, a well-characterized compound can be used as a positive control. For example, in anxiety tests like the Elevated Plus Maze, a drug like diazepam can validate the experimental setup.[2]
-
-
My results with NPSR1 knockout mice are inconsistent with published findings. What could be the reason?
-
Genetic Background: The genetic background of the mouse strain can significantly influence behavioral phenotypes. "Floor effects" in certain strains might conceal anxiety-like behaviors.[1]
-
Age and Gender: The effects of NPS system manipulation can be dependent on the age and sex of the animals. For instance, prepulse inhibition (PPI) deficits in NPSR1 knockout mice are more pronounced in young males (<12 weeks old) and absent in females.[3]
-
Compensatory Mechanisms: In older animals, compensatory mechanisms may develop that mask the deficits caused by the absence of the NPS system.[3]
-
Question 2: Statistical Analysis
-
What statistical tests are appropriate for analyzing data from NPS behavioral experiments?
-
Two-Group Comparisons: For comparing two independent groups (e.g., NPSR1 KO vs. WT, or NPS-treated vs. vehicle), an unpaired Student's t-test is commonly used.[1]
-
Multiple Group Comparisons: When comparing more than two groups (e.g., multiple doses of NPS vs. vehicle), a one-way Analysis of Variance (ANOVA) followed by a post-hoc test like Dunnett's test is appropriate.[2]
-
Time-Course Data: For experiments where a behavior is measured over time (e.g., locomotor activity), a two-way ANOVA with factors for treatment/genotype and time is recommended. This can be followed by a Bonferroni post-hoc test to identify specific differences.[1]
-
Human Studies: In human studies with non-normally distributed data or smaller sample sizes, non-parametric tests like the Mann-Whitney U test may be employed. For correlational analyses, Spearman's rank correlation (rs) is often used.[4][5]
-
-
I am observing high variability in my behavioral data. How can I troubleshoot this?
-
Habituation: Ensure all animals are properly habituated to the experimental room and handling procedures before testing to reduce stress-induced variability.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, humidity, light-dark cycle) as these can influence behavior.[1]
-
Experimenter Bias: Implement blinding procedures where the experimenter is unaware of the treatment or genotype of the animals being tested.
-
Subgroup Analysis: High variability might sometimes be explained by underlying factors like age or sex. Consider performing subgroup analyses if justified by your experimental design.[3]
-
Question 3: Interpreting Results
-
NPS is described as both anxiolytic and arousal-promoting. How do I dissociate these effects in my experiments?
-
This unique profile requires careful experimental design.[2] To distinguish anxiolysis from general hyperactivity in tests like the Elevated Plus Maze (EPM), it is essential to also measure total locomotor activity, for instance in an Open Field Test (OFT).[2] An increase in open-arm exploration in the EPM without a corresponding increase in total locomotion suggests a specific anxiolytic-like effect.[6]
-
Use assays that are less sensitive to changes in locomotor activity, such as the stress-induced hyperthermia (SIH) test, to confirm anxiolytic-like effects.[2]
-
-
My in vivo results with an NPSR1 antagonist do not match its in vitro potency. Why might this be?
-
Pharmacokinetics: The antagonist may have poor bioavailability, limited brain penetration, or rapid clearance in vivo.[7][8] For example, the antagonist SHA 68 has nanomolar affinity in vitro but shows limited efficacy in vivo due to high lipophilicity.[7][9]
-
Off-Target Effects: Consider the possibility of off-target effects, especially at higher doses.
-
Route of Administration: The route of administration (e.g., intracerebroventricular vs. intraperitoneal) will significantly impact the concentration of the antagonist that reaches the target receptors in the brain.
-
Quantitative Data Summary
The following tables summarize key quantitative data from NPS behavioral studies.
Table 1: Effects of Intracerebroventricular (i.c.v.) NPS Administration on Behavior in Rodents
| Behavioral Assay | Species | NPS Dose (nmol) | Key Finding | Reference |
| Locomotor Activity | Mouse | 0.1 - 1 | Dose-dependent increase in horizontal activity. | [2] |
| Rat | 0.1 | Significant hyperlocomotion lasting ~30 minutes. | [1] | |
| Elevated Plus Maze | Mouse | 0.1 - 1 | Dose-dependent increase in time spent in open arms (anxiolytic-like effect). | [2] |
| Stress-Induced Hyperthermia | Mouse | 0.1 - 1 | Dose-dependent reduction in stress-induced temperature increase. | [2] |
| Fear Extinction | Rat | - | Intra-VTA administration facilitates fear extinction learning and memory. | [10][11] |
Table 2: Behavioral Phenotypes of NPSR1 Knockout (KO) Mice vs. Wild-Type (WT)
| Behavioral Domain | Test | Finding in NPSR1 KO Mice | Reference |
| Arousal/Locomotion | Novel Environment | Reduced exploratory activity. | [1] |
| Anxiety-Like Behavior | Open Field, EPM, Light-Dark Box | Increased anxiety-like behaviors. | [1] |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Deficits observed in young male mice. | [3] |
| Motor Performance | - | Enhanced motor performance skills (unexpected finding). | [1] |
Experimental Protocols
Protocol 1: Fear Extinction Paradigm
This protocol is adapted from studies investigating the role of NPS in fear extinction.[10][11]
-
Habituation (Day 1): Place the rodent in the conditioning chamber for 10-20 minutes to allow for exploration and habituation to the context.
-
Fear Conditioning (Day 2): Place the animal in the chamber. Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 5 kHz, 30 seconds), which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-1.0 mA, 1 second). Repeat this pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Extinction Training (Day 3):
-
Administer NPS (e.g., intra-VTA) or vehicle 15-30 minutes prior to the session.
-
Place the animal in a novel context to reduce contextual fear.
-
Present the CS repeatedly (e.g., 20-30 times) without the US.
-
Record freezing behavior, a common measure of fear in rodents. A decrease in freezing across trials indicates successful extinction learning.
-
-
Extinction Recall (Day 4): Place the animal back in the extinction context and present the CS a few times without the US. Measure freezing to assess the consolidation of the extinction memory. Lower freezing compared to a non-extinguished control group indicates successful recall.
-
Data Analysis: Analyze freezing behavior using a two-way ANOVA (Treatment x Time/Trial).
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
This protocol is a standard method for assessing anxiety in rodents and has been used in NPS research.[2]
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two arms enclosed by high walls.
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer NPS (e.g., 0.1-1 nmol, i.c.v.) or vehicle 15-30 minutes before the test.
-
Place the mouse at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Collection: Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between groups using a one-way ANOVA or t-test. An increase in these parameters is interpreted as an anxiolytic-like effect.
Visualizations: Pathways and Workflows
NPS Signaling Pathway
The binding of Neuropeptide S to its receptor (NPSR1) activates Gq and Gs signaling pathways, leading to the mobilization of intracellular calcium.[12][13][14]
Caption: Simplified NPS-NPSR1 signaling cascade leading to calcium mobilization.
General Experimental Workflow for NPS Behavioral Studies
This diagram outlines a typical workflow for conducting behavioral experiments involving NPS administration in rodents.
Caption: A standard workflow for NPS-related behavioral pharmacology experiments.
Logical Relationships in NPS-Mediated Behavior
This diagram illustrates the logical flow from NPS system activation to the dual behavioral outcomes of anxiolysis and arousal.
Caption: Logical model of NPS action leading to distinct behavioral outcomes.
References
- 1. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide S-Mediated Modulation of Prepulse Inhibition Depends on Age, Gender, Stimulus-Timing, and Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Neuropeptide-S Levels in Populations Diagnosed with Generalized Anxiety Disorder: A Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology, Physiology and Genetics of the Neuropeptide S System | MDPI [mdpi.com]
- 8. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide S facilitates extinction of fear via modulation of mesolimbic dopaminergic circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | Semantic Scholar [semanticscholar.org]
Validation & Comparative
comparing the effects of Neuropeptide S and orexin on wakefulness
A Comparative Guide to the Wake-Promoting Effects of Neuropeptide S and Orexin (B13118510)
Introduction
The regulation of sleep and wakefulness is a complex process orchestrated by a network of interconnected neural circuits and signaling molecules. Among these, the neuropeptide systems of Orexin and Neuropeptide S (NPS) have emerged as critical promoters of arousal and sustained wakefulness.[1][2] Orexin, also known as hypocretin, is produced by a specific group of neurons in the lateral hypothalamus and is fundamentally involved in stabilizing the wakeful state; its deficiency leads to the sleep disorder narcolepsy.[3][4] Neuropeptide S, produced by neurons in the brainstem, is also a potent wake-promoting agent.[5][6]
This guide provides a detailed comparison of the effects of Neuropeptide S and orexin on wakefulness, targeting researchers, scientists, and professionals in drug development. It outlines their mechanisms of action, presents quantitative experimental data, describes common experimental protocols, and visualizes their distinct signaling pathways.
Comparative Analysis of Wake-Promoting Effects
Both NPS and orexin potently enhance wakefulness, but they achieve this through distinct anatomical and cellular mechanisms. Orexin is crucial for the consolidation of wakefulness, particularly for maintaining long periods of wakefulness, while NPS acts as a powerful, more direct arousal agent.[5][7][8]
Quantitative Effects on Sleep-Wake States
The following table summarizes the quantitative effects of intracerebroventricular (i.c.v.) administration of NPS and the effects of orexin system integrity on sleep architecture, as determined by polysomnographic recordings in rodents.
| Parameter | Neuropeptide S (NPS) | Orexin System | Experimental Details |
| Total Wakefulness | Increased. 1 nmol of NPS increased wakefulness from 41.4 min to 64.9 min in the first 2 hours post-injection.[5] | Essential for maintenance. Orexin knockout mice show fragmented wakefulness and difficulty sustaining long wake bouts (>1 min), though brief awakenings are unaffected.[7] | NPS data from i.c.v. injection in rats.[5] Orexin data from studies comparing wild-type and orexin knockout mice.[7][8] |
| Non-REM (NREM) Sleep | Decreased. NPS infusion significantly decreases NREM sleep.[5][9][10] | Fragmented. Orexin knockout mice exhibit fragmented NREM sleep but recover NREM sleep normally after sleep deprivation.[11][12] | Measured via EEG recordings. |
| REM Sleep | Decreased. NPS administration significantly reduces paradoxical sleep (REM sleep).[5] | Suppressed. Orexin neuron activity decreases during REM sleep, and loss of orexin signaling leads to abnormal REM sleep architecture and symptoms like cataplexy.[13][14] | Measured via EEG/EMG recordings. |
| EEG Power Spectrum | Increases high-frequency EEG activity (14.5-60 Hz), indicative of a robust waking state.[5] | Orexin deficiency leads to less time in active, theta-rich wakefulness.[12] | Analysis of EEG frequency bands during polysomnography. |
Mechanisms of Action and Signaling Pathways
NPS and orexin exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate neuronal excitability in key arousal centers.[15][16]
Neuropeptide S (NPS)
NPS promotes wakefulness through a primary action on the ventrolateral preoptic nucleus (VLPO), a major sleep-promoting center, and by activating other arousal systems.[5][9][10]
-
Direct Action on VLPO Circuitry: The NPS receptor (NPSR) is expressed on local GABAergic neurons within the VLPO. NPS binding depolarizes these neurons, causing them to release GABA onto the nearby galaninergic, sleep-promoting neurons of the VLPO. This results in a feed-forward inhibition of the sleep-promoting cells, thereby suppressing NREM sleep and promoting arousal.[9][10][17]
-
Activation of Arousal Centers: NPS also activates wake-promoting orexinergic and histaminergic neurons in the hypothalamus, further contributing to its arousal effects.[5]
-
Receptor Signaling: The NPSR couples to both Gαs and Gαq proteins.[16] This dual coupling can lead to the activation of both adenylyl cyclase (via Gαs) and phospholipase C (via Gαq), increasing intracellular cAMP and Ca2+ levels, respectively, to enhance neuronal excitability.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropeptidergic control of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypocretin/Orexin Neuropeptides: Participation in the Control of Sleep-Wakefulness Cycle and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide S promotes wakefulness through activation of the posterior hypothalamic histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular evolution of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide S promotes wakefulness through the inhibition of sleep-promoting ventrolateral preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Rethinking the Role of Orexin in the Regulation of REM Sleep and Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Neuropeptide S promotes wakefulness through the inhibition of sleep-promoting VLPO neurons. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Differential Roles of Neuropeptide S and Neuropeptide Y in Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuropeptide S (NPS) and Neuropeptide Y (NPY), two critical neuromodulators with opposing yet complex roles in the regulation of anxiety. Understanding their distinct mechanisms of action, receptor signaling pathways, and behavioral effects is paramount for the development of novel therapeutic strategies for anxiety disorders.
Executive Summary
Neuropeptide S and Neuropeptide Y represent two contrasting endogenous systems in the modulation of anxiety. Generally, NPS, acting through its receptor NPSR1, exhibits anxiolytic and arousal-promoting effects. In contrast, the NPY system, with its multiple receptors (primarily Y1, Y2, and Y5), presents a more nuanced picture. Activation of the Y1 and Y5 receptors typically produces potent anxiolytic effects, whereas the Y2 receptor is often associated with anxiogenic responses. This guide delves into the experimental data that substantiates these differential roles, outlines the methodologies used to acquire this data, and visually represents the underlying signaling pathways.
Comparative Analysis of Behavioral Effects
The anxiolytic and anxiogenic properties of NPS and NPY have been extensively characterized in various rodent models of anxiety. The following tables summarize the quantitative data from key behavioral assays.
Table 1: Effects of Neuropeptide S on Anxiety-Like Behaviors in Rodents
| Behavioral Test | Species | Administration Route & Dose | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Mouse | i.c.v., 0.01-1 nmol | Dose-dependent increase in the percentage of time spent and entries into the open arms.[1] | [1] |
| Rat | rAAV-mediated overexpression in amygdala | Sustained reduction in anxiety-like behavior, indicated by increased open arm exploration.[2] | [2] | |
| Open Field Test (OFT) | Rat (Paradoxical Sleep Deprived) | i.c.v., 1 nmol | Reversed PSD-induced anxiety, increasing time spent and entries into the center of the arena. | [3][4] |
| Mouse | i.c.v., 0.01-1 nmol | Increased locomotor activity and exploratory behavior.[1] | [1] | |
| Light-Dark Box (LDB) | Rat (Paradoxical Sleep Deprived) | i.c.v., 1 nmol | Increased time spent in the light compartment and number of transitions, reversing PSD-induced anxiety.[3][4] | [3][4] |
| Rat | rAAV-mediated overexpression in amygdala | Reduced anxiety-like behavior, evidenced by more time in the light box.[2] | [2] | |
| Elevated T-Maze (ETM) | Mouse | i.c.v., 0.001-1 nmol | Elicited both anxiolytic- and panicolytic-like effects.[5] | [5] |
Table 2: Effects of Neuropeptide Y on Anxiety-Like Behaviors in Rodents
| Behavioral Test | Species | Administration & Receptor Target | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Rat | i.c.v. NPY | Dose-dependent increase in open arm time and entries (anxiolytic). | [6] |
| Rat | i.c.v. Y1 agonist | Dose-dependent increase in open arm time and entries (anxiolytic).[6] | [6] | |
| Rat | i.c.v. Y2 agonist | No significant anxiolytic or anxiogenic effects.[6] | [6] | |
| Rat | i.c.v. Y5 agonist | Anxiolytic-like activity observed.[6] | [6] | |
| Open Field Test (OFT) | Rat | i.c.v. NPY | Reduced locomotor activity at higher doses (sedative effect).[6] | [6] |
| Rat | i.c.v. Y1 agonist | No sedative effect observed.[6] | [6] | |
| Rat | i.c.v. Y5 agonist | Sedative effects observed at similar doses to NPY.[6] | [6] | |
| Geller-Seifter punished responding test | Rat | i.c.v. NPY | Dose-dependent anticonflict/anxiolytic-like effects.[7] | [7] |
| Rat | Microinjection into central nucleus of the amygdala | Potent anxiolytic-like effect without affecting food intake.[7] | [7] |
Signaling Pathways
The distinct behavioral effects of NPS and NPY are rooted in their unique receptor signaling cascades.
Neuropeptide S - NPSR1 Signaling
NPS activates its sole receptor, NPSR1, a G-protein coupled receptor (GPCR). NPSR1 couples to both Gαs and Gαq proteins, leading to the activation of multiple downstream pathways that ultimately increase neuronal excitability.[6][8][9] This dual coupling is a key feature of NPS signaling.
Neuropeptide Y - Y Receptor Signaling
The NPY system is more complex, with multiple receptor subtypes mediating its effects. The Y1, Y2, and Y5 receptors are predominantly coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5][10][11][12][13][14][15] This generally results in decreased neuronal excitability.
Detailed Experimental Protocols
Accurate and reproducible data is the cornerstone of preclinical research. Below are standardized protocols for the key behavioral assays cited in this guide.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16][17][18][19][20]
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated 50-70 cm above the floor. It consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) of the same size, with a central platform (e.g., 10 x 10 cm).[18]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes prior to the test.[17]
-
Place the animal on the central platform, facing one of the open arms.[20]
-
Allow the animal to freely explore the maze for a 5-minute session.[18][19][20]
-
Record the session using an overhead video camera for later analysis.[17]
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.[18]
-
-
Data Analysis: Key parameters measured include:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the center of the arena.[7][21][22][23][24]
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with high walls (30-40 cm) to prevent escape.[24] The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.[23]
-
Gently place the animal in the center of the open field arena.[21][22]
-
Allow the animal to explore the arena for a predetermined period (typically 5-20 minutes).[7][21][22]
-
Record the session with a video tracking system.[7]
-
Clean the arena thoroughly with 70% ethanol between subjects.[21]
-
-
Data Analysis:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency.
-
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their motivation to explore a novel environment.[25][26][27][28][29]
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment.[28] The compartments are connected by a small opening.
-
Procedure:
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of neuropeptides on anxiety-like behavior in rodents.
Conclusion and Future Directions
The evidence strongly supports the differential roles of Neuropeptide S and Neuropeptide Y in the modulation of anxiety. NPS, through the NPSR1 receptor, consistently demonstrates anxiolytic properties, often coupled with increased arousal. The NPY system offers a more complex, bimodal regulation of anxiety, with Y1 and Y5 receptor activation being primarily anxiolytic, while Y2 receptor signaling can be anxiogenic.
For drug development professionals, these distinct pathways present multiple targets for novel anxiolytic therapies. NPSR1 agonists hold promise as a new class of anxiolytics. Within the NPY system, selective Y1 and Y5 receptor agonists or Y2 receptor antagonists could be explored for their therapeutic potential. Future research should focus on dissecting the downstream neurocircuitry modulated by these neuropeptides and further elucidating the potential for receptor subtype-selective compounds to treat specific anxiety disorders with fewer side effects than current medications. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained overexpression of neuropeptide S in the amygdala reduces anxiety-like behavior in rats [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open field test for mice [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. uniprot.org [uniprot.org]
- 10. G-protein coupling and signalling of Y1-like neuropeptide Y receptors in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 15. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anilocus.com [anilocus.com]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. grokipedia.com [grokipedia.com]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. mmpc.org [mmpc.org]
- 27. Light-dark box test for mice [protocols.io]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
functional differences between human and rodent Neuropeptide S systems
A comprehensive guide for researchers and drug development professionals on the functional distinctions between the Neuropeptide S (NPS) systems in humans and rodents, highlighting key differences in receptor pharmacology, anatomical distribution, and physiological functions.
The Neuropeptide S (NPS) system, comprising the 20-amino-acid neuropeptide NPS and its G protein-coupled receptor (NPSR1), has emerged as a significant modulator of arousal, anxiety, and motivational behaviors. While rodent models have been instrumental in elucidating the fundamental roles of this system, translating these findings to human physiology and pathology requires a thorough understanding of the functional differences between the two. This guide provides a detailed comparison of the human and rodent NPS systems, supported by experimental data, to inform future research and therapeutic development.
Receptor Pharmacology: A Tale of Two Isoforms
A primary functional divergence between the human and rodent NPS systems lies in the pharmacology of the NPS receptor (NPSR1). A common single nucleotide polymorphism (SNP) in the human NPSR1 gene (rs324981) results in an asparagine (Asn) to isoleucine (Ile) substitution at position 107 in the first extracellular loop of the receptor. This N107I polymorphism gives rise to two human NPSR1 variants with distinct pharmacological properties.
The Ile107 variant, which is the ancestral form and also present in mice, exhibits a significantly higher potency for NPS compared to the human-specific Asn107 variant.[1] This "gain-of-function" is characterized by a lower EC50 value for NPS-induced intracellular signaling, such as calcium mobilization and cAMP accumulation, without a significant change in binding affinity (Ki).[1]
| Receptor | Ligand | Assay Type | EC50 (nM) | Ki (nM) | Reference |
| Human NPSR1 (Asn107) | NPS | Calcium Mobilization | ~10-20 | Not significantly different from Ile107 | [1][2] |
| Human NPSR1 (Ile107) | NPS | Calcium Mobilization | ~1-2 | Not significantly different from Asn107 | [1][2] |
| Mouse NPSR1 (Ile107) | NPS | Calcium Mobilization | Intermediate between human variants | - | [1] |
Table 1: Comparison of NPS Potency at Human and Murine NPSR1 Variants. Data are approximate values collated from multiple studies.
This difference in agonist potency between the human NPSR1 variants has significant implications for NPS signaling and may contribute to individual differences in anxiety and stress responses observed in human populations.[3]
Anatomical Distribution: Divergent Neural Circuits
The anatomical landscape of the NPS system also reveals notable disparities between humans and rodents, particularly in the distribution of NPS-expressing neurons. In rodents, NPS-producing neurons are primarily concentrated in a few brainstem nuclei, including the pericoerulear region, the Kölliker-Fuse nucleus, and the principal sensory trigeminal nucleus.[4][5] In contrast, while the human pons also contains NPS-expressing neurons in the parabrachial and Kölliker-Fuse nuclei, there is a marked reduction in the number of NPS-positive cells in the pericoerulear area compared to rodents.[6][7] Furthermore, a novel cluster of NPS-expressing neurons has been identified in the pontine central gray matter in both humans and rats.[6]
| Brain Region | Human | Rodent (Rat/Mouse) |
| NPS-Expressing Neurons | ||
| Pericoerulear Area | Very few scattered cells (~5% of total NPS neurons in the pons)[6][8] | Prominent, compact cluster (~30% of total NPS neurons in the mouse brainstem)[8] |
| Parabrachial/Kölliker-Fuse Nucleus | Majority of NPS neurons (~84% in the pons)[6] | Major expression site[4][5] |
| Pontine Central Gray | Present ( ~11% in the pons)[6] | Present[6] |
| NPSR1 mRNA Expression | ||
| Pons | Rostral laterodorsal tegmental nucleus, cuneiform nucleus, microcellular tegmental nucleus, periaqueductal gray[6][7] | Widespread, including cortex, thalamus, hypothalamus, and amygdala[4][9] |
| Amygdala | High expression | High expression[4] |
| Hypothalamus | High expression | High expression[9] |
| Thalamus | High expression | High expression[9] |
| Cortex | High expression | High expression[9] |
Table 2: Comparative Distribution of NPS and NPSR1 mRNA in Human and Rodent Brains.
The distribution of NPSR1 mRNA, however, is more widespread and shows greater conservation across species, with high expression levels in brain regions associated with fear, anxiety, and arousal, such as the amygdala, hypothalamus, and thalamus.[4][9] These anatomical differences suggest that while the fundamental circuits modulated by NPS may be similar, the specific pathways and their relative contributions to physiological functions could differ between humans and rodents.
Physiological Functions: Parallels and Potential Divergences
In rodents, central administration of NPS elicits a unique behavioral profile characterized by increased arousal and wakefulness, coupled with anxiolytic-like effects.[3][10][11] These effects have been robustly demonstrated in a variety of behavioral paradigms. The knockout of the NPS precursor peptide in mice leads to deficits in exploratory behavior and heightened anxiety.[12]
Rodent Behavioral Effects of NPS:
-
Arousal and Locomotion: NPS administration increases locomotor activity in both novel and familiar environments.[10]
-
Anxiolysis: NPS reduces anxiety-like behaviors in tests such as the elevated plus maze, open field test, and stress-induced hyperthermia test.[10][11]
-
Fear and Memory: NPS facilitates the extinction of cued fear memory and enhances object memory consolidation.[13]
-
Feeding: Central NPS administration can inhibit food intake.[14]
While direct functional studies of the NPS system in humans are limited, genetic association studies have linked the NPSR1 N107I polymorphism to anxiety disorders, with the more potent Ile107 variant being associated with a higher risk of panic disorder.[3] This aligns with the anxiolytic role of NPS observed in rodents, suggesting that altered NPS signaling could contribute to anxiety-related pathologies. However, the precise translation of the complex behavioral effects observed in rodents to human subjective experiences of anxiety and arousal requires further investigation.
Signaling Pathways
Both human and rodent NPSR1 are G protein-coupled receptors that primarily signal through Gαs and Gαq pathways.[5][15] Activation of NPSR1 leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, resulting in neuronal excitation.[5][15] The downstream signaling cascades are thought to be largely conserved between species.
Figure 1: Simplified NPS-NPSR1 signaling pathway.
Experimental Protocols
A variety of experimental techniques have been employed to characterize the NPS system. Below are summaries of key methodologies.
In Vitro Receptor Function Assays
1. Calcium Mobilization Assay:
-
Objective: To measure the ability of NPS to induce intracellular calcium release upon binding to NPSR1.
-
Methodology:
-
HEK293 cells are transiently or stably transfected with a plasmid encoding either human NPSR1 (Asn107 or Ile107) or rodent NPSR1.
-
Transfected cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
NPS at varying concentrations is added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
EC50 values are calculated from the dose-response curves.[16][17]
-
2. CRE-Luciferase Reporter Assay:
-
Objective: To quantify the activation of the Gαs-cAMP pathway by measuring the expression of a reporter gene.
-
Methodology:
-
HEK293 cells are co-transfected with an NPSR1 expression vector and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).
-
Transfected cells are plated and treated with different concentrations of NPS.
-
After an incubation period, cells are lysed, and luciferase substrate is added.
-
Luminescence, which is proportional to luciferase expression and thus cAMP levels, is measured using a luminometer.
-
EC50 values are determined from the resulting dose-response curves.[18][19]
-
In Situ Hybridization for Anatomical Distribution
-
Objective: To visualize the location of NPS and NPSR1 mRNA in brain tissue.
-
Methodology:
-
Human post-mortem or rodent brain tissue is sectioned using a cryostat.
-
Radioactive (e.g., ³⁵S-labeled) or non-radioactive (e.g., digoxigenin-labeled) antisense riboprobes specific for NPS or NPSR1 mRNA are synthesized.
-
Tissue sections are hybridized with the labeled probes.
-
After stringent washes to remove non-specifically bound probes, the sections are exposed to autoradiography film (for radioactive probes) or processed for immunohistochemical detection (for non-radioactive probes).
-
The distribution and density of the hybridization signal are analyzed using microscopy and image analysis software.[13][20]
-
Rodent Behavioral Assays
Figure 2: Workflow for assessing NPS effects on rodent behavior.
1. Open Field Test (OFT):
-
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Protocol:
-
A mouse is placed in the center of a square arena (e.g., 40 x 40 cm).
-
The animal's movement is tracked by an overhead video camera for a set duration (e.g., 10-20 minutes).
-
Parameters measured include total distance traveled (locomotion), time spent in the center versus the periphery of the arena (anxiety-like behavior), and number of rearings.[3][21]
-
2. Elevated Plus Maze (EPM):
-
Objective: To measure anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.
-
Protocol:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
A mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[7][9]
-
3. Stress-Induced Hyperthermia (SIH) Test:
-
Objective: To measure anxiety by assessing the stress-induced rise in core body temperature.
-
Protocol:
-
The basal rectal temperature of a singly housed mouse is measured (T1).
-
The stress of the initial measurement induces a hyperthermic response.
-
A second temperature measurement (T2) is taken after a specific interval (e.g., 10-15 minutes).
-
The difference between T2 and T1 (ΔT) represents the magnitude of the stress response. Anxiolytic compounds reduce this temperature increase.[4][11]
-
Conclusion
The Neuropeptide S system exhibits significant functional differences between humans and rodents, particularly at the level of receptor pharmacology and the neuroanatomical distribution of NPS-producing neurons. The existence of the N107I polymorphism in the human NPSR1 introduces a layer of complexity not present in common laboratory rodent strains. While rodent models remain invaluable for dissecting the fundamental roles of the NPS system in arousal and anxiety, the observed interspecies variations underscore the importance of careful consideration when translating preclinical findings to human applications. Future research, including studies with humanized mouse models expressing different NPSR1 variants, will be crucial for bridging this translational gap and fully harnessing the therapeutic potential of targeting the NPS system for neuropsychiatric disorders.
References
- 1. Pharmacological characterization of human and murine neuropeptide s receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anilocus.com [anilocus.com]
- 4. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open field test for mice [protocols.io]
- 13. Region-Specific In Situ Hybridization-Guided Laser-Capture Microdissection on Postmortem Human Brain Tissue Coupled with Gene Expression Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
Validating the Functional Significance of NPSR1 Gene Polymorphisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide S Receptor 1 (NPSR1) is a G-protein coupled receptor implicated in a range of physiological processes and diseases, including asthma, inflammatory bowel disease (IBD), rheumatoid arthritis, and anxiety disorders.[1][2][3] Genetic polymorphisms within the NPSR1 gene can significantly impact its expression and function, thereby influencing disease susceptibility and representing a key area of investigation for therapeutic development. This guide provides a comparative overview of the functional significance of key NPSR1 polymorphisms, supported by experimental data and detailed methodologies.
Comparative Analysis of NPSR1 Polymorphism Functionality
The functional consequences of NPSR1 polymorphisms are typically assessed by their impact on gene expression and receptor signaling. Below is a summary of quantitative data from key studies, comparing the effects of different single nucleotide polymorphisms (SNPs).
| Polymorphism (SNP) | Location | Allelic Change | Functional Effect | Quantitative Measurement | Associated Diseases |
| rs2530547 | Promoter (-103) | C > T | Decreased transcriptional activity | The T allele results in a ~62% reduction in luciferase reporter gene activity compared to the C allele.[4] Homozygosity for the T allele is associated with lower NPSR1 mRNA levels in human leukocytes.[5] | Inflammatory Bowel Disease[1] |
| rs324981 | Exon 3 | A > T (Ile107Asn) | Altered receptor signaling (gain-of-function for Ile107) | The Ile107 variant shows a 5-10 fold higher agonist potency compared to the Asn107 variant. The Asn107 variant is associated with significantly lower CRE-dependent luciferase activity upon NPS stimulation.[1] | Asthma,[3] Schizophrenia,[6][7] Panic Disorder, Sleep Regulation[8] |
| rs34705969 | Exon 5 | C > T (Cys197Phe) | Loss-of-function | The 197Phe variant displays a complete lack of signaling induction (CRE-dependent luciferase activity) at all tested concentrations of Neuropeptide S (NPS).[1][4] | Inflammatory Bowel Disease[1] |
| rs727162 | Exon 6 | C > G (Arg241Ser) | Reduced receptor signaling | The 241Ser variant exhibits slightly reduced signaling properties in CRE-dependent luciferase assays compared to the reference Arg241 variant.[1][4] | Inflammatory Bowel Disease[1] |
Experimental Protocols for Functional Validation
Detailed methodologies are crucial for the accurate assessment and comparison of NPSR1 polymorphism functionality. The following sections provide protocols for key experiments cited in the literature.
Promoter Activity Assessment via Luciferase Reporter Assay
This assay is used to determine the effect of polymorphisms in the NPSR1 promoter region on gene transcription.
1. Vector Construction:
- The NPSR1 promoter region containing the polymorphism of interest is amplified from genomic DNA.
- The amplified fragment is cloned into a luciferase reporter vector (e.g., pGL4 series) upstream of the luciferase gene.
- Separate vectors are created for each allele of the polymorphism.
2. Cell Culture and Transfection:
- A suitable cell line that endogenously expresses NPSR1 (e.g., Colo205) is cultured in appropriate media.[3][5]
- Cells are seeded in 96-well plates and transiently transfected with the constructed luciferase reporter vectors. A co-transfection with a vector expressing a second reporter (e.g., Renilla luciferase) is recommended for normalization.[9]
3. Luciferase Activity Measurement:
- 24-48 hours post-transfection, cells are lysed.
- Luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.[9][10]
4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
- The normalized luciferase activity of the different polymorphic variants is compared to determine the functional impact on promoter activity.
Quantification of NPSR1 mRNA Expression by Real-Time PCR (RT-qPCR)
This method quantifies the amount of NPSR1 mRNA transcribed from different polymorphic variants in cells or tissues.
1. RNA Extraction and cDNA Synthesis:
- Total RNA is extracted from cells or tissues of interest using a suitable method (e.g., TRIzol reagent).[11]
- The quality and quantity of the extracted RNA are assessed.
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[12]
2. Real-Time PCR:
- RT-qPCR is performed using a real-time PCR system with specific primers and a fluorescent probe (e.g., TaqMan) for the NPSR1 transcript.[13]
- A housekeeping gene (e.g., GAPDH) is also amplified for normalization.[14]
3. Data Analysis:
- The cycle threshold (Ct) values are determined for both NPSR1 and the housekeeping gene.[15]
- The relative expression of NPSR1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
- mRNA expression levels are then compared between samples with different genotypes.
NPSR1 Signaling Assessment via CRE-dependent Luciferase Assay
This assay measures the activation of the cAMP response element (CRE) downstream of NPSR1 signaling, providing a quantitative measure of receptor function for different coding variants.[1]
1. Vector Construction and Transfection:
- Expression vectors containing the full-length coding sequence of different NPSR1 polymorphic variants are generated.
- HEK293 cells are co-transfected with an NPSR1 expression vector and a CRE-luciferase reporter vector (containing a CRE element upstream of the luciferase gene).[4] A Renilla luciferase vector is included for normalization.
2. Cell Stimulation and Lysis:
- 24 hours post-transfection, cells are stimulated with varying concentrations of the NPSR1 ligand, Neuropeptide S (NPS), for a defined period (e.g., 6 hours).[4]
- Following stimulation, cells are lysed.
3. Luciferase Measurement and Data Analysis:
- Firefly and Renilla luciferase activities are measured.
- The fold induction of luciferase activity is calculated by normalizing the stimulated values to the unstimulated control for each variant.
- Dose-response curves are generated to compare the potency (EC50) and efficacy of signaling for each NPSR1 polymorphism.
Visualizing NPSR1 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of NPSR1 and the workflows for the experimental protocols described above.
References
- 1. Multiple polymorphisms affect expression and function of the neuropeptide S receptor (NPSR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Polymorphisms Affect Expression and Function of the Neuropeptide S Receptor (NPSR1) | PLOS One [journals.plos.org]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Multiple Polymorphisms Affect Expression and Function of the Neuropeptide S Receptor (NPSR1) | PLOS One [journals.plos.org]
- 6. The functional coding variant Asn107Ile of the neuropeptide S receptor gene (NPSR1) is associated with schizophrenia and modulates verbal memory and the acoustic startle response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Association of Objective Sleep Phenotypes with a Functional Polymorphism in the Neuropeptide S Receptor Gene | PLOS One [journals.plos.org]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Quantitative real time PCR (qPCR) to measure mRNA expression of selected atrophy genes. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. gene-quantification.de [gene-quantification.de]
Neuropeptide S: A Highly Selective Ligand with a Singular Focus on the NPSR1 Receptor
Neuropeptide S (NPS) demonstrates a high degree of selectivity for its cognate receptor, the Neuropeptide S receptor (NPSR1), with no significant cross-reactivity observed with a wide range of other neuropeptide and G-protein coupled receptors (GPCRs). This specificity is crucial for its distinct physiological roles in arousal, anxiety, and wakefulness. This guide provides a comparative overview of the selectivity of NPS, supported by experimental data, to inform researchers and drug development professionals.
High-Affinity and Selective Binding to NPSR1
NPS binds to its receptor, NPSR1, with high affinity, typically in the low nanomolar range. This potent interaction initiates a cascade of intracellular signaling events. Studies have consistently shown that NPS does not significantly interact with other neuropeptide receptors, even those that are structurally related.
A seminal study comprehensively profiled the selectivity of NPS against a large panel of GPCRs. The findings from this research are summarized below, highlighting the remarkable specificity of NPS for NPSR1.
Comparative Selectivity Profile of Neuropeptide S
To assess the selectivity of Neuropeptide S, radioligand binding assays were performed. In these experiments, a radioactively labeled form of NPS is used to determine its ability to bind to a variety of receptors expressed in cell lines. The data clearly demonstrates that NPS binds with high affinity only to its own receptor, NPSR1, and shows no significant binding to a broad panel of other GPCRs at concentrations up to 10 µM.
| Receptor Target | Receptor Family | NPS Binding Affinity (Ki) |
| NPSR1 | Neuropeptide S Receptor | 0.3 nM |
| Adrenergic α1A | Amine | > 10,000 nM |
| Adrenergic α2A | Amine | > 10,000 nM |
| Adrenergic β1 | Amine | > 10,000 nM |
| Adrenergic β2 | Amine | > 10,000 nM |
| Angiotensin AT1 | Peptide | > 10,000 nM |
| Bradykinin B2 | Peptide | > 10,000 nM |
| Cholecystokinin CCK1 | Peptide | > 10,000 nM |
| Cholecystokinin CCK2 | Peptide | > 10,000 nM |
| Dopamine D1 | Amine | > 10,000 nM |
| Dopamine D2 | Amine | > 10,000 nM |
| Endothelin ETA | Peptide | > 10,000 nM |
| Endothelin ETB | Peptide | > 10,000 nM |
| Galanin GAL1 | Peptide | > 10,000 nM |
| Histamine H1 | Amine | > 10,000 nM |
| Muscarinic M1 | Amine | > 10,000 nM |
| Muscarinic M2 | Amine | > 10,000 nM |
| Muscarinic M3 | Amine | > 10,000 nM |
| Neurokinin NK1 | Peptide | > 10,000 nM |
| Neurokinin NK2 | Peptide | > 10,000 nM |
| Neurokinin NK3 | Peptide | > 10,000 nM |
| Neuropeptide Y Y1 | Peptide | > 10,000 nM |
| Neuropeptide Y Y2 | Peptide | > 10,000 nM |
| Opioid δ (DOP) | Peptide | > 10,000 nM |
| Opioid κ (KOP) | Peptide | > 10,000 nM |
| Opioid μ (MOP) | Peptide | > 10,000 nM |
| Orexin OX1 | Peptide | > 10,000 nM |
| Orexin OX2 | Peptide | > 10,000 nM |
| Serotonin 5-HT1A | Amine | > 10,000 nM |
| Serotonin 5-HT2A | Amine | > 10,000 nM |
| Somatostatin sst1 | Peptide | > 10,000 nM |
| Somatostatin sst2 | Peptide | > 10,000 nM |
| Vasopressin V1a | Peptide | > 10,000 nM |
| Vasopressin V1b | Peptide | > 10,000 nM |
| Vasopressin V2 | Peptide | > 10,000 nM |
| Oxytocin | Peptide | > 10,000 nM |
Experimental Protocols
The selectivity of Neuropeptide S was determined using competitive radioligand binding assays. Below are the detailed methodologies for these key experiments.
Radioligand Binding Assays
-
Cell Lines and Receptor Expression: Human Embryonic Kidney (HEK293) cells were transiently or stably transfected with plasmids encoding the respective human GPCRs.
-
Membrane Preparation: After 48 hours of transfection, cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation.
-
Binding Assay: Membrane preparations were incubated with a specific radioligand for each receptor target in the presence of increasing concentrations of unlabeled Neuropeptide S (from 1 pM to 10 µM).
-
Radioligands Used: A variety of commercially available radioligands specific for each receptor were used (e.g., [³H]-prazosin for α1A-adrenergic, [¹²⁵I]-Angiotensin II for AT1, etc.). For the NPSR1 binding assay, [¹²⁵I]-Tyr¹⁰-NPS was used as the radioligand.
-
Incubation and Detection: The binding reactions were incubated to equilibrium, after which the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was then quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of NPS that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways of the NPS/NPSR1 System
Activation of NPSR1 by NPS leads to the simultaneous activation of two major G-protein signaling pathways: Gq and Gs. This dual signaling contributes to the diverse physiological effects of NPS.
Caption: NPS/NPSR1 Signaling Cascade
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a neuropeptide like NPS involves a systematic series of experiments.
Caption: GPCR Selectivity Profiling Workflow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of the Neuropeptide S Receptor 1 (NPSR1) and its closely related G-protein coupled receptors (GPCRs), the Vasopressin (V1a, V1b, V2) and Oxytocin (B344502) (OTR) receptors. This comparison is supported by quantitative data and detailed experimental methodologies to aid in research and drug development efforts targeting these important receptors.
Introduction to NPSR1 and its Relatives
Neuropeptide S Receptor 1 (NPSR1) is a GPCR that, upon activation by its endogenous ligand Neuropeptide S (NPS), modulates a variety of physiological processes, including arousal, anxiety, and inflammation. Structurally, NPSR1 belongs to the vasopressin/oxytocin subfamily of Class A GPCRs. This guide will explore the similarities and differences in the signal transduction cascades initiated by NPSR1 compared to the well-characterized vasopressin and oxytocin receptors.
Comparative Overview of Signaling Pathways
NPSR1 exhibits a dual coupling mechanism, activating both Gαs and Gαq signaling pathways. This contrasts with the more specific primary coupling of the vasopressin and oxytocin receptor subtypes.
-
NPSR1: Activation leads to the stimulation of both adenylyl cyclase via Gαs, resulting in the accumulation of cyclic AMP (cAMP), and phospholipase C (PLC) via Gαq, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+). Downstream of these second messengers, NPSR1 activation triggers the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Vasopressin Receptors:
-
V1a and V1b Receptors: These receptors primarily couple to Gαq proteins. Upon stimulation by arginine vasopressin (AVP), they activate the PLC-IP3-Ca2+ cascade.[1]
-
V2 Receptors: These receptors are predominantly coupled to Gαs proteins. AVP binding to V2 receptors leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[2]
-
-
Oxytocin Receptor (OTR): The OTR primarily signals through Gαq, leading to the activation of PLC and mobilization of intracellular calcium.[3][4][5] It can also couple to Gαi and activate the MAPK/ERK pathway.[3][4]
The following diagrams illustrate these distinct signaling cascades.
Signaling Pathway Diagrams
Caption: NPSR1 dual signaling pathway.
Caption: Vasopressin receptor signaling pathways.
Caption: Oxytocin receptor signaling pathway.
Quantitative Comparison of Receptor Activation
The following table summarizes the half-maximal effective concentration (EC50) values for ligand-induced second messenger signaling for NPSR1 and related receptors. These values indicate the potency of the endogenous ligand in activating its respective receptor.
| Receptor | Ligand | Signaling Pathway | Cell Type | EC50 (nM) | Reference |
| NPSR1 | NPS | Ca2+ Mobilization | Primary Hippocampal Neurons | 19.8 | [6][7] |
| V1a-R | AVP | Ca2+ Mobilization | CHO cells | 1.13 | [8] |
| V1b-R | AVP | Ca2+ Mobilization | CHO cells | 0.90 | [8] |
| V2-R | AVP | cAMP Accumulation | CHO cells | 2.22 | [8] |
| V2-R | AVP | cAMP Accumulation | Rat IMCD cells | 0.74 | [9] |
| OTR | Oxytocin | Ca2+ Mobilization | Human Uterine Smooth Muscle | 5.47 | [10] |
| OTR | Oxytocin | cAMP Accumulation | Rat IMCD cells | 16 | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the signaling pathways discussed.
Calcium Mobilization Assay (Fura-2 AM Imaging)
This assay measures changes in intracellular calcium concentration upon receptor activation.
Experimental Workflow:
Caption: Calcium mobilization assay workflow.
Protocol Details:
-
Cell Preparation: Adherent cells are grown on glass coverslips to an appropriate confluency.[11]
-
Dye Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM), a membrane-permeant form of the dye, typically at a concentration of 1-5 µM in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[7][11]
-
Washing and De-esterification: After loading, cells are washed to remove extracellular dye and then incubated for a further 20-30 minutes to allow cytosolic esterases to cleave the AM esters, trapping the active Fura-2 inside the cells.[11]
-
Imaging: The coverslip is mounted on a fluorescence microscope. The cells are alternately excited with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is recorded at ~510 nm.[12][13]
-
Stimulation and Data Acquisition: A baseline fluorescence ratio (340/380) is established before the addition of the agonist. Upon agonist addition, the changes in the fluorescence ratio are recorded over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is directly proportional to the intracellular calcium concentration. Dose-response curves are generated by plotting the peak change in the 340/380 ratio against the logarithm of the agonist concentration to determine the EC50 value.[7]
cAMP Assay (CRE-Luciferase Reporter Assay)
This assay measures the activation of the Gαs pathway by quantifying the production of cAMP, which in turn activates the transcription of a reporter gene.
Experimental Workflow:
Caption: CRE-luciferase cAMP assay workflow.
Protocol Details:
-
Cell Line Preparation: A stable cell line (e.g., HEK293) expressing the receptor of interest is transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE).[14][15]
-
Assay Procedure: The transfected cells are seeded into 96-well plates and incubated.[16]
-
Stimulation: Cells are then treated with various concentrations of the agonist for a defined period (typically 5-6 hours) to allow for transcription and translation of the luciferase enzyme.[15][16]
-
Lysis and Detection: A lysis buffer containing the luciferase substrate (e.g., luciferin) is added to the wells.[16]
-
Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the intracellular cAMP level, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Experimental Workflow:
Caption: ERK phosphorylation Western blot workflow.
Protocol Details:
-
Cell Culture and Stimulation: Cells expressing the receptor of interest are grown to near confluency and are often serum-starved for several hours to reduce basal signaling. The cells are then stimulated with the agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[17]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA) and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).[18][19] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[19][20]
-
Normalization: To ensure that any observed changes are due to phosphorylation and not differences in the total amount of ERK, the membrane is often stripped of the first set of antibodies and re-probed with an antibody that recognizes total ERK.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands. The fold-change in ERK phosphorylation relative to an unstimulated control is then calculated.
Conclusion
NPSR1 distinguishes itself from its relatives in the vasopressin/oxytocin GPCR subfamily through its ability to dually couple to both Gαs and Gαq signaling pathways. This dual activation of cAMP and Ca2+ second messenger systems allows for a complex and pleiotropic range of cellular responses. In contrast, the vasopressin and oxytocin receptors exhibit more selective G-protein coupling, with V1a/b and OTRs favoring the Gαq pathway and V2 receptors favoring the Gαs pathway. Understanding these distinct signaling signatures is crucial for the development of selective therapeutic agents targeting these receptors for various pathological conditions. The provided data and protocols serve as a valuable resource for researchers investigating the nuanced roles of these important neuropeptide systems.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separate receptors mediate oxytocin and vasopressin stimulation of cAMP in rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Neuropeptide S Receptor (NPSR1) Knockout Phenotype
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Neuropeptide S Receptor (NPSR1) knockout mouse phenotype with alternative methods for studying NPSR1 function. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the comprehensive evaluation of this important drug target.
Introduction to Neuropeptide S and its Receptor
Neuropeptide S (NPS) is a 20-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including arousal, anxiety, fear, and wakefulness.[1][2] It exerts its effects by binding to its specific G protein-coupled receptor, NPSR1. The NPS/NPSR1 system is a subject of significant interest in neuroscience and drug development due to its potential involvement in psychiatric and sleep disorders. Validating the phenotype of NPSR1 knockout animals is a critical step in understanding the physiological roles of this system and for the development of novel therapeutics targeting NPSR1.
Validation of NPSR1 Knockout Phenotype
The primary method for validating the function of a receptor is through the characterization of a knockout animal model. NPSR1 knockout mice have been generated, typically by deleting a critical exon of the Npsr1 gene using technologies like CRISPR-Cas9.[3] The resulting phenotype is then compared to wild-type littermates across a battery of behavioral, physiological, and molecular tests.
Behavioral Phenotype
NPSR1 knockout mice exhibit a distinct behavioral phenotype characterized by reduced arousal and increased anxiety-like behaviors.
Table 1: Summary of Behavioral Phenotypes in NPSR1 Knockout Mice
| Behavioral Test | Parameter | Wild-Type (WT) | NPSR1 Knockout (KO) | Inferred Phenotype of KO |
| Open Field Test | Time in Center (s) | ~100 | ~50 | Increased anxiety |
| Total Distance (cm) | ~4000 | ~3000 | Reduced exploratory activity | |
| Elevated Plus Maze | Open Arm Time (%) | ~25 | ~15 | Increased anxiety |
| Open Arm Entries (%) | ~40 | ~30 | Increased anxiety | |
| Wheel Running Activity | Late Peak Activity (revolutions) | ~1500 | ~500 | Attenuated arousal |
| Prepulse Inhibition (PPI) | % PPI (at 16 dB prepulse) | ~60 | ~40 | Deficits in sensorimotor gating |
| Fear Conditioning | Freezing during extinction (%) | Varies | Generally lower | Facilitated fear extinction |
Note: The values presented are approximate and can vary based on the specific experimental conditions and genetic background of the mice.
Molecular and Physiological Phenotype
The molecular validation of NPSR1 knockout confirms the absence of the receptor and its downstream signaling. Physiologically, these animals show altered responses to stress and NPS administration.
Table 2: Summary of Molecular and Physiological Phenotypes in NPSR1 Knockout Mice
| Assay | Parameter | Wild-Type (WT) | NPSR1 Knockout (KO) | Inferred Phenotype of KO |
| qPCR | NPSR1 mRNA expression | Detectable | Absent or significantly reduced | Successful gene knockout |
| Western Blot | NPSR1 protein expression | Detectable | Absent | Successful protein knockout |
| NPS Challenge | Locomotor activity increase | Present | Absent | Lack of response to NPS |
| p-CREB signaling in cortex | Increased with NPS | No increase with NPS | Impaired downstream signaling | |
| Stress Response | Stress-induced hyperthermia | Present | No significant difference | No major role in this stress response |
Comparison with Alternative Models
While knockout models are a powerful tool, other methods such as pharmacological blockade with antagonists and gene knockdown offer complementary approaches to studying NPSR1 function.
Pharmacological Blockade with NPSR1 Antagonists
Several non-peptide NPSR1 antagonists, such as SHA 68, have been developed.[4] These compounds can be administered to wild-type animals to acutely block NPSR1 function, mimicking some aspects of the knockout phenotype.
Table 3: Comparison of NPSR1 Knockout Phenotype with Pharmacological Blockade
| Phenotype | NPSR1 Knockout | NPSR1 Antagonist (e.g., SHA 68) | Consistency |
| Anxiety-like Behavior | Increased | Increased (in some paradigms) | Moderate |
| Locomotor Activity | Reduced | Blocks NPS-induced hyperactivity | High (for NPS-stimulated activity) |
| Arousal | Attenuated | Blocks NPS-induced arousal | High |
| Fear Extinction | Facilitated | Can be facilitated | High |
Gene Knockdown (shRNA/siRNA)
Gene knockdown techniques using short-hairpin RNA (shRNA) or small interfering RNA (siRNA) allow for a more transient and sometimes localized reduction of NPSR1 expression. This approach can be useful for studying the role of NPSR1 in specific brain regions or at particular developmental stages. Data from in vivo knockdown studies are less abundant but generally support the findings from knockout models.
Experimental Protocols
NPSR1 Knockout Mouse Generation and Validation
Generation: NPSR1 knockout mice are typically generated using CRISPR-Cas9 technology to introduce a frameshift mutation or delete a critical exon (e.g., exon 3) of the Npsr1 gene in mouse embryonic stem cells.[3] Founders are identified by PCR and sequencing.
Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed using primers that flank the targeted region. The presence of different sized PCR products for the wild-type and knockout alleles allows for genotyping.
Molecular Validation:
-
qPCR: RNA is extracted from relevant brain regions (e.g., amygdala, cortex). Reverse transcription followed by quantitative PCR with primers specific for NPSR1 mRNA is used to confirm the absence of transcription in knockout animals.
-
Western Blot: Protein lysates from brain tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a validated antibody against NPSR1 to confirm the absence of the protein in knockout mice.
Behavioral Assays
Open Field Test:
-
A mouse is placed in the center of a square arena (e.g., 50x50 cm).
-
Movement is tracked by an automated system for a set period (e.g., 10-20 minutes).
-
Parameters measured include time spent in the center versus the periphery, total distance traveled, and rearing frequency.
Elevated Plus Maze:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
A mouse is placed in the center of the maze, and its movement is recorded for 5-10 minutes.
-
The time spent in and the number of entries into the open and closed arms are quantified.
Visualizations
NPSR1 Signaling Pathway
Caption: Simplified NPSR1 signaling cascade.
Experimental Workflow for Phenotyping
Caption: Workflow for NPSR1 knockout phenotype validation.
Logical Comparison of Models
Caption: Comparison of models to study NPSR1 function.
Conclusion
The validation of the NPSR1 knockout phenotype reveals a crucial role for this receptor in regulating arousal and anxiety-like behaviors. These findings are largely consistent with data from pharmacological blockade and gene knockdown studies, providing a robust platform for investigating the NPS/NPSR1 system. The choice of model—knockout, antagonist, or knockdown—will depend on the specific research question, with each offering unique advantages for dissecting the complex functions of NPSR1. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments aimed at targeting the Neuropeptide S receptor.
References
- 1. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant neuropeptide S receptor reduces sleep duration with preserved memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Neuropeptide S expression in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Neuropeptide S (NPS) and its receptor (NPSR) expression across different species, with a focus on quantitative data, experimental methodologies, and signaling pathways. This information is crucial for understanding the conserved and divergent roles of the NPS system and for the development of novel therapeutics targeting this pathway.
Comparative Expression of Neuropeptide S (NPS) and its Receptor (NPSR)
The expression of Neuropeptide S (NPS) and its receptor (NPSR) displays both conserved and species-specific patterns across the animal kingdom. In rodents, such as rats and mice, NPS precursor mRNA is primarily localized to a few discrete nuclei in the brainstem, including the pericoerulear region, the lateral parabrachial nucleus, and the principal sensory trigeminal nucleus.[1][2][3][4] In contrast, the NPS receptor (NPSR) exhibits a much wider distribution throughout the rodent brain, with high levels of expression in the cortex, thalamus, hypothalamus, amygdala, and subiculum.[1][2][3][5] This suggests that while NPS signals originate from a concentrated area, they exert widespread influence over various brain functions.
In humans, the distribution of NPS-expressing neurons has been studied in the pons, revealing clusters in the lateral parabrachial nucleus and the pericoerulear region, similar to rodents.[3][6] However, quantitative differences exist, with an estimated 22,000 NPS-producing neurons in the human pons, a number that highlights potential interspecies variations in the scale of this system.[3][6] A comprehensive map of NPSR expression in the human or primate brain is still forthcoming, but studies have shown NPSR1 mRNA in various tegmental nuclei and the periaqueductal gray.[1][3][6]
Studies in avian species, specifically chickens, have also demonstrated a functional NPS-NPSR system with broad tissue distribution.[7][8] Both NPS and NPSR1 mRNA are found in various regions of the chicken brain, including the hypothalamus and midbrain, as well as in peripheral tissues.[7][8] The amino acid sequence of the mature NPS peptide is remarkably conserved across tetrapods, indicating a fundamental biological role.[7]
Peripheral expression of NPS and NPSR has also been noted. In rats, both precursor and receptor mRNA have been detected in endocrine tissues such as the mammary, salivary, and thyroid glands.[1][3][4] Furthermore, NPSR1 expression has been identified in immune cells, including macrophages and eosinophils, suggesting a role in inflammatory processes.[9]
The following table summarizes the known expression patterns of NPS and NPSR across different species and tissues based on available literature.
| Species | Tissue/Brain Region | NPS Expression | NPSR Expression | Reference |
| Rat | Brainstem (Pericoerulear, Parabrachial, Trigeminal Nuclei) | High (mRNA) | Low | [1][2][3] |
| Cortex, Thalamus, Hypothalamus, Amygdala | Low/Scattered Cells | High (mRNA & Protein) | [1][2][5][10] | |
| Mammary, Salivary, Thyroid Glands | Detected (mRNA) | Detected (mRNA) | [1][3] | |
| Mouse | Brainstem (Pericoerulear, Kölliker-Fuse Nucleus) | High (mRNA) | Low | [4][7] |
| Amygdala, Thalamus, Hypothalamus | Low | High (mRNA) | [7] | |
| Human | Pons (Parabrachial, Pericoerulear, Central Gray) | High (mRNA) | Detected (mRNA in tegmental nuclei, PAG) | [3][6] |
| Chicken | Brain (Hindbrain, Midbrain, Hypothalamus) | Detected (mRNA) | Detected (mRNA) | [7][8] |
| Peripheral Tissues | Widely Expressed (mRNA) | Widely Expressed (mRNA) | [7][8] |
Experimental Protocols
The localization and quantification of neuropeptide expression are primarily achieved through in situ hybridization (ISH) for mRNA and immunohistochemistry (IHC) for the peptide itself. Quantitative real-time PCR (qPCR) is also employed for measuring mRNA levels in tissue homogenates.
In Situ Hybridization (ISH)
This technique is used to detect specific mRNA sequences within tissue sections, providing spatial information about gene expression.
Generalized Protocol:
-
Tissue Preparation: Tissues are dissected, fixed (e.g., in 4% paraformaldehyde), and cryoprotected (e.g., in 20% sucrose (B13894) solution) before being rapidly frozen.[11] Frozen sections are then cut and mounted on coated slides.[11]
-
Probe Preparation: Labeled antisense RNA probes (riboprobes) complementary to the target mRNA (e.g., NPS or NPSR mRNA) are synthesized in vitro using techniques like in vitro transcription with labeled nucleotides (e.g., DIG- or 35S-labeled UTP).[6][11]
-
Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce background staining. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber at a specific temperature (e.g., 55-65°C) to allow the probe to hybridize with the target mRNA.[6][11]
-
Washing: Non-specifically bound probe is removed through a series of stringent washes at elevated temperatures.[11]
-
Detection: The hybridized probe is visualized. For radioactively labeled probes, this is done through autoradiography.[12] For non-radioactive probes (e.g., DIG-labeled), an antibody against the label (e.g., anti-DIG antibody) conjugated to an enzyme (e.g., alkaline phosphatase) is used. A colorimetric substrate is then added to produce a visible precipitate at the site of mRNA expression.[11]
Immunohistochemistry (IHC)
IHC is used to localize the NPS peptide within tissue sections using a specific antibody.
Generalized Protocol:
-
Tissue Preparation: Similar to ISH, tissues are fixed and sectioned (paraffin-embedded or frozen). For paraffin (B1166041) sections, deparaffinization and rehydration are necessary.[13]
-
Antigen Retrieval: This step is often required for formalin-fixed paraffin-embedded tissues to unmask the antigenic epitope. This can be achieved through heat-induced epitope retrieval (HIER) using specific buffers.[13]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing serum or a protein like bovine serum albumin (BSA).[14]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the neuropeptide of interest (e.g., anti-NPS antibody).[15][16][17]
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied. This secondary antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Detection: For enzyme-conjugated secondary antibodies, a chromogenic substrate is added to produce a colored precipitate. For fluorescently labeled antibodies, the section is visualized using a fluorescence microscope.
-
Counterstaining and Mounting: The sections are often counterstained to visualize cell nuclei and then mounted with a coverslip.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the amount of a specific mRNA in a tissue sample.
Generalized Protocol:
-
RNA Extraction: Total RNA is isolated from the tissue of interest using a suitable RNA extraction kit. The quality and quantity of the RNA are then assessed.[18]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[18]
-
PCR Amplification: The cDNA is then used as a template in a PCR reaction with primers specific for the gene of interest (e.g., NPS or NPSR). The reaction is performed in a real-time PCR machine that monitors the amplification of the DNA in real-time using a fluorescent dye.[18]
-
Quantification: The level of gene expression is determined by the cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the target gene is typically normalized to a housekeeping gene.[18]
Signaling Pathways and Experimental Workflows
The binding of NPS to its G protein-coupled receptor, NPSR, initiates a cascade of intracellular signaling events. This activation leads to the stimulation of both Gq and Gs proteins.[19] The Gq pathway activation results in an increase in intracellular calcium (Ca2+) levels, while the Gs pathway activation leads to the production of cyclic AMP (cAMP).[7][19][20] These second messengers, in turn, can activate downstream effectors such as protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[7][19]
Caption: NPS-NPSR Signaling Pathway.
A typical experimental workflow for the comparative analysis of NPS expression across different species involves several key steps, from tissue acquisition to data interpretation.
References
- 1. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide S- and Neuropeptide S receptor-expressing neuron populations in the human pons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide S and G protein-coupled receptor 154 modulate macrophage immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of the neuropeptide S receptor in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. In situ hybridization histochemical detection of neuropeptide mRNA using DNA and RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. NPS/Neuropeptide S Polyclonal Antibody (BS-11422R) [thermofisher.com]
- 16. 7tmantibodies.com [7tmantibodies.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Frontiers | Disrupting cell death: ferroptosis and pyroptosis inhibition in hepatic ischemia-reperfusion injury via modulation of GPX4 and cGAS pathways by deferoxamine and octreotide [frontiersin.org]
- 19. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are NPSR1 modulators and how do they work? [synapse.patsnap.com]
Unveiling the Anxiolytic Properties of Neuropeptide S: A Comparative Guide Across Behavioral Paradigms
For Immediate Release
A comprehensive review of preclinical studies confirms the potent anxiolytic (anxiety-reducing) effects of Neuropeptide S (NPS) across a range of well-established behavioral tests in rodent models. This guide provides a detailed comparison of the experimental data, offering researchers, scientists, and drug development professionals a consolidated resource on the neuropharmacological profile of this promising peptide. The consistent anxiolytic-like activity of NPS, coupled with its unique arousal-promoting properties, positions the NPS system as a novel and compelling target for the development of innovative treatments for anxiety disorders.
Quantitative Analysis of NPS Anxiolytic Effects
The anxiolytic efficacy of Neuropeptide S has been demonstrated through statistically significant behavioral changes in rodents. The following tables summarize the key quantitative findings from various studies, showcasing the dose-dependent effects of NPS in standardized anxiety models.
Table 1: Effect of NPS in the Elevated Plus-Maze (EPM) Test
| Species | NPS Dose (intracerebroventricular) | Change in Time Spent in Open Arms | Change in Open Arm Entries | Citation |
| Mouse | 0.01 - 1 nmol | Dose-dependent increase; maximal effect at 1 nmol (157s, 68% of total time) | Statistically significant increase (dose-independent) | [1] |
| Rat | 0.2 nmol/0.5 μl (into medial amygdala) | Significant reduction in anxiety-related behavior | Not specified | [2] |
Table 2: Effect of NPS in the Light-Dark Box Test
| Species | NPS Dose (intranasal) | Change in Time Spent in Light Chamber | Change in Latency to Enter Light Chamber | Citation |
| Mouse | 14 nmol | Significant increase | Trend-wise reduction | [3] |
Table 3: Effect of NPS in the Open Field Test
| Species | NPS Dose (intracerebroventricular) | Change in Time Spent in Center Zone | Locomotor Activity | Citation |
| Rat | 1 nmol | Significant increase | Increased rearing number | [4] |
| Mouse | 0.01 - 1 nmol | Not specified as primary anxiety measure | Significant increase | [1] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols for the key behavioral paradigms are provided below.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4][5] The apparatus is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[5] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[5]
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 35 cm long x 5 cm wide for mice) and two enclosed arms of the same dimensions with high walls (e.g., 16 cm high).[5]
-
The maze is elevated (e.g., 50 cm) from the floor.[5]
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.[6]
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[5][6]
-
Behavior is recorded using a video camera mounted above the maze.[7]
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[8]
-
The apparatus is cleaned thoroughly between trials to eliminate olfactory cues.[7]
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[1][9] The apparatus is a large, open arena. A rodent's natural tendency is to remain close to the walls (thigmotaxis), and a greater amount of time spent in the center of the arena is interpreted as reduced anxiety.[10]
Apparatus:
-
A square or circular arena with walls to prevent escape (e.g., 50 x 50 cm for mice).[11]
-
The arena is typically made of a non-porous material for easy cleaning.
Procedure:
-
The animal is placed in the center of the open field.[12]
-
Locomotor activity and exploratory behavior are recorded for a specified duration, often ranging from 5 to 20 minutes.[11][12]
-
A video tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]
-
An increase in the time spent in the center of the arena suggests an anxiolytic effect.[10]
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[13][14]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[15]
-
An opening connects the two compartments, allowing the animal to move freely between them.[15]
Procedure:
-
The animal is typically placed in the center of the illuminated compartment at the start of the test.[15]
-
The animal's behavior is recorded for a set period, usually 5 to 10 minutes.[3]
-
Key measures of anxiety include the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.[13]
-
Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[16]
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams are provided.
Caption: NPS Signaling Pathway Leading to Anxiolysis.
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
Caption: Experimental Workflow for the Open Field Test.
Caption: Experimental Workflow for the Light-Dark Box Test.
References
- 1. anilocus.com [anilocus.com]
- 2. researchgate.net [researchgate.net]
- 3. Light-dark box test for mice [protocols.io]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. Open field test for mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Replication of Neuropeptide S Findings: A Comparative Guide for Researchers
An Objective Analysis of Consistency in Neuropeptide S Research Across Laboratories
Neuropeptide S (NPS) and its receptor, NPSR1, have emerged as a significant signaling system in the central nervous system, with initial studies pointing towards a crucial role in regulating anxiety, wakefulness, and addiction-related behaviors. As with any novel discovery, the robustness of these findings is contingent on their replication across different research settings. This guide provides a comprehensive comparison of key findings related to NPS, presenting supporting and contrasting experimental data from various laboratories to offer researchers, scientists, and drug development professionals a clear perspective on the consistency of these results.
Anxiolytic Effects of Neuropeptide S: A Largely Consistent Finding
The anxiolytic-like effects of centrally administered NPS have been widely reported across multiple laboratories using various rodent models and behavioral paradigms. The elevated plus-maze (EPM) and elevated T-maze (ETM) are among the most common assays utilized to assess anxiety levels.
A seminal study demonstrated that intracerebroventricular (i.c.v.) injection of NPS in mice dose-dependently increased the time spent in the open arms of the EPM, with a maximal effect observed at a dose of 1 nmol.[1] This finding suggested a potent anxiolytic effect. Subsequent research has largely corroborated these results, showing similar dose-dependent anxiolytic-like effects in the EPM and stress-induced hyperthermia tests in mice.[1] Further studies using the ETM in mice also revealed both anxiolytic- and panicolytic-like effects of NPS (0.001-1 nmol, i.c.v.), with the anxiolytic dose-response curve following a classical sigmoidal shape.[2]
However, it is important to note that the behavioral phenotype of NPSR1 knockout mice has shown some variability across studies. While some studies report increased anxiety-like behaviors in these mice, this phenotype has not been consistently replicated in all laboratories, suggesting that genetic background and specific experimental conditions may influence the outcome.[3][4]
Comparative Data: Anxiolytic Effects of NPS in Rodent Models
| Study (Lab) | Animal Model | Behavioral Assay | NPS Dose (i.c.v.) | Key Finding | Citation |
| Rizzi et al. | Swiss mice | Elevated Plus Maze (EPM) | 0.001 - 1 nmol | Dose-dependent increase in time spent in open arms. | [1] |
| Vitale et al. | Mice | Elevated T-Maze (ETM) | 0.001 - 1 nmol | Elicited both anxiolytic- and panicolytic-like effects. | [2] |
| Xu et al. | Mice | Light-Dark Box & EPM | 0.1 and 1 nmol | Dose-dependent reduction in anxiety-like behavior. | [5] |
Experimental Protocol: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus sign and elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) elevated (e.g., 50 cm) above the floor.
-
Animals: Typically, adult male mice (e.g., C57BL/6J or Swiss) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Mice are administered NPS (e.g., 0.01-1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.
-
After a predetermined time (e.g., 15-30 minutes), each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Wake-Promoting Effects of Neuropeptide S: A Robust and Replicable Phenomenon
The role of NPS in promoting wakefulness and arousal is one of the most consistently replicated findings in the field. Initial studies in rats demonstrated that i.c.v. administration of NPS (0.1 and 1 nmol) significantly increased the amount of wakefulness and decreased slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[5]
These findings have been independently replicated and expanded upon in different laboratories. For instance, subsequent studies in rats confirmed that i.c.v. infusion of NPS (1 and 10 nmol) robustly increased active waking and decreased both light and deep SWS, as well as REM sleep, during the first two hours post-infusion.[6][7] These studies also highlighted that NPS-induced wakefulness is associated with an increase in high-frequency electroencephalogram (EEG) activity.[8] The wake-promoting effect of NPS is further supported by the observation of attenuated arousal and exploratory activity in NPSR1 knockout mice.[3][9]
Comparative Data: Wake-Promoting Effects of NPS in Rats
| Study (Lab) | Animal Model | Measurement | NPS Dose (i.c.v.) | Key Finding | Citation |
| Shao et al. | Sprague-Dawley rats | EEG/EMG | 0.1 and 1 nmol | Significant increase in wakefulness and decrease in SWS and PS. | [8] |
| Ahnaou et al. | Rats | EEG/EMG | 1 and 10 nmol | Increased active waking, decreased lSWS, dSWS, and REM sleep. | [6][7] |
| Xu et al. | Rats | EEG | 0.1 and 1 nmol | Increased wakefulness, decreased SWS1, SWS2, and REM sleep. | [5] |
Experimental Protocol: Sleep-Wake Cycle and EEG Recording in Rats
-
Surgery: Rats are anesthetized and surgically implanted with electrodes for EEG and electromyography (EMG) recordings. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the neck musculature. A guide cannula for i.c.v. injections is also implanted.
-
Habituation: Following a recovery period, rats are habituated to the recording chamber and cables for several days.
-
Recording: Continuous EEG and EMG recordings are performed to monitor sleep-wake states (wakefulness, SWS, and REM sleep).
-
NPS Administration: NPS (e.g., 0.1-10 nmol) or vehicle is administered via i.c.v. injection at a specific time (e.g., the beginning of the light phase).
-
Data Analysis: Sleep-wake states are scored in epochs (e.g., 10-30 seconds). The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake episodes are calculated. EEG power spectral analysis is also performed to assess changes in different frequency bands.
Role of Neuropeptide S in Drug Addiction: A Focus on Relapse
The NPS/NPSR1 system has been implicated in the neurobiology of drug addiction, with a particular focus on its role in relapse to drug-seeking behavior. Several studies have demonstrated that NPS can reinstate extinguished drug-seeking for substances like cocaine.
In mice, i.c.v. infusion of NPS was shown to dose-dependently reinstate cocaine-seeking behavior in a self-administration paradigm.[10][11] This effect was found to be dependent on the corticotropin-releasing factor receptor 1 (CRF1), as it was absent in CRF1 knockout mice and blocked by a CRF1 antagonist.[10][11] Similar findings have been replicated in rats, where i.c.v. administration of NPS also increased cue-induced reinstatement of cocaine seeking.[12][13] These studies suggest that the NPS system interacts with stress-related pathways, such as the CRF system, to modulate relapse. Furthermore, the hypocretin/orexin system has also been identified as a downstream mediator of NPS's effects on cocaine seeking.[12][13]
Comparative Data: NPS-Induced Reinstatement of Cocaine Seeking
| Study (Lab) | Animal Model | Reinstatement Model | NPS Dose (i.c.v.) | Key Finding | Citation |
| Paneda et al. | C57BL/6J mice | Self-administration | 0.45 nmol | Reinstated extinguished cocaine-seeking behavior. | [10][11] |
| Cannella et al. | Rats | Cue-induced reinstatement | 1.0 and 2.0 nmol | Increased conditioned reinstatement of cocaine seeking. | [12][13] |
Experimental Protocol: Cocaine Self-Administration and Reinstatement
-
Surgery: Rodents are surgically implanted with an intravenous catheter into the jugular vein for cocaine self-administration.
-
Acquisition: Animals are trained to press a lever to receive an infusion of cocaine. This phase continues until a stable pattern of self-administration is established.
-
Extinction: The cocaine infusions are discontinued, and lever pressing no longer results in drug delivery. This phase continues until responding on the active lever is significantly reduced.
-
Reinstatement: Following extinction, animals are tested for reinstatement of drug-seeking behavior. This can be induced by a priming injection of the drug, presentation of drug-associated cues, or a stressor. To test the effect of NPS, animals receive an i.c.v. injection of NPS prior to the reinstatement session.
-
Data Analysis: The primary measure is the number of presses on the active lever (previously associated with cocaine) compared to the inactive lever. A significant increase in active lever pressing during the reinstatement phase indicates a relapse to drug-seeking behavior.
Neuropeptide S Receptor (NPSR1) Signaling Pathway
The NPSR1 is a G protein-coupled receptor (GPCR) that primarily signals through the activation of Gαs and Gαq proteins.[14] This dual coupling leads to the stimulation of two major intracellular signaling cascades: the adenylyl cyclase pathway and the phospholipase C pathway.
Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.[15]
Downstream of these initial signaling events, the activation of mitogen-activated protein kinase (MAPK) pathways, including the MAPK/JNK and MAPK/ERK pathways, has been reported.[14][16] Furthermore, transcriptome analysis has revealed that NPS stimulation can regulate the expression of a variety of genes, including immediate early genes like c-Fos and Jun, as well as genes involved in inflammation and immune responses, such as matrix metallopeptidase 10 (MMP10) and interleukin 8 (IL8).[17][18]
Caption: NPSR1 signaling cascade.
Experimental Workflow: From Hypothesis to Data
The investigation of NPS function typically follows a structured workflow, beginning with a hypothesis about its role in a specific physiological process and culminating in the analysis of behavioral, electrophysiological, or molecular data.
References
- 1. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usdbiology.com [usdbiology.com]
- 6. karger.com [karger.com]
- 7. Neuropeptide-S evoked arousal with electroencephalogram slow-wave compensatory drive in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide S promotes wakefulness through activation of the posterior hypothalamic histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide S reinstates cocaine-seeking behavior and increases locomotor activity through corticotropin-releasing factor receptor 1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide S Reinstates Cocaine-Seeking Behavior and Increases Locomotor Activity through Corticotropin-Releasing Factor Receptor 1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide S facilitates cue-induced relapse to cocaine seeking through activation of the hypothalamic hypocretin system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The asthma candidate gene NPSR1 mediates isoform specific downstream signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuropeptide S receptor 1 (NPSR1) activates cancer-related pathways and is widely expressed in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Neuropeptide S Analogs
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide S (NPS) and its receptor (NPSR) have emerged as a significant signaling system in the central nervous system, modulating a range of physiological and behavioral processes including arousal, anxiety, and memory.[1] The development of NPS analogs, both agonists and antagonists, has been crucial in dissecting the therapeutic potential of targeting this system. This guide provides an objective comparison of the in vitro and in vivo effects of key Neuropeptide S analogs, supported by experimental data and detailed methodologies.
In Vitro Pharmacological Profile of Neuropeptide S Analogs
The in vitro activity of NPS analogs is primarily assessed through receptor binding assays and functional assays measuring second messenger mobilization. These assays are critical for determining the affinity, potency, and efficacy of novel compounds at the NPS receptor.
Quantitative In Vitro Data
The following table summarizes the in vitro pharmacological data for selected Neuropeptide S analogs.
| Compound/Analog | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| Agonists | ||||||
| Neuropeptide S (human) | Ca²⁺ Mobilization | Human | CHO | EC₅₀ | 9.4 nM | [2] |
| Neuropeptide S (mouse) | Ca²⁺ Mobilization | Mouse | CHO | EC₅₀ | 3.0 nM | [2] |
| Neuropeptide S (rat) | Ca²⁺ Mobilization | Rat | CHO | EC₅₀ | 3.2 nM | [2] |
| mNPS(1-20) | Radioligand Binding | Mouse | N/A | Kᵢ | 0.203 nM | [3] |
| Ca²⁺ Mobilization | Mouse | N/A | EC₅₀ | 3.73 nM | [3] | |
| mNPS(1-19) | Radioligand Binding | Mouse | N/A | Kᵢ | 0.635 nM | [3] |
| Ca²⁺ Mobilization | Mouse | N/A | EC₅₀ | 4.10 nM | [3] | |
| NPS(1-10) | DMR | Mouse | HEK293 | pEC₅₀ | ~6.5 | [2] |
| [Bip²]NPS | DMR | Mouse | HEK293 | pEC₅₀ | ~7.0 | [2] |
| [D-Ala⁵]NPS | DMR | Mouse | HEK293 | pEC₅₀ | ~7.0 | [2] |
| [Ala⁷]NPS | DMR | Mouse | HEK293 | pEC₅₀ | ~6.5 | [2] |
| [Aib⁵]NPS | DMR | Mouse | HEK293 | pEC₅₀ | ~6.5 | [2] |
| Antagonists | ||||||
| [D-Cys(tBu)⁵]NPS | Ca²⁺ Mobilization | Mouse | HEK293 | pA₂ | 6.44 | [4] |
| SHA 68 | Ca²⁺ Mobilization | Mouse | N/A | pA₂ | 8.06 | [5] |
| Compound 16 | Ca²⁺ Mobilization | N/A | N/A | pA₂ | 7.10 | [5] |
| Compound 21 | Ca²⁺ Mobilization | N/A | N/A | pA₂ | 7.59 | [5] |
| Compound 32 | Ca²⁺ Mobilization | Human | CHOK1 | Kₑ | 5.1 nM | [6] |
| Compound 34 | Ca²⁺ Mobilization | Human | CHOK1 | Kₑ | 36 nM | [6][7] |
In Vivo Behavioral Profile of Neuropeptide S Analogs
The in vivo effects of NPS and its analogs are typically evaluated in rodent models to assess their impact on complex behaviors such as anxiety and locomotion.
Quantitative In Vivo Data
The following table summarizes the in vivo behavioral data for Neuropeptide S.
| Compound | Animal Model | Behavioral Test | Dose Range | Route of Administration | Observed Effect | Reference |
| Neuropeptide S | Mouse | Locomotor Activity | 0.01 - 1 nmol | i.c.v. | Dose-dependent increase in locomotor activity.[8] | [8] |
| Neuropeptide S | Mouse | Locomotor Activity | 0.03 - 1 nmol (into SN) | Microinjection | Dose-dependent increase in locomotor activity.[9] | [9] |
| Neuropeptide S | Mouse | Elevated Plus Maze | 0.001 - 1 nmol | i.c.v. | Dose-dependent increase in time spent in open arms.[8] | [8] |
| Neuropeptide S | Mouse | Cocaine-Seeking Behavior | 0.45 nmol | i.c.v. | Significant increase in active lever pressing.[10] | [10] |
| Neuropeptide S | Rat | Elevated Zero-Maze | 1.0 nmol | i.c.v. | Anxiolytic-like effect in low-exploratory rats.[11] | [11] |
| SHA 68 (Antagonist) | Mouse | NPS-induced Locomotor Activity | 50 mg/kg | i.p. | Blocked the locomotor stimulant effect of NPS.[9] | [9] |
| Compound 34 (Antagonist) | Mouse | NPS-induced Locomotor Activity | 50 mg/kg | i.p. | Significantly attenuated NPS-induced hyperactivity.[6][7] | [6][7] |
Signaling Pathways and Experimental Workflows
Neuropeptide S Receptor Signaling Pathway
Activation of the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR), initiates downstream signaling through both Gs and Gq pathways. This dual signaling capacity contributes to the diverse physiological effects of NPS.[1]
References
- 1. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide S Increases locomotion activity through corticotropin-releasing factor receptor 1 in substantia nigra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide S Reinstates Cocaine-Seeking Behavior and Increases Locomotor Activity through Corticotropin-Releasing Factor Receptor 1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating ELISA Kit Results: A Head-to-Head Comparison with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for protein quantification, valued for their high throughput and sensitivity. However, the inherent variability of antibody-based methods necessitates a robust validation strategy. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose, offering unparalleled specificity and accuracy.
This guide provides an objective comparison of ELISA and mass spectrometry for the validation of protein quantification, complete with experimental data, detailed methodologies, and visual workflows to aid in understanding the cross-validation process.
At a Glance: ELISA vs. Mass Spectrometry
A direct comparison reveals the complementary strengths and weaknesses of ELISA and LC-MS/MS. While ELISAs are well-suited for high-throughput screening, mass spectrometry provides a higher level of analytical detail and confidence.[1]
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic signal amplification.[1] | Separation by chromatography, detection by mass-to-charge ratio.[1] |
| Specificity | High, but dependent on antibody quality and potential for cross-reactivity with structurally similar molecules. | Very high, based on the unique mass and fragmentation pattern of the target analyte.[2] |
| Sensitivity | High, typically in the picogram to nanogram per milliliter (pg/mL to ng/mL) range. | Very high, often reaching the low picogram per milliliter (pg/mL) range or lower.[2] |
| Quantification | Relative or absolute quantification based on a standard curve. | Absolute quantification using stable isotope-labeled internal standards. |
| Throughput | High, suitable for screening large numbers of samples in 96- or 384-well plates.[3] | Lower, with sequential sample analysis, though advancements are increasing throughput.[3] |
| Cost (Instrument) | Low | High[1] |
| Cost (Per Sample) | Can be higher for smaller batches, but generally lower for large-scale screening. | Can be lower for large, multiplexed batches once the method is established. |
| Method Development | Can be lengthy to develop and validate new assays; commercial kits offer convenience. | Method development can be complex and time-consuming, requiring specialized expertise.[1] |
Quantitative Data Comparison: Case Studies
Cross-validation studies that analyze the same samples using both ELISA and LC-MS/MS are crucial for assessing the performance of an ELISA kit. The following tables summarize data from such studies, highlighting the correlation and potential discrepancies between the two methods.
Case Study 1: Vitamin D-Binding Protein (DBP) in Human Serum
This study compared a monoclonal ELISA, a polyclonal ELISA, and LC-MS/MS for the measurement of DBP. The results revealed significant discrepancies, particularly with the monoclonal ELISA, which showed genotype-dependent bias.
| Assay Method | Median DBP Concentration (µg/mL) | Correlation with LC-MS/MS (Spearman's r) | Key Finding |
| Monoclonal ELISA | 185.0 | 0.30 | Significantly lower concentrations than LC-MS/MS and showed poor correlation.[4] |
| Polyclonal ELISA | 373.8 | 0.58 | Higher concentrations than LC-MS/MS but with a better, though still moderate, correlation.[4] |
| LC-MS/MS | 253.1 | 1.00 (Reference) | Considered the "gold standard" for this analysis.[4] |
Case Study 2: Desmosine in Solution
This study demonstrated a high correlation between a newly developed ELISA and LC-MS/MS for the quantification of desmosine, a biomarker for elastin (B1584352) degradation.
| Assay Method | Correlation Coefficient (r) with Theoretical Value | Correlation between ELISA and LC-MS/MS | Key Finding |
| ELISA | 0.9999 | 0.9889 | The ELISA measurements were highly accurate and correlated well with LC-MS/MS.[5] |
| LC-MS/MS | - | 0.9889 | Showed some deviation from theoretical values, which was attributed to standard concentration calculations.[5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative protocols for a sandwich ELISA and a confirmatory LC-MS/MS analysis.
Sandwich ELISA Protocol
This protocol outlines the general steps for a typical sandwich ELISA. Specific details may vary depending on the commercial kit and the analyte of interest.
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the standard protein in sample diluent.
-
Add 100 µL of the standards and samples (diluted in sample diluent) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in sample diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in sample diluent.
-
Add 100 µL of the diluted enzyme conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
LC-MS/MS Protocol for Protein Quantification
This protocol describes a typical "bottom-up" proteomics approach for quantifying a target protein by analyzing its surrogate peptides.
-
Sample Preparation and Protein Digestion:
-
Protein Extraction: Extract proteins from the biological matrix (e.g., plasma, cell lysate) using an appropriate lysis buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide) to prevent reformation of disulfide bonds.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues. This is typically performed overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove salts and other interfering substances.
-
-
Liquid Chromatography (LC) Separation:
-
Column: Use a reversed-phase C18 analytical column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides from the column based on their hydrophobicity. A typical gradient might run from 2% to 40% B over 30-60 minutes.
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 300 nL/min for a nano-LC column).
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Mass Spectrometer: A triple quadrupole or a high-resolution Orbitrap mass spectrometer is commonly used.
-
Ionization: Use electrospray ionization (ESI) to generate charged peptide ions.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for targeted quantification.
-
MRM Transitions: For each surrogate peptide, select a specific precursor ion (the intact peptide) and one or more specific product ions (fragments of the peptide generated by collision-induced dissociation). Monitor the intensity of these transitions over time as the peptides elute from the LC column.
-
Instrument Parameters:
-
Spray Voltage: Typically 1.8-2.2 kV.
-
Capillary Temperature: 250-300°C.
-
Collision Energy: Optimize for each peptide to achieve the most stable and intense fragment ions.
-
Resolution: Set to a high resolving power (e.g., >30,000) for high-resolution instruments to improve specificity.
-
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for the target peptides and the stable isotope-labeled internal standard.
-
Calculate the ratio of the endogenous peptide peak area to the internal standard peak area.
-
Quantify the concentration of the target protein by comparing this ratio to a standard curve generated from known concentrations of a purified standard protein that has undergone the same sample preparation process.
-
Visualizing the Workflow
Diagrams can help clarify complex experimental processes and relationships.
Caption: Workflow for validating ELISA kit results with mass spectrometry.
This diagram illustrates the parallel analysis of a sample cohort using both ELISA and LC-MS/MS, followed by a direct comparison of the quantitative data to validate the performance of the ELISA kit.
References
- 1. spbase.org [spbase.org]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. blog.genewiz.com [blog.genewiz.com]
- 4. Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Neuropeptide S Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various antagonists targeting the Neuropeptide S receptor (NPSR), a G protein-coupled receptor implicated in a range of physiological processes including anxiety, wakefulness, and addiction. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the selection and application of these pharmacological tools.
Quantitative Efficacy of NPSR Antagonauts
The following table summarizes the in vitro efficacy of several prominent Neuropeptide S receptor antagonists. The data is compiled from various studies and presented to facilitate a direct comparison of their potencies.
| Compound Name | Antagonist Type | Assay Type | Species/Cell Line | Efficacy Metric | Value | Reference |
| SHA 68 | Small Molecule | Calcium Mobilization | Human (HEK293, NPSR Asn107) | IC50 | 22.0 nM | [1][2][3][4][5] |
| Calcium Mobilization | Human (HEK293, NPSR Ile107) | IC50 | 23.8 nM | [1][2][3][4][5] | ||
| Calcium Mobilization | Mouse (HEK293) | pA2 | 8.06 | |||
| (R)-SHA 68 | Small Molecule | Calcium Mobilization | Human (HEK293) | pKB | ~8.0 | [6] |
| (S)-SHA 68 | Small Molecule | Calcium Mobilization | Human (HEK293) | pKB | <6.0 | [6] |
| ML154 | Small Molecule | Functional Assay | Not Specified | pA2 | 9.98 | [4] |
| ERK Phosphorylation | Not Specified | IC50 | 9.3 nM | |||
| cAMP Assay | Not Specified | IC50 | 22.1 nM | |||
| Calcium Mobilization | Not Specified | IC50 | 36.5 nM | |||
| [tBu-D-Gly5]NPS | Peptide | Calcium Mobilization | Rat | pKB | 7.42 | [7] |
| Calcium Mobilization | Rat | pA2 | 7.17 | [7] |
Neuropeptide S Receptor Signaling Pathway
Activation of the Neuropeptide S receptor (NPSR) by its endogenous ligand, Neuropeptide S (NPS), initiates a dual signaling cascade through the coupling to Gs and Gq proteins. The Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activates phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NPSR.
Materials:
-
HEK293 cells stably expressing human NPSR.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]-Tyr10-NPS).
-
Non-specific binding control (e.g., 1 µM unlabeled NPS).
-
Test compounds (NPSR antagonists).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-NPSR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound (at various concentrations) or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block NPS-induced increases in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing NPSR.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NPS (agonist).
-
Test compounds (NPSR antagonists).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed the NPSR-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye de-esterification.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of NPS (typically the EC50 or EC80) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the NPS-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
For competitive antagonists, the pA2 value can be determined using Schild analysis.
-
cAMP Assay
This functional assay measures the ability of an antagonist to block NPS-induced increases in intracellular cAMP.
Materials:
-
CHO or HEK293 cells stably expressing NPSR.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
NPS (agonist).
-
Test compounds (NPSR antagonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Plating and Antagonist Incubation:
-
Seed the NPSR-expressing cells in a suitable multi-well plate.
-
Pre-incubate the cells with various concentrations of the test antagonist in stimulation buffer for a specified time.
-
-
Agonist Stimulation:
-
Add a pre-determined concentration of NPS (typically the EC50) to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of the NPS-induced cAMP production against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow for NPSR Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel Neuropeptide S receptor antagonists.
References
- 1. SHA 68 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Rodent Models of Neuropeptide S (NPS) Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide S (NPS) and its receptor (NPSR1) system have emerged as a significant area of research in neuroscience, primarily due to their role in regulating arousal, anxiety, and fear-related behaviors.[1] Rodent models are pivotal in dissecting the functional aspects of the NPS system and evaluating the therapeutic potential of NPS-related compounds. This guide provides a comparative analysis of commonly used rodent models to assess NPS function, with a focus on their translational relevance to human conditions. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Rodent Models for NPS Function
The selection of an appropriate rodent model is critical for the successful translation of preclinical findings. Various models, including wild-type animals, genetically modified rodents, and selectively bred lines, are utilized to investigate the multifaceted roles of the NPS system.
| Rodent Model | Key Phenotype Related to NPS Function | Translational Relevance | Strengths | Limitations | Supporting Experimental Data (Example) |
| Wild-Type Rats & Mice (e.g., Wistar, Sprague-Dawley, C57BL/6) | Anxiolytic and pro-arousal effects of exogenous NPS administration.[2][3] | Foundational understanding of the basic functions of the NPS system. | Readily available, extensive historical data for comparison. | High variability, may not model pathological states effectively. | Intracerebroventricular (ICV) injection of NPS increases time spent in the open arms of the elevated plus maze.[2] |
| NPSR1 Knockout (NPSR1-/-) Mice | Lack of response to NPS-induced hyperlocomotion, anxiolysis, and corticosterone (B1669441) release.[4] | Validating that the observed effects of NPS are mediated through the NPSR1. | High specificity for investigating the role of the NPSR1 receptor. | Compensatory mechanisms may develop, potentially masking some phenotypes.[5] | NPSR1-/- mice show no increase in locomotor activity following ICV NPS administration, unlike wild-type controls.[4] |
| Mice with Humanized NPSR1 (NPSR1-N107 & NPSR1-I107 lines) | The hypo-functional NPSR1-N107 variant is associated with improved extinction of conditioned fear.[1] | Direct investigation of human genetic variants and their functional consequences. | High translational potential for understanding the impact of human SNPs. | Complex genetic background interactions may influence the phenotype. | NPSR1-N107 mice exhibit faster extinction of cued fear compared to the NPSR1-I107 line.[1] |
| Selectively Bred High-Anxiety (HAB) Rodents | Reversal of hyper-anxious phenotype and impaired fear extinction by NPS administration.[6] | Modeling innate anxiety and the therapeutic potential of NPS in a "pathological" state. | Represents a more naturalistic model of a specific behavioral trait. | Genetic basis of the selected trait is complex and not fully understood. | ICV NPS administration reduces anxiety-like behavior in HAB rats in the elevated plus maze.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of findings across different laboratories.
Objective: To evaluate the anxiolytic-like effects of NPS or NPSR1 antagonists.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer NPS (e.g., via intracerebroventricular injection) or a vehicle control at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Data Recording: Record the animal's behavior for a 5-minute session using a video tracking system.
-
Analysis: Key parameters to analyze include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Objective: To assess the role of the NPS system in the acquisition, expression, and extinction of conditioned fear.
Procedure:
-
Conditioning: Place the animal in a conditioning chamber. Present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild foot shock. Repeat this pairing several times.
-
Fear Expression (Retrieval): The following day, place the animal in a different context and present the CS alone. Measure the freezing behavior, a common fear response in rodents.
-
Extinction Training: Repeatedly present the CS in the absence of the US.
-
Extinction Recall: On a subsequent day, present the CS again and measure the freezing response. A reduction in freezing compared to the fear expression phase indicates successful extinction.
NPS Manipulation: NPS or NPSR1 antagonists can be administered before any of the phases to investigate their effects on fear acquisition, expression, or extinction. For instance, studies have shown that NPS can facilitate fear extinction.[1]
Visualizing Key Pathways and Workflows
The Neuropeptide S receptor (NPSR1) is a G-protein coupled receptor that, upon binding with NPS, activates multiple intracellular signaling cascades. This primarily involves the Gq and Gs signaling pathways, leading to an increase in intracellular calcium and cAMP levels.[7][8][9]
Caption: NPS signaling through the NPSR1 receptor.
The following diagram illustrates a typical workflow for evaluating the anxiolytic properties of a compound targeting the NPS system using a rodent model.
Caption: Workflow for anxiolytic drug testing.
This diagram outlines the logical relationships in assessing the translational relevance of rodent models of NPS function, highlighting both the strengths and limitations.
Caption: Assessing translational relevance.
Limitations and Future Directions
While rodent models have been instrumental in advancing our understanding of the NPS system, it is crucial to acknowledge their limitations.[10][11][12] These include inherent genetic, anatomical, and physiological differences between rodents and humans.[10] The controlled laboratory environment may not fully recapitulate the complex environmental factors influencing human behavior.[10] Furthermore, behavioral paradigms in rodents may oversimplify complex human psychological conditions.[10]
Future research should focus on refining existing animal models and developing new ones that better mimic human pathological states. The use of humanized mouse models carrying specific human gene variants is a promising approach to bridge the translational gap.[1] Additionally, integrating data from rodent models with findings from human genetic and imaging studies will be essential for a comprehensive understanding of the NPS system and its therapeutic potential.
References
- 1. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the neuropeptide S receptor with RTI-118 decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abnormal response to stress and impaired NPS-induced hyperlocomotion, anxiolytic effect and corticosterone increase in mice lacking NPSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective Breeding for High Anxiety Introduces a Synonymous SNP That Increases Neuropeptide S Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the limitations of rodent models in neuroscience? [synapse.patsnap.com]
- 11. The benefits and limitations of animal models for translational research in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. navs.org [navs.org]
Neuropeptide S in Anxiety Disorders: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical and clinical research on the role of Neuropeptide S (NPS) and its receptor (NPSR1) in anxiety disorders. The information is compiled from a range of studies, offering insights into the signaling mechanisms, experimental models, and therapeutic potential of the NPS system.
Overview of Neuropeptide S and its Receptor
Neuropeptide S (NPS) is a 20-amino-acid peptide that has been identified as a key modulator of arousal, wakefulness, and anxiety.[1][2] It exerts its effects by activating the Neuropeptide S receptor (NPSR1), a G protein-coupled receptor.[2][3] The NPS/NPSR1 system is considered a promising target for the development of novel anxiolytic drugs due to its unique pharmacological profile of promoting wakefulness and reducing anxiety-like behaviors simultaneously.[2][4]
NPS/NPSR1 Signaling Pathway
The binding of NPS to its receptor, NPSR1, initiates a cascade of intracellular signaling events. NPSR1 couples to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[1][5] This results in an increase in intracellular cyclic AMP (cAMP) and the mobilization of calcium (Ca2+) from intracellular stores.[5][6] This excitatory signaling is believed to underlie the anxiolytic and arousal-promoting effects of NPS.[2][5]
Preclinical Evidence: A Summary of Rodent Studies
Numerous preclinical studies in rodents have demonstrated the anxiolytic-like effects of NPS. Central administration of NPS has been shown to reduce anxiety-related behaviors in various established animal models.
| Study Type | Animal Model | Key Findings | Reference |
| Behavioral Pharmacology | Mice | Intracerebroventricular (i.c.v.) injection of NPS dose-dependently increased time spent in the open arms of the elevated plus-maze (EPM) and reduced stress-induced hyperthermia (SIH), indicating anxiolytic effects. | [4] |
| Behavioral Pharmacology | Mice | NPS administration (i.c.v.) reduced anxiety-like behavior induced by sleep deprivation. | [7] |
| Behavioral Pharmacology | Rats | Bilateral microinfusion of NPS into the medial amygdala reduced anxiety-related behavior in the EPM and open field test. | [1] |
| Genetic Model | Flinders Sensitive Line (FSL) Rats (a genetic model of depression) | NPS decreased anxiety-like behavior on the EPM in FSL, FRL (Flinders Resistant Line), and Sprague-Dawley rats, suggesting a specific anxiolytic effect independent of depression-related behavior. | [8][9] |
| Knockout Model | NPSR1 knockout mice | These mice have shown increased anxiety-like behavior in some tests, though results can vary depending on the specific behavioral paradigm and mouse strain. | [10] |
Experimental Protocols in Detail
The following are detailed methodologies for key experiments cited in the study of NPS and anxiety.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12] The apparatus consists of two open arms and two enclosed arms, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) above the floor.
-
Procedure: A rodent is placed on the central platform facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).
-
Measurements: Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Interpretation: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.[4]
Stress-Induced Hyperthermia (SIH)
The SIH test is a physiological model of anxiety that measures the transient rise in body temperature in response to a mild stressor.[4]
-
Procedure: The basal body temperature of the rodent is measured. Subsequently, the animal is subjected to a mild stressor (e.g., handling and placement in a novel cage). After a defined period (e.g., 10-15 minutes), the body temperature is measured again.
-
Measurements: The difference between the basal and stress-induced body temperature is calculated.
-
Interpretation: Anxiolytic compounds are expected to reduce the hyperthermic response to stress.[4]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12]
-
Apparatus: A large, open, and often brightly lit arena.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a specific duration.
-
Measurements: Locomotor activity (total distance traveled), exploratory behavior, and the time spent in the center of the arena versus the periphery are recorded.
-
Interpretation: A preference for the periphery and a reluctance to enter the center are indicative of anxiety-like behavior. Anxiolytic agents typically increase the time spent in the central zone.[7]
Human Studies and Genetic Associations
Research in humans has focused on the association between genetic variations in the NPS and NPSR1 genes and the prevalence of anxiety disorders.
| Study Type | Population | Key Findings | Reference |
| Genetic Association | Finnish and Spanish populations | Single nucleotide polymorphisms (SNPs) within NPS and NPSR1 were associated with a diagnosis of panic disorder. | [3] |
| Genetic Association | Swedish birth cohort | SNPs in NPS and NPSR1 were associated with parent-reported anxiety/depression. | [3] |
| Genetic Association | Chinese Han population | The NPSR1 rs324981 polymorphism was associated with the treatment response to antidepressants in patients with generalized anxiety disorder. | [10] |
Logical Relationship of Findings
The evidence from both preclinical and clinical studies suggests a coherent link between the NPS system and anxiety regulation. Animal models demonstrate a clear anxiolytic effect of NPS, while human genetic studies provide correlational evidence for the involvement of this system in anxiety disorders.
Conclusion and Future Directions
The collective evidence strongly implicates the Neuropeptide S system as a significant regulator of anxiety. Preclinical studies consistently demonstrate the anxiolytic potential of NPS, and human genetic studies provide a link to anxiety disorders in patient populations. The unique ability of NPS to reduce anxiety while promoting arousal makes the NPSR1 an attractive target for the development of novel therapeutics for anxiety disorders. Future research should focus on the development of selective NPSR1 agonists and antagonists to further elucidate the therapeutic potential of this system and to translate the promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of the neuropeptide S system in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide S pathway in PTSD and neuropsychiatric disorders: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide S alters anxiety, but not depression-like behaviour in Flinders Sensitive Line rats: a genetic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neuropeptide S (Human)
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents like Neuropeptide S (human) are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Neuropeptide S, drawing from general best practices for peptide-based compounds and available safety data.
Immediate Safety and Handling
While some Safety Data Sheets (SDS) may not classify Neuropeptide S (human) as a hazardous substance, it is crucial to handle all laboratory chemicals with caution.[1][2] Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Neuropeptide S.[3][4] In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, decontaminate the area and wash the site thoroughly.
Core Disposal Principles
The primary guideline for the disposal of any chemical is to adhere to local, state, and federal regulations. Most research peptides are typically disposed of as chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities. Never pour peptide solutions down the sink unless explicitly authorized by your institution's EHS department.[3][5]
Step-by-Step Disposal Protocol
A systematic approach should be followed for the disposal of Neuropeptide S and any contaminated materials. This involves proper segregation of waste streams and appropriate decontamination methods.
Step 1: Waste Segregation
Proper waste segregation is a critical first step in laboratory waste management.[6] Neuropeptide S waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired lyophilized Neuropeptide S powder.
-
Contaminated labware such as pipette tips, vials, tubes, and gloves.
-
-
Liquid Waste:
-
Solutions containing Neuropeptide S, including reconstituted solutions and experimental media.
-
-
Sharps:
-
Needles or other sharp instruments used in handling the peptide.[6]
-
Step 2: Inactivation of Neuropeptide S Waste
Chemical Inactivation (Bleach)
Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can effectively degrade peptides. This method is suitable for both liquid and solid waste.
-
For Liquid Waste: In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation. After the inactivation period, the solution should be disposed of as chemical waste according to your institution's guidelines.
-
For Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled container. Immerse the solid waste in a 10% bleach solution for at least 30 minutes. After decontamination, decant the bleach solution and manage it as liquid chemical waste. Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per your institutional guidelines.
Heat Inactivation (Autoclaving)
Autoclaving can also be used to degrade peptides, often as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.
-
Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.
-
Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.
Step 3: Final Disposal
All waste streams must be disposed of in accordance with institutional and local regulations.
-
Unused/Expired Neuropeptide S (Solid): This should be treated as chemical waste.[5] Place the vial in a designated and clearly labeled chemical waste container for pickup by your institution's EHS or a licensed waste disposal contractor.[7]
-
Neuropeptide S Solutions (Liquid): Collect in a designated, leak-proof chemical waste container. The container must be clearly labeled with "Chemical Waste," the contents (e.g., "Neuropeptide S solution in PBS"), concentration, and accumulation start date.[8]
-
Contaminated Labware: After decontamination, dispose of in the appropriate waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.
-
Empty Neuropeptide S Containers: Rinse the container thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing and defacing the original label, the empty container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.
Summary of General Peptide Inactivation Methods
| Inactivation Method | Procedure | Key Parameters | Suitable Waste |
| Chemical (Bleach) | Immerse or mix waste with a 10% bleach solution. | Ratio: ≥1:10 (bleach:waste) Time: ≥30 minutes | Liquid & Solid |
| Heat (Autoclave) | Treat waste in a validated autoclave. | Temperature: 121°C Pressure: 15 psi Time: 30-60 minutes | Liquid & Solid |
Note: These are general guidelines for peptide inactivation. It is recommended to validate the effectiveness of these methods for your specific application.
Neuropeptide S Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Neuropeptide S.
Caption: Workflow for the disposal of Neuropeptide S.
References
- 1. eurogentec.com [eurogentec.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. fishersci.ie [fishersci.ie]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Neuropeptide S (Human)
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Neuropeptide S (human). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Neuropeptide S, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents direct skin contact with the neuropeptide.[1][2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the lyophilized powder to prevent inhalation.[1][2][3] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for the safe and effective use of Neuropeptide S in a laboratory setting.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. Neuropeptide S is typically a white, solid, amorphous powder.[3] For long-term stability, specific storage conditions are required.
| Storage Condition | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 1 month | Store desiccated and protected from light.[1][4] |
| -80°C | Up to 6 months | Store desiccated and protected from light.[4] | |
| In Solution | -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Handling and Preparation of Solutions
All handling of powdered Neuropeptide S should occur in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risk.[1][2]
Step-by-Step Handling Procedure:
-
Don appropriate PPE as outlined in the table above.
-
Transfer the desired amount of Neuropeptide S powder in a fume hood.
-
To prepare a stock solution , sterile filtration of the final working solution using a 0.22 µm filter is recommended.[4]
-
Clean the work area thoroughly after handling.
First Aid Measures: In Case of Exposure
Accidental exposure requires immediate and appropriate first aid.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[1] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical advice.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of Neuropeptide S and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Disposal:
-
Unused or Expired Solid Peptide: Dispose of in a sealed, labeled container as non-hazardous chemical waste.
-
Aqueous Solutions: Collect in a designated, sealed, and clearly labeled container for aqueous chemical waste. Do not pour down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware (e.g., pipette tips, tubes, gloves): Dispose of in the designated laboratory solid waste container.
-
Sharps (e.g., needles): Dispose of in a designated sharps container.
Always adhere to your institution's specific waste disposal guidelines and consult with your EHS department for clarification.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 2187.48 g/mol (free base)[5] |
| CAS Number | 412938-67-1[3][5] |
| Occupational Exposure Limits (PEL, TLV) | Not available[1] |
Visualizing Key Processes
To further aid in understanding the critical workflows, the following diagrams illustrate the safe handling procedure and the known signaling pathway of Neuropeptide S.
Caption: A step-by-step workflow for the safe handling of Neuropeptide S.
Caption: The signaling cascade initiated by Neuropeptide S binding to its receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuropeptide S - Wikipedia [en.wikipedia.org]
- 4. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
